Indole-6-boronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1H-indol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-5,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMHOIWRCCZGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C=CN2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376809 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147621-18-9 | |
| Record name | Indole-6-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10376809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indol-6-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Indole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways to Indole-6-boronic acid, a valuable building block in medicinal chemistry and drug development. The document details the core methodologies, presents quantitative data for comparative analysis, provides explicit experimental protocols for key reactions, and visualizes the synthetic routes for enhanced understanding.
Introduction
This compound is a key synthetic intermediate utilized in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to introduce the indole-6-yl moiety into complex molecules. Its utility in the synthesis of pharmacologically active compounds makes robust and efficient synthetic access to this reagent a topic of significant interest. This guide will explore the most prevalent and effective methods for its preparation.
Core Synthetic Pathways
The synthesis of this compound is primarily achieved through three distinct strategic approaches:
-
Lithiation of 6-Bromoindole followed by Borylation: This classic organometallic approach involves the deprotonation of a halo-substituted indole and subsequent quenching with a boron electrophile.
-
Palladium-Catalyzed Miyaura Borylation of 6-Bromoindole: A powerful and versatile cross-coupling reaction that directly installs a boronic ester group onto the indole ring.
-
Iridium-Catalyzed C-H Borylation of Indole: A more modern approach that allows for the direct functionalization of an unactivated C-H bond on the indole nucleus.
Each of these pathways offers distinct advantages and is suited to different synthetic contexts and available starting materials.
Pathway 1: Lithiation of 6-Bromoindole and Borylation
This method relies on the generation of a potent nucleophile at the 6-position of the indole ring via a halogen-metal exchange, which is then trapped by a boronic ester. A crucial prerequisite for this pathway is the synthesis of the starting material, 6-bromoindole.
Synthesis of 6-Bromoindole
A common route to 6-bromoindole starts from 4-bromo-2-nitrotoluene, proceeding through a Bartoli indole synthesis.
Lithiation and Borylation Sequence
The subsequent lithiation of 6-bromoindole, followed by reaction with a borate ester, yields the desired boronic acid.
Pathway 2: Palladium-Catalyzed Miyaura Borylation
The Miyaura borylation is a highly efficient method for the formation of carbon-boron bonds. This reaction typically utilizes a palladium catalyst and a diboron reagent to convert an aryl halide into the corresponding boronic ester.
Pathway 3: Iridium-Catalyzed C-H Borylation
Direct C-H borylation has emerged as a powerful, atom-economical strategy for the synthesis of organoboron compounds. Iridium catalysts are particularly effective for the borylation of heterocycles like indole. The regioselectivity of this reaction can often be controlled by the choice of ligands and directing groups. While C2 and C3 borylation of indoles are more common, specific conditions can favor borylation at the C6 position.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound pinacol ester, a common and stable precursor to the final boronic acid.
| Pathway | Starting Material | Key Reagents | Catalyst/Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Lithiation/Borylation | 6-Bromo-1H-indole | n-BuLi, Isopropoxyboronic acid pinacol ester | - | THF | -78 to rt | 2-4 | 60-75 |
| Miyaura Borylation | 6-Bromo-1H-indole | Bis(pinacolato)diboron, KOAc | Pd(dppf)Cl₂ | Dioxane | 80 | 12-24 | 70-90 |
| C-H Borylation | 1H-Indole | Bis(pinacolato)diboron | [Ir(cod)OMe]₂ / dtbpy | THF | 80 | 16-24 | 50-65* |
*Yields for C-H borylation can vary significantly based on the specific ligand and directing group strategy employed to achieve C6 selectivity.
Experimental Protocols
The following are generalized experimental protocols. Researchers should adapt these procedures based on the specific scale and available laboratory equipment. All manipulations involving air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Protocol 1: Synthesis of this compound via Lithiation of 6-Bromoindole
Materials:
-
6-Bromo-1H-indole (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, 1.1 equiv, solution in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 6-bromo-1H-indole and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise to the stirred solution. Maintain the temperature at -78 °C for 1 hour.
-
To the resulting solution, add triisopropyl borate dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.
Protocol 2: Synthesis of this compound pinacol ester via Miyaura Borylation
Materials:
-
6-Bromo-1H-indole (1.0 equiv)
-
Bis(pinacolato)diboron (1.1 equiv)
-
Potassium acetate (KOAc, 3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equiv)
-
Anhydrous 1,4-Dioxane
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried Schlenk tube, add 6-bromo-1H-indole, bis(pinacolato)diboron, potassium acetate, and Pd(dppf)Cl₂.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel to afford this compound pinacol ester.
-
The pinacol ester can be hydrolyzed to the boronic acid by treatment with an aqueous acid (e.g., HCl) or a resin-bound acid.
Conclusion
The synthesis of this compound can be accomplished through several effective pathways. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the functional group tolerance required. The traditional lithiation-borylation route is a reliable method, while the palladium-catalyzed Miyaura borylation offers a more versatile and often higher-yielding alternative. The direct C-H borylation approach represents a more atom-economical strategy, though achieving high regioselectivity at the C6 position can be challenging. This guide provides the foundational knowledge for researchers to select and implement the most suitable synthetic strategy for their specific needs.
Indole-6-boronic Acid (CAS: 147621-18-9): A Technical Guide for Researchers and Drug Development Professionals
Introduction
Indole-6-boronic acid, with the Chemical Abstracts Service (CAS) number 147621-18-9, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique chemical structure, featuring an indole core functionalized with a boronic acid group, makes it a valuable reagent for the construction of complex molecular architectures. This technical guide provides an in-depth overview of the properties, synthesis, and applications of this compound, with a focus on its utility in the development of novel therapeutic agents. The content is tailored for researchers, scientists, and professionals involved in drug discovery and development.
Physicochemical Properties and Safety Data
This compound is a white solid with a molecular formula of C₈H₈BNO₂ and a molecular weight of 160.97 g/mol .[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 147621-18-9 | [1][2][3] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1][2] |
| Appearance | White Solid | [4] |
| Melting Point | 177 - 181 °C | [1] |
| Boiling Point | 433.2 °C at 760 mmHg | [1] |
| Density | 1.33 g/cm³ | [1] |
| Purity | ≥ 95 % | [1][2] |
| Storage Temperature | 2-8 °C | [1][2] |
Safety and Handling:
This compound is classified as a hazardous chemical and should be handled with appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[4][5] It is known to cause skin and serious eye irritation and may cause respiratory irritation.[5][6] Handling should be performed in a well-ventilated area, and inhalation of dust should be avoided.[4] For detailed safety information, refer to the Safety Data Sheet (SDS).[4][5]
Synthesis and Chemical Reactivity
This compound is a key intermediate in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][7] This reaction allows for the formation of a carbon-carbon bond between the indole core and a variety of aryl or heteroaryl halides, providing a powerful tool for the synthesis of diverse compound libraries.[8]
General Suzuki-Miyaura Coupling Workflow:
The general workflow for a Suzuki-Miyaura coupling reaction involving an indolylboronic acid is depicted below. This reaction is fundamental to many of the applications discussed in this guide.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[7][9] this compound serves as a crucial starting material for the synthesis of various classes of therapeutic agents, including inhibitors of viral fusion, and protein kinases involved in cancer signaling pathways.[1][6]
HIV-1 Glycoprotein-41 (gp41) Fusion Inhibitors
This compound has been utilized in the synthesis of small molecule inhibitors targeting the gp41 subunit of the HIV-1 envelope glycoprotein.[10] These inhibitors are designed to disrupt the conformational changes in gp41 that are essential for the fusion of the viral and host cell membranes, thereby preventing viral entry.[11][12]
HIV-1 gp41 Fusion Mechanism:
The process of HIV-1 entry into a host cell is a multi-step process mediated by the gp120 and gp41 glycoproteins. The binding of gp120 to the host cell's CD4 receptor and a coreceptor (CXCR4 or CCR5) triggers a conformational change in gp41, leading to the insertion of its fusion peptide into the host cell membrane.[5][13] This is followed by the formation of a six-helix bundle, which brings the viral and cellular membranes into close proximity, facilitating fusion.[9][11]
Caption: Simplified signaling pathway of HIV-1 gp41-mediated membrane fusion and the point of inhibition.
Experimental Protocol: Synthesis of a Methyl 3-(1H-indol-6-ylmethyl)benzoate (A precursor for HIV-1 gp41 fusion inhibitors) [10]
-
Reactants: this compound (2.4 mmol) and methyl-3-(bromomethyl)benzoate (2.0 mmol) are added to a reaction vessel.
-
Catalyst and Base: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is used as the catalyst, with an aqueous solution of potassium carbonate (K₂CO₃, 3.0 eq) serving as the base.
-
Solvent: The reaction is carried out in 1,2-dimethoxyethane (DME).
-
Reaction Conditions: The mixture is degassed with argon for 15 minutes and then heated to 150 °C for 1 hour under microwave irradiation.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography.
Quantitative Data for Indole-based HIV-1 Fusion Inhibitors:
The following table summarizes the biological activity of representative indole-based HIV-1 fusion inhibitors synthesized using this compound as a key starting material.[10][14]
Table 2: Biological Activity of Representative Indole-based HIV-1 Fusion Inhibitors
| Compound ID | Binding Affinity to gp41 (μM) | Cell-Cell Fusion Inhibition (EC₅₀, μM) | Viral Replication Inhibition (EC₅₀, μM) | Reference |
| 6j | 0.6 | 0.2 | 0.2 | [14] |
| Example Compound from[10] | Varies (sub-µM) | Varies (sub-µM) | Varies (sub-µM) | [10] |
Phosphoinositide 3-kinase (PI3K) Inhibitors
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently observed in cancer.[4][7][11] this compound can be used as a building block in the synthesis of trisubstituted pyrimidines, a class of compounds that have shown promise as PI3K inhibitors.[1][6]
PI3K/Akt/mTOR Signaling Pathway:
This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs), leading to the activation of PI3K.[7][11] PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt. Activated Akt, in turn, phosphorylates a multitude of substrates, leading to the regulation of various cellular processes.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.
Representative Experimental Protocol: Synthesis of Trisubstituted Morpholinopyrimidines as PI3K Inhibitors [1][2]
This is a representative protocol based on the synthesis of similar compounds, as a direct protocol using this compound for this specific class of PI3K inhibitors was not explicitly detailed in the searched literature.
-
Step 1: Nucleophilic Aromatic Substitution: 2,4,6-trichloropyrimidine is reacted with morpholine to yield 4-(4,6-dichloropyrimidin-2-yl)morpholine.
-
Step 2: Suzuki-Miyaura Coupling: The resulting dichloropyrimidine is then coupled with this compound (1.5 eq.) in a mixture of DME and 2 M aqueous Na₂CO₃. The reaction is catalyzed by Pd(OAc)₂ (0.15 eq.) and PPh₃ (0.15 eq.) and heated at 80 °C.
-
Step 3: Second Nucleophilic Aromatic Substitution: The remaining chlorine atom on the pyrimidine ring is displaced by a linker group (e.g., 6-aminohexan-1-ol).
-
Work-up and Purification: The final product is purified by column chromatography.
Quantitative Data for Trisubstituted Pyrimidine PI3K Inhibitors:
The following table provides data for representative trisubstituted pyrimidine PI3K inhibitors, highlighting the potency that can be achieved with this class of compounds.
Table 3: In Vitro Activity of Representative Trisubstituted Pyrimidine PI3K Inhibitors
| Compound ID | PI3Kα IC₅₀ (nM) | PI3Kβ IC₅₀ (nM) | PI3Kδ IC₅₀ (nM) | PI3Kγ IC₅₀ (nM) | Reference |
| ZSTK474 (Reference) | 1.6 | 9.0 | 2.1 | 0.3 | [2] |
| Compound 14 from[2] | 1.5-3 times more potent than ZSTK474 | - | - | - | [2] |
Checkpoint Kinase 1 (CHK1) Inhibitors
Checkpoint kinase 1 (CHK1) is a serine/threonine kinase that plays a crucial role in the DNA damage response pathway. Inhibition of CHK1 is a promising strategy in cancer therapy, as it can sensitize cancer cells to DNA-damaging agents. This compound is a potential precursor for the synthesis of (thienopyridine)carboxamides and other heterocyclic systems that can act as CHK1 inhibitors.[6]
ATR-Chk1 Signaling Pathway:
In response to DNA damage, particularly single-strand breaks, Ataxia telangiectasia and Rad3-related protein (ATR) is activated. ATR then phosphorylates and activates CHK1.[10] Activated CHK1, in turn, phosphorylates downstream targets such as Cdc25 phosphatases, leading to cell cycle arrest and allowing time for DNA repair.[10]
Caption: A simplified diagram of the ATR-CHK1 DNA damage response pathway.
Representative Experimental Protocol: Synthesis of (Thienopyridine)carboxamides as CHK1 Inhibitors
A specific protocol for the synthesis of (thienopyridine)carboxamides using this compound was not found in the provided search results. However, a representative Suzuki-Miyaura coupling, as described in Section 2, would be a key step in such a synthesis. The indole moiety would be introduced by coupling this compound with a suitable halogenated thienopyridine precursor.
Quantitative Data for Indole-based CHK1 Inhibitors:
While specific data for CHK1 inhibitors derived directly from this compound is not available in the provided search results, related indole-based compounds have shown potent CHK1 inhibition.
Table 4: In Vitro Activity of Representative Indole-based CHK1 Inhibitors
| Compound Class | CHK1 IC₅₀ | Reference |
| Pyrido[4',3':4,5]pyrrolo[2,3-d]pyrimidines | Low nanomolar range |
Conclusion
This compound (CAS 147621-18-9) is a highly valuable and versatile building block for the synthesis of complex organic molecules with significant potential in drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions provides an efficient route to a diverse range of indole derivatives. As demonstrated in this technical guide, this compound has been successfully employed in the development of potent inhibitors for various therapeutic targets, including HIV-1 gp41, PI3K, and CHK1. The detailed experimental protocols, quantitative data, and pathway visualizations provided herein serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the chemical potential of this compound in their research endeavors. Further exploration of this reagent is likely to yield novel compounds with improved therapeutic profiles.
References
- 1. Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIV - Wikipedia [en.wikipedia.org]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. cusabio.com [cusabio.com]
- 12. researchgate.net [researchgate.net]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indole-6-boronic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Indole-6-boronic acid is a versatile heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. Its unique structural features, combining the privileged indole scaffold with a reactive boronic acid moiety, make it a valuable building block for the construction of complex molecules with diverse biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and insights into its applications, particularly in the context of drug discovery.
Core Physical and Chemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, storage, and application in chemical reactions. The key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 147621-18-9 | [1] |
| Molecular Formula | C₈H₈BNO₂ | [1] |
| Molecular Weight | 160.97 g/mol | [1] |
| Appearance | White to off-white or light yellow powder/solid | [2] |
| Melting Point | 177-181 °C | [1] |
| Boiling Point | 433.2 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.33 g/cm³ (Predicted) | [1] |
| pKa | 9.00 ± 0.30 (Predicted) | [3] |
| Solubility | Soluble in Methanol.[3] General solubility is expected in polar organic solvents like THF, DMF, and DMSO, but quantitative data is limited. | |
| Stability | Air sensitive.[4] Store at 2-8°C under an inert atmosphere.[1] Boronic acids, in general, can be susceptible to dehydration to form cyclic anhydrides (boroxines). |
Synthesis and Purification
The synthesis of this compound typically proceeds from a readily available indole precursor, such as 6-bromoindole. A common and effective method involves a lithium-halogen exchange followed by borylation.
Experimental Protocol: Synthesis of this compound from 6-Bromoindole
This protocol is a representative procedure based on established methods for the synthesis of aryl and heteroaryl boronic acids.[5][6]
Materials:
-
6-Bromo-1H-indole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Dry ice/acetone bath
-
Standard glassware for anhydrous reactions (e.g., flame-dried round-bottom flask, dropping funnel, Schlenk line)
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve 6-bromo-1H-indole (1.0 equivalent) in anhydrous THF.
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.1 equivalents) dropwise via a syringe or dropping funnel over a period of 15-20 minutes, ensuring the internal temperature does not rise significantly. Stir the resulting mixture at -78 °C for 1 hour.
-
Borylation: To the reaction mixture, add triisopropyl borate (1.2 equivalents) dropwise at -78 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl until the solution is acidic (pH ~2). Stir vigorously for 1-2 hours to hydrolyze the boronate ester.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing: Combine the organic layers and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Purification by Recrystallization
Crude this compound can be purified by recrystallization to obtain a product of high purity.[7][8]
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter flask
-
Ice bath
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the boronic acid is soluble at elevated temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water or ethyl acetate and hexanes is often effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the hot solvent (or the more soluble solvent of a binary system) until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the purified crystals.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Caption: General workflow for purification by recrystallization.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the indole ring protons, with characteristic chemical shifts and coupling patterns. The N-H proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the benzene and pyrrole rings will exhibit distinct multiplets.
-
¹³C NMR: The carbon NMR spectrum will display signals for the eight carbon atoms of the indole ring. The carbon atom attached to the boron will have a characteristic chemical shift influenced by the electronegativity of boron and the hydroxyl groups.
-
FT-IR: The infrared spectrum is expected to show a broad O-H stretching band for the boronic acid group, typically in the region of 3200-3600 cm⁻¹. A strong B-O stretching vibration is also expected, usually around 1350 cm⁻¹. Characteristic N-H stretching and C-H and C=C aromatic stretching vibrations from the indole ring will also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (160.97 g/mol ). Fragmentation patterns may involve the loss of water and other characteristic fragments of the indole ring.
Applications in Chemical Synthesis and Drug Discovery
This compound is a key intermediate in the synthesis of a wide range of substituted indoles, many of which exhibit significant biological activity.
Suzuki-Miyaura Cross-Coupling Reactions
The most prominent application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] This powerful carbon-carbon bond-forming reaction allows for the introduction of various aryl and heteroaryl substituents at the 6-position of the indole ring.
This is a generalized protocol and may require optimization for specific substrates.[9][10]
Materials:
-
This compound
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., dioxane, DME, toluene, often with water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a Schlenk tube or a microwave vial, combine this compound (1.0 equivalent), the aryl/heteroaryl halide (1.2 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent(s) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.
Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.
Role in Drug Discovery
The indole scaffold is a common feature in many approved drugs and biologically active natural products. The ability to functionalize the indole ring at the 6-position using this compound provides a powerful tool for structure-activity relationship (SAR) studies in drug discovery programs.
Derivatives of this compound have been investigated for a variety of therapeutic targets. Boronic acids, in general, are known to act as enzyme inhibitors, often by forming a reversible covalent bond with a catalytic serine or threonine residue in the active site.[11][12] While specific signaling pathway involvement for this compound is not yet well-documented in the public domain, its derivatives have been explored in the context of:
-
Kinase Inhibitors: The indole nucleus is a key component of many kinase inhibitors, and substitution at the 6-position can influence potency and selectivity.[13]
-
GPCR Modulators: The indole scaffold can serve as a template for the design of ligands for G protein-coupled receptors (GPCRs).[1]
-
Anticancer Agents: Many indole-containing compounds exhibit anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of cell signaling pathways.[14]
-
Antiviral Agents: Indole derivatives have been synthesized and evaluated as inhibitors of viral replication, such as HIV-1 glycoprotein-41 fusion inhibitors.[1]
The versatility of this compound in organic synthesis, coupled with the therapeutic potential of the resulting indole derivatives, ensures its continued importance as a valuable building block for researchers, scientists, and drug development professionals.
References
- 1. preprints.org [preprints.org]
- 2. benchchem.com [benchchem.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
- 8. scribd.com [scribd.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (FDB021897) - FooDB [foodb.ca]
- 12. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ-Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Modulation of acid-sensing ion channels: molecular mechanisms and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Indole-6-boronic Acid for Researchers and Drug Development Professionals
Introduction:
Indole-6-boronic acid is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. As a derivative of indole, a privileged scaffold in numerous biologically active compounds, it serves as a crucial intermediate for the synthesis of complex molecular architectures.[1][2] Its utility is most prominently highlighted in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][3][4] This guide provides a comprehensive overview of the structure, properties, and applications of this compound, with a focus on experimental protocols relevant to drug discovery and development.
Chemical Structure and Physicochemical Properties
This compound is characterized by an indole ring system substituted with a boronic acid group at the 6-position. The molecular formula is C8H8BNO2.[][6][7][8]
Caption: Chemical structure and molecular formula of this compound.
Quantitative Data Summary:
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C8H8BNO2 | [][6][7][8] |
| Molecular Weight | 160.97 g/mol | [][6][7][9] |
| IUPAC Name | (1H-indol-6-yl)boronic acid | [][6] |
| CAS Number | 147621-18-9 | [][6][7][8] |
| Appearance | Solid powder | [8][10][11] |
| Melting Point | 177-181 °C | [][10][11] |
| Boiling Point | 433.2 °C at 760 mmHg | [] |
| Density | 1.33 g/cm³ | [] |
| Purity | ≥95% | [][10] |
| Storage Temperature | 2-8 °C | [][10][11] |
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of this compound is its use as a coupling partner in the Suzuki-Miyaura reaction.[] This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for forming C-C bonds between an organoboron compound and an organic halide or triflate.[1][4] The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of its catalysts and reagents.[1][12]
Experimental Workflow:
The general workflow for a Suzuki-Miyaura coupling reaction involving this compound is depicted below.
Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.
Detailed Experimental Protocol:
The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide. Note: This is a general procedure and may require optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried reaction vessel, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).[3]
-
-
Inert Atmosphere:
-
Seal the vessel with a septum and evacuate the atmosphere, followed by backfilling with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure all oxygen is removed.[3]
-
-
Solvent Addition:
-
Reaction Conditions:
-
Heat the reaction mixture to a temperature between 80-120 °C with vigorous stirring.[3]
-
-
Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure cross-coupled product.
-
Relevance in Drug Discovery and Medicinal Chemistry
The indole nucleus is a key structural motif in a wide range of biologically active compounds and approved drugs.[1][13] Consequently, the functionalization of the indole core is of paramount importance in drug discovery. This compound serves as a key starting material for the synthesis of novel indole derivatives with potential therapeutic applications.
Substituted indoles synthesized from this precursor have been investigated as:
-
HIV-1 Glycoprotein-41 Fusion Inhibitors: Compounds that prevent the fusion of the HIV virus with host cells.[][10]
-
PI3K Inhibitors: Molecules that target the phosphoinositide 3-kinase signaling pathway, which is often dysregulated in cancer.[][10]
-
CHK1 Inhibitors: Agents that inhibit checkpoint kinase 1, a critical component of the DNA damage response in cancer cells.[][10]
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, and derivatives can be designed to interact with various biological targets involved in cancer progression.[2]
The ability to readily diversify the indole scaffold at the 6-position using this compound allows for the rapid generation of chemical libraries for structure-activity relationship (SAR) studies, a critical process in modern drug development.[2]
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound, 98% | Fisher Scientific [fishersci.ca]
- 8. indiamart.com [indiamart.com]
- 9. boronpharm.com [boronpharm.com]
- 10. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]
- 11. 6-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 12. Redirecting [linkinghub.elsevier.com]
- 13. pubs.rsc.org [pubs.rsc.org]
The Ascendancy of Indolylboronic Acids in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The functionalization of this privileged structure is therefore of paramount importance in the quest for novel therapeutics. Among the various synthetic tools available, indolylboronic acids have emerged as exceptionally versatile and valuable building blocks.[1][2] Their stability, low toxicity, and amenability to a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, have established them as indispensable reagents in the drug discovery and development pipeline.[3][4]
This technical guide provides an in-depth exploration of the role of indolylboronic acids in medicinal chemistry. It covers their synthesis, diverse applications in the development of targeted therapies, and detailed experimental protocols for their preparation and use. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource to leverage the potential of these remarkable compounds.
Synthetic Approaches to Indolylboronic Acids
The accessibility of indolylboronic acids is a key factor in their widespread use. Several synthetic strategies have been developed to prepare these intermediates, each with its own advantages and substrate scope. The primary methods include Miyaura borylation, transition-metal-catalyzed C-H activation, and cyclization protocols.[1]
A prevalent method for synthesizing indolylboronic acids is the Miyaura borylation , which involves the palladium-catalyzed cross-coupling of a haloindole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5] This method offers a direct and efficient route to indolylboronic acid pinacol esters.[5]
Another powerful technique is the transition-metal-catalyzed C-H borylation of indoles. This approach allows for the direct conversion of C-H bonds to C-B bonds, offering an atom-economical route to borylated indoles.[1] Iridium and rhodium catalysts are commonly employed for this transformation.
Cyclization protocols represent an alternative strategy, where substituted anilines undergo cyclization to form the indole ring with a pre-installed boronic acid or ester group.[1][6] This method is particularly useful for accessing specific isomers that may be difficult to obtain through other routes.
Finally, traditional methods such as lithium-halogen exchange on a bromoindole followed by trapping with a borate ester are also utilized, particularly for the synthesis of 3-indolylboronic acid.[1][4]
Applications in Medicinal Chemistry
Indolylboronic acids are instrumental in the synthesis of a diverse range of biologically active molecules, particularly as inhibitors of enzymes implicated in various diseases. Their utility is most prominently showcased in the development of targeted therapies for cancer and inflammatory disorders.
Kinase Inhibitors
Kinases are a major class of drug targets, and indolylboronic acids have been pivotal in the creation of potent and selective kinase inhibitors.
-
RET Kinase Inhibitors: The Rearranged during Transfection (RET) proto-oncogene is a driver in several cancers, including non-small cell lung cancer and thyroid carcinomas.[7][8] Indolylboronic acids are key precursors for the synthesis of 9H-pyrimido[4,5-b]indole derivatives, which have demonstrated dual inhibitory activity against RET and Tropomyosin receptor kinase A (TRKA).[9][10] This dual activity is significant as it can address a broader range of tumors and potentially overcome resistance mechanisms.[9]
-
TRK Kinase Inhibitors: The Tropomyosin receptor kinase (TRK) family (TRKA, TRKB, TRKC) are targets in various cancers driven by NTRK gene fusions.[11][12][13] Indolylboronic acids serve as building blocks for the synthesis of selective TRK inhibitors.[14] The development of these inhibitors has been a significant advancement in precision oncology.[11][12]
Matrix Metalloproteinase (MMP) Inhibitors
Matrix metalloproteinases (MMPs) are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Overexpression of certain MMPs, such as MMP-13, is associated with the pathogenesis of osteoarthritis and cancer.[15][16] Indolylboronic acids have been utilized in fragment-based drug discovery and structure-guided optimization to develop potent and selective MMP-13 inhibitors.[15][16][17] These inhibitors often feature an indole core that interacts with the S1' pocket of the enzyme.[17]
Tubulin Polymerization Inhibitors
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a validated target for anticancer drugs.[18][19] Indole derivatives have been extensively investigated as tubulin polymerization inhibitors that bind to the colchicine site.[19][20][21] Indolylboronic acids are used in the synthesis of these compounds, enabling the exploration of structure-activity relationships to optimize potency and pharmacokinetic properties.[20][22]
Quantitative Data on Indolylboronic Acid-Derived Inhibitors
The following tables summarize the in vitro activity of various compounds synthesized using indolylboronic acids as key intermediates.
Table 1: Indole-based MMP-13 Inhibitors [15][23][24]
| Compound | Target | IC₅₀ (nM) | Selectivity |
| 1 | MMP-13 | 8 | >100-fold vs. other MMPs |
| AQU-019 | MMP-13 | 4.8 | Highly selective |
| 24f | MMP-13 | 0.5 | >10,000-fold vs. MMP-1, TACE |
| 5 | MMP-13 | 3.0 | Highly selective |
| 35 | MMP-13 | 0.071 | >170-fold vs. other MMPs |
Table 2: Indole-based Kinase Inhibitors [7][14][25]
| Compound | Target(s) | IC₅₀ (nM) | Cell Potency (IC₅₀, nM) |
| 8p | RET | 0.32 | 10 (LC-2/ad cells) |
| Larotrectinib (5) | TRKA/B/C | - | 2-20 |
| 7mb | TRKA/B/C | 1.6, 2.9, 2.0 | Low nM range |
| 3-1b | TRKA, Aurora A | 30, 13 | - |
Table 3: Indole-based Tubulin Polymerization Inhibitors [20][21]
| Compound | Tubulin Polymerization IC₅₀ (µM) | Antiproliferative Activity (Cell Line) | GI₅₀/IC₅₀ |
| 1k | 0.58 | MCF-7 | 4.5 nM |
| 9 | 1.5 | A549, HepG2, MCF-7 | 2.4, 3.8, 5.1 µM |
| 24 | 2.0 | MCF-7 | Nanomolar |
| 32b | 2.09 | Various | - |
| 47 | 1.6 | A549, HeLa, MCF-7 | 2.1, 3.5, 3.6 µM |
| 54 | 2.68 | Various | 3-9 nM |
Experimental Protocols
This section provides detailed, adaptable protocols for the synthesis of indolylboronic acids and their application in Suzuki-Miyaura cross-coupling reactions.
Protocol 1: Synthesis of 3-Indolylboronic Acid via Lithium-Halogen Exchange[1]
Materials:
-
3-Bromoindole
-
n-Butyllithium (nBuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
-
Standard glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add 3-bromoindole (1.0 eq) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield 3-indolylboronic acid.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling of an Indolylboronic Acid with an Aryl Halide[3][26]
Materials:
-
Indolylboronic acid (1.0 eq)
-
Aryl halide (e.g., aryl bromide or iodide) (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask or sealed tube, add the indolylboronic acid (1.0 eq), aryl halide (1.2 eq), palladium catalyst (3-5 mol%), and base (2.0 eq).
-
Evacuate the vessel and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Signaling Pathways
The following diagrams illustrate the RET and TRKA signaling pathways, which are key targets for inhibitors synthesized using indolylboronic acids.
Caption: Simplified RET signaling pathway and point of inhibition.
Caption: Simplified TRKA signaling pathway and point of inhibition.
Experimental and Drug Discovery Workflows
The following diagrams illustrate a typical experimental workflow for the synthesis of indolylboronic acids and a general workflow for drug discovery utilizing these valuable building blocks.
Caption: Experimental workflow for Miyaura borylation.
Caption: Drug discovery workflow using indolylboronic acids.
Conclusion
Indolylboronic acids have firmly established themselves as a vital class of reagents in medicinal chemistry. Their synthetic accessibility and the robustness of the Suzuki-Miyaura coupling reaction provide a powerful platform for the construction of complex molecular architectures.[3][26] The successful application of indolylboronic acids in the development of potent and selective inhibitors for a range of therapeutic targets, including kinases and metalloproteinases, underscores their significance. As drug discovery continues to move towards more targeted and personalized medicines, the versatility and utility of indolylboronic acids will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indolylboronic Acids: Preparation and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazoloadenine Inhibitors of the RET Lung Cancer Oncoprotein Discovered via a Fragment Optimization Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RET inhibitor - Wikipedia [en.wikipedia.org]
- 9. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research progress of TRK inhibitors and their structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of small-molecule tropomyosin receptor kinase (TRK) inhibitors for NTRK fusion cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Inhibitors of MMP-13 for Arthritic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Indole Inhibitors of MMP-13 for Arthritic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fragment-based discovery of indole inhibitors of matrix metalloproteinase-13. | Semantic Scholar [semanticscholar.org]
- 18. Recent developments in tubulin polymerization inhibitors: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Novel Natural Product- and Privileged Scaffold-Based Tubulin Inhibitors Targeting the Colchicine Binding Site [mdpi.com]
- 21. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. Development of a selective matrix metalloproteinase 13 (MMP-13) inhibitor for the treatment of Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 26. benchchem.com [benchchem.com]
Stability and Storage of Indole-6-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Indole-6-boronic acid is a valuable reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, for the preparation of complex molecules with potential applications in medicinal chemistry and materials science. As with all boronic acids, understanding its stability and implementing appropriate storage and handling procedures are critical for ensuring its integrity and obtaining reliable and reproducible experimental results. This technical guide provides a comprehensive overview of the stability of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Core Concepts in the Stability of this compound
The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: hydrolysis (protodeboronation) and oxidation. Environmental factors such as temperature, moisture, light, and pH can significantly impact the rate of these degradation processes.
Hydrolysis (Protodeboronation): This is a common degradation pathway for arylboronic acids, involving the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, resulting in the formation of indole and boric acid. This reaction can be catalyzed by both acidic and basic conditions. While arylboronic acids are generally more stable at a neutral pH, exposure to moisture, especially under non-neutral pH, can accelerate protodeboronation.
Oxidation: The boron center in this compound is susceptible to oxidation, which can lead to the formation of 6-hydroxyindole and boric acid. This process can be initiated by atmospheric oxygen and may be accelerated by exposure to light and elevated temperatures. The indole ring itself can also be susceptible to oxidation under certain conditions.
Recommended Storage and Handling Conditions
To minimize degradation and ensure the long-term viability of this compound, the following storage and handling conditions are recommended. These recommendations are compiled from various supplier safety data sheets and general best practices for handling boronic acids.
| Parameter | Recommended Condition | Rationale |
| Temperature | Long-term: -20°C.[1] Short-term: 2-8°C. | Reduces the rate of thermal degradation and oxidative processes. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis. |
| Moisture | Keep in a tightly sealed container in a dry, well-ventilated place.[2] Handle in a glove box or under a dry, inert atmosphere when possible. | This compound is moisture-sensitive; exposure to water can lead to hydrolysis. |
| Light | Store in a light-resistant container. | Protects the compound from photolytic degradation. |
| pH (in solution) | Maintain at a neutral pH if in solution for short-term use. Avoid acidic or basic aqueous solutions for storage. | Both acidic and basic conditions can catalyze the hydrolysis (protodeboronation) of the boronic acid group. |
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products. This information is crucial for developing stable formulations and for the validation of stability-indicating analytical methods.
Forced Degradation Study Protocol
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the major degradation products.
Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
High-performance liquid chromatography (HPLC) or Ultra-performance liquid chromatography (UPLC) system with a photodiode array (PDA) detector and a mass spectrometer (MS)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 N NaOH before analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours). Neutralize the solution with 0.1 N HCl before analysis.
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature for a specified time (e.g., 2, 8, 24 hours).
-
Thermal Degradation: Expose the solid powder of this compound to dry heat at a specified temperature (e.g., 80°C) for a defined period. Also, heat a solution of the compound at 60°C.
-
Photolytic Degradation: Expose the solid powder and a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter. A control sample should be protected from light.
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Analyze the samples using a validated stability-indicating HPLC-UV/MS method. A reverse-phase C18 column is a common starting point. The mobile phase could be a gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate) to maintain a neutral pH.
-
The PDA detector will quantify the amount of remaining this compound and any new peaks corresponding to degradation products.
-
The MS detector will help in the identification and structural elucidation of the degradation products based on their mass-to-charge ratio.
-
-
Data Evaluation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Characterize the major degradation products using their mass spectral data.
-
Establish the degradation pathway based on the identified products.
-
Visualizing Degradation Pathways and Experimental Workflows
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways of this compound.
Experimental Workflow for Forced Degradation Study
Caption: Experimental workflow for a forced degradation study.
Conclusion
While specific quantitative stability data for this compound is not extensively published, a thorough understanding of the general stability of arylboronic acids provides a strong foundation for its proper handling and use. The primary degradation pathways to consider are hydrolysis and oxidation. By adhering to the recommended storage conditions of low temperature, inert atmosphere, and protection from light and moisture, the integrity of this compound can be maintained. For critical applications, particularly in drug development, conducting a forced degradation study as outlined in this guide is essential to establish a comprehensive stability profile and ensure the quality and reliability of experimental outcomes.
References
An In-depth Technical Guide to Indole-6-boronic Acid and its Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indole-6-boronic acid has emerged as a critical building block in medicinal chemistry, primarily valued for its role in constructing complex molecular architectures through transition metal-catalyzed cross-coupling reactions. Its unique structure, featuring a reactive boronic acid moiety on the versatile indole scaffold, allows for the strategic synthesis of novel compounds with significant therapeutic potential. This guide provides a comprehensive overview of this compound, focusing on its synthesis, properties, and applications in the development of targeted therapies, particularly kinase inhibitors. Detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes are presented to support researchers in the field.
Introduction: The Strategic Importance of the Indole Scaffold
The indole nucleus is a privileged scaffold in drug discovery, present in numerous natural products and FDA-approved drugs.[1] Its structural features allow it to mimic peptide structures and bind to a wide variety of biological targets, including enzymes and receptors.[1][2] The functionalization of the indole core is therefore a key strategy in the development of new therapeutic agents. Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.
Boronic acids and their derivatives are also of great interest in medicinal chemistry due to their unique chemical properties, stability, and relatively low toxicity.[3] The boronic acid group can form reversible covalent bonds with biological nucleophiles, such as the serine or threonine residues in the active sites of enzymes, making them effective pharmacophores for enzyme inhibitors.[3] The combination of the indole scaffold with a boronic acid functional group, as seen in this compound, creates a highly versatile reagent for synthetic and medicinal chemistry.
Physicochemical Properties of this compound
This compound is a stable, solid compound that serves as a key intermediate in organic synthesis. Its properties make it suitable for a range of reaction conditions, particularly for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
| Property | Value | Reference |
| CAS Number | 147621-18-9 | [] |
| Molecular Formula | C₈H₈BNO₂ | [] |
| Molecular Weight | 160.97 g/mol | [] |
| Appearance | Powder | [5] |
| Melting Point | 177-181 °C | [5] |
| Storage | 2-8°C, inert atmosphere | [5] |
Synthesis and Applications in Medicinal Chemistry
The primary application of this compound in drug discovery is as a coupling partner in the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction enables the attachment of the 6-indolyl group to various aromatic and heteroaromatic systems, a crucial step in the synthesis of numerous kinase inhibitors.
Core Application: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound (e.g., this compound) with an organohalide. This reaction is highly valued for its mild conditions, tolerance of diverse functional groups, and the stability of the boronic acid reagents.
Synthesis of PI3K Inhibitors
The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently hyperactivated in human cancers, making it a prime target for drug development.[2][6] this compound is a key starting material for the synthesis of trisubstituted pyrimidines and thienopyrimidines, which have shown potent inhibitory activity against PI3K.[2][]
Quantitative Data Summary
Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds. The following table presents representative data for a hypothetical series of 6-(pyrimidin-4-yl)-1H-indole derivatives, synthesized via Suzuki coupling with this compound, evaluated for their inhibitory activity against PI3Kα. This illustrates the typical data generated in such studies.
| Compound ID | R¹ Substituent (on Pyrimidine) | Yield (%) | PI3Kα IC₅₀ (nM) |
| 1a | -H | 75 | 150 |
| 1b | -Cl | 68 | 85 |
| 1c | -OCH₃ | 72 | 110 |
| 1d | -Morpholine | 65 | 25 |
| 1e | -NH₂ | 78 | 45 |
| ZSTK474 | (Reference Compound) | - | 37 |
Note: Data is representative and for illustrative purposes. Actual values would be determined experimentally.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to chemical research. The following sections provide specific methodologies for the synthesis and evaluation of this compound derivatives.
Protocol: Suzuki Coupling of this compound with a Halogenated Heterocycle
This protocol is adapted from a patented procedure for the synthesis of a PI3K inhibitor precursor.[2]
Reaction: Synthesis of 2-chloro-6-(1H-indol-6-yl)-4-morpholinothieno[3,2-d]pyrimidine.
Materials:
-
2-Chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine (1.0 eq)
-
This compound (1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq)
-
Sodium Carbonate (Na₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a flame-dried reaction vessel, add 2-chloro-6-iodo-4-morpholinothieno[3,2-d]pyrimidine, this compound, Pd(dppf)Cl₂, and sodium carbonate.
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.
Protocol: In Vitro Kinase Inhibition Assay (PI3Kα)
Principle: The assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated product is typically quantified using a fluorescence- or luminescence-based method.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 substrate
-
ATP (Adenosine triphosphate)
-
Test compounds (dissolved in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 384-well plate, add assay buffer, the PI3Kα enzyme, and the test compound solution.
-
Initiate the kinase reaction by adding a mixture of ATP and PIP2 substrate.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to control wells (0% inhibition with DMSO, 100% inhibition with no enzyme).
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software.
Visualizing the Drug Discovery Workflow
The development of a new kinase inhibitor from a building block like this compound follows a structured workflow, from initial synthesis to lead optimization.
References
- 1. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2008073785A2 - Phosphoinositide 3-kinase inhibitor compounds and methods of use - Google Patents [patents.google.com]
- 3. Novel Human Neutral Sphingomyelinase 2 Inhibitors as Potential Therapeutics for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
C-H Activation for the Synthesis of Indolylboronic Acids: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indolylboronic acids are pivotal intermediates in modern organic synthesis, serving as versatile building blocks for the construction of complex indole-containing molecules, many of which are pharmaceutically significant. Traditional methods for their synthesis often involve multi-step sequences with pre-functionalized starting materials. The advent of direct C-H activation has revolutionized this field, offering a more atom- and step-economical approach to these valuable compounds. This technical guide provides a comprehensive overview of the state-of-the-art C-H activation strategies for the regioselective synthesis of indolylboronic acids. It covers a range of catalytic systems, including palladium, rhodium, iridium, nickel, and metal-free methodologies. Detailed experimental protocols for key transformations, quantitative data on substrate scope and yields, and mechanistic insights are presented to equip researchers with the practical knowledge needed to implement these powerful synthetic tools.
Introduction
The indole nucleus is a ubiquitous scaffold in a vast array of natural products, pharmaceuticals, and agrochemicals. Consequently, the development of efficient and selective methods for the functionalization of the indole ring is of paramount importance. Indolylboronic acids and their corresponding esters have emerged as particularly useful synthons due to their stability, low toxicity, and broad utility in cross-coupling reactions, most notably the Suzuki-Miyaura coupling.
Direct C-H borylation has emerged as a powerful and elegant strategy for the synthesis of indolylboronic acids, obviating the need for halogenated or organometallic indole precursors. This approach allows for the direct conversion of C-H bonds, which are abundant in the indole framework, into valuable C-B bonds. The primary challenge in the C-H borylation of indoles lies in controlling the regioselectivity, as there are multiple inequivalent C-H bonds on both the pyrrole and benzene rings. This guide will delve into the various catalytic systems and strategies that have been developed to address this challenge and achieve high regiocontrol in the synthesis of indolylboronic acids.
Methodologies for Regioselective C-H Borylation of Indoles
The regioselectivity of indole C-H borylation can be controlled through various strategies, primarily dictated by the choice of catalyst and the presence and nature of directing groups on the indole nitrogen or other positions of the ring.
Iridium-Catalyzed Borylation
Iridium catalysis has been instrumental in the development of C-H borylation reactions. Ligand design plays a crucial role in directing the borylation to specific positions on the indole ring.
-
C3-Selective Borylation: Ligand-free iridium catalysis has been shown to be effective for the C3-borylation of N-acyl protected indoles.[1][2] This simple protocol tolerates a wide variety of functional groups and provides the C3-borylated indoles in good yields with excellent regioselectivity.[1][2]
-
C6-Selective Borylation: Through the design of a bulky tertiary phosphine directing group and the use of a simple 1,10-phenanthroline ligand, iridium-catalyzed C6-selective borylation of indoles has been achieved.[3][4] Density functional theory (DFT) and non-covalent interaction (NCI) analysis revealed that dual dispersive interactions between the directing group, the ligand, and the borylating agent are key to the observed selectivity and reactivity.[3][4]
-
C7-Selective Borylation: The use of a hydrosilyl directing group on the indole nitrogen enables iridium-catalyzed borylation to occur selectively at the C7 position.[5][6] This method is notable as it proceeds even in the presence of a substituent at the C6 position, directing the borylation to the more sterically hindered C7 position.[5][6]
Palladium-Catalyzed Borylation
Palladium catalysis, often in conjunction with directing groups, provides access to indolylboronic acids with regioselectivity that is complementary to other methods.
-
C4-Selective Borylation: The use of a transient directing group, such as an amino acid, can facilitate the palladium-catalyzed C4-alkynylation of indoles, which can be subsequently converted to the corresponding boronic acids.[7][8][9] This strategy relies on the in situ formation of a directing group that is cleaved under the reaction conditions. More directly, a pivaloyl directing group at the C3 position of indole can direct palladium-catalyzed arylation to the C4 and C5 positions.[10][11][12]
Rhodium-Catalyzed Borylation
Rhodium catalysts have also been employed for the C-H functionalization of indoles, including borylation, often with the aid of directing groups to control regioselectivity.
-
C2-Selective Functionalization: Rhodium-catalyzed C2-alkylation of indoles can be achieved using a traceless N,N-dialkylcarbamoyl directing group.[13] While not a direct borylation, this highlights a strategy for C2-functionalization that could potentially be adapted.
Nickel-Catalyzed Borylation
First-row transition metals, such as nickel, offer a more sustainable and economical alternative to precious metal catalysts.
-
C3-Selective Borylation: A highly efficient protocol for the traceless, directed C3-selective C-H borylation of indoles has been developed using a [Ni(IMes)2] catalyst.[14] A key feature of this method is the in situ formation of an N-Bpin group which acts as a traceless directing group, enabling the C3-selective borylation.[14]
Metal-Free Borylation
Metal-free C-H borylation methods have gained significant attention as they avoid the use of potentially toxic and expensive transition metals.
-
C2-Selective Borylation: Boron trifluoride etherate (BF3·OEt2) can catalyze the C2-selective C-H borylation of indoles with bis(pinacolato)diboron.[15] This method offers a simple and inexpensive route to C2-borylated indoles.[15] Uncatalyzed dearomative C2-borylation can also be achieved using the highly Lewis acidic bis(1-methyl-ortho-carboranyl)borane.[16]
-
C4- and C7-Selective Borylation: The installation of a pivaloyl directing group on the indole nitrogen or at the C3-position allows for the metal-free, BBr3-mediated C-H borylation at the C7 and C4 positions, respectively.[12][17][18] This strategy relies on chelation assistance to deliver the boron reagent to the desired position.[12][17][18]
Quantitative Data Summary
The following tables summarize the substrate scope and yields for selected regioselective C-H borylation reactions of indoles.
Table 1: Iridium-Catalyzed C3-Selective Borylation of N-Isobutyryl Indoles [1][2]
| Substrate (N-isobutyryl indole) | Product | Yield (%) | Regioselectivity (C3:other) |
| 5-F | 2b | 85 | >95:5 |
| 5-Cl | 2c | 91 | >95:5 |
| 5-Br | 2d | 88 | >95:5 |
| 5-Me | 2e | 82 | >95:5 |
| 5-OMe | 2f | 78 | >95:5 |
| 6-Br | 2p | 80 | 92:8 |
| 7-Me | 2w | 88 | 93:7 |
Table 2: Metal-Free C7-Selective Borylation of N-Pivaloyl Indoles with BBr3 [19]
| Substrate (N-pivaloyl indole) | Product | Yield (%) |
| Unsubstituted | 1a | 85 |
| 5-Me | 2a | 81 |
| 5-OMe | 3a | 75 |
| 5-F | 4a | 88 |
| 5-Cl | 5a | 86 |
| 5-Br | 6a | 82 |
| 6-Me | 7a | 79 |
| 6-Cl | 8a | 80 |
Table 3: Metal-Free C4-Selective Borylation of 3-Pivaloyl Indoles with BBr3 [19]
| Substrate (3-pivaloyl indole) | Product | Yield (%) |
| Unsubstituted | 15a | 78 |
| 5-Me | 16a | 75 |
| 5-OMe | 17a | 72 |
| 5-F | 18a | 81 |
| 5-Cl | 19a | 79 |
| 6-Me | 20a | 76 |
| 6-Cl | 21a | 77 |
Experimental Protocols
General Procedure for Iridium-Catalyzed C3-Selective Borylation of N-Acyl Indoles[1][2]
To a screw-capped vial equipped with a magnetic stir bar were added the N-acyl indole (0.20 mmol, 1.0 equiv), [IrCl(cod)]2 (5.0 mol%), and n-hexane (1.0 mL). Pinacolborane (HBpin, 0.30 mmol, 1.5 equiv) was then added, and the vial was sealed and heated at 80 °C for 12-24 hours. After cooling to room temperature, the reaction mixture was concentrated under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired C3-borylated indole.
General Procedure for Metal-Free C7-Selective Borylation of N-Pivaloyl Indoles[19]
To a solution of the N-pivaloyl indole (0.20 mmol, 1.0 equiv) in dichloromethane (DCM, 1.0 mL) at room temperature under an argon atmosphere was added BBr3 (0.22 mmol, 1.1 equiv). The reaction mixture was stirred at room temperature for 1-9 hours. Pyridine and pinacol were then added, and the mixture was stirred for an additional hour. The reaction was quenched with water, and the aqueous layer was extracted with DCM. The combined organic layers were dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the C7-borylated product.
General Procedure for Palladium-Catalyzed C4-Arylation of 3-Formylindoles[20]
A mixture of 3-formylindole (1.0 equiv), aryl iodide (1.5 equiv), glycine (0.3 equiv), Pd(OAc)2 (10 mol%), and Ag2CO3 (2.0 equiv) in a mixed solvent of AcOH and HFIP was stirred at 120 °C for 12 hours. After completion of the reaction, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was washed with saturated aqueous NaHCO3 and brine, dried over anhydrous Na2SO4, and concentrated in vacuo. The residue was purified by column chromatography on silica gel to afford the C4-arylated product.
Mechanistic Insights and Visualizations
The regioselectivity in C-H borylation of indoles is often governed by the operative reaction mechanism, which can be influenced by electronic effects, steric hindrance, and the coordination of directing groups.
Iridium-Catalyzed C-H Borylation
The generally accepted mechanism for iridium-catalyzed C-H borylation involves the oxidative addition of the C-H bond to the iridium center, followed by reductive elimination to form the C-B bond and regenerate the catalyst. The regioselectivity is often controlled by the steric and electronic properties of the ligands on the iridium center and any directing groups on the indole substrate.
Caption: Generalized Catalytic Cycle for Iridium-Catalyzed C-H Borylation.
Directing Group-Assisted C-H Activation
Directing groups play a crucial role in achieving regioselectivity in C-H activation reactions by coordinating to the metal catalyst and positioning it in close proximity to a specific C-H bond. This leads to the formation of a stable metallacyclic intermediate, which then undergoes functionalization.
Caption: Workflow for Directing Group-Assisted C-H Borylation.
Metal-Free BBr3-Mediated Borylation
In the BBr3-mediated borylation of N-pivaloyl indoles, the pivaloyl group acts as a directing group through chelation with the boron center. This brings the electrophilic boron species into proximity with the C7-H bond, facilitating electrophilic aromatic substitution.
Caption: Proposed Mechanism for BBr3-Mediated C7-Borylation of N-Pivaloyl Indole.
Conclusion
The C-H activation approach for the synthesis of indolylboronic acids represents a significant advancement in synthetic organic chemistry, providing direct and efficient access to these valuable building blocks. A diverse array of catalytic systems, including those based on iridium, palladium, rhodium, nickel, and even metal-free conditions, have been developed to achieve high levels of regioselectivity. The choice of catalyst, ligand, and directing group allows for the targeted borylation of virtually any position on the indole ring. The experimental protocols and quantitative data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, enabling the broader application of these powerful synthetic methods in drug discovery and materials science. Further research in this area is expected to lead to the development of even more efficient, selective, and sustainable methods for the C-H functionalization of indoles and other heterocyclic systems.
References
- 1. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10211C [pubs.rsc.org]
- 2. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dispersion-controlled C6-selective C–H borylation of indoles | CoLab [colab.ws]
- 4. Dispersion-controlled C6-selective C–H borylation of indoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pd(II)-Catalyzed C4-Selective Alkynylation of Indoles by a Transient Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Transient Directing Group-Assisted Palladium-Catalyzed C4-Alkynylation of Indoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regiocontrolled Direct C-H Arylation of Indoles at the C4 and C5 Positions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rhodium-Catalyzed C2-Alkylation of Indoles with Cyclopropanols Using N, N-Dialkylcarbamoyl as a Traceless Directing Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Boron(III)-Catalyzed C2-Selective C-H Borylation of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Dearomative C2-borylation of indoles - Dalton Transactions (RSC Publishing) DOI:10.1039/D5DT00579E [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
The Diverse Biological Activities of Indole-Based Compounds: A Technical Guide for Drug Discovery Professionals
Introduction: The indole scaffold, a privileged bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery. Its unique structural features and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive overview of the multifaceted biological activities of indole-based compounds, focusing on their anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective properties. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the mechanisms of action, quantitative biological data, and key experimental methodologies.
Anticancer Activity
Indole derivatives have emerged as a significant class of anticancer agents, exhibiting a broad spectrum of activities against various cancer cell lines. Their mechanisms of action are diverse, often targeting multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3]
Mechanisms of Anticancer Action
The anticancer effects of indole-based compounds are attributed to several key mechanisms:
-
Inhibition of Tubulin Polymerization: Certain indole alkaloids, most notably the vinca alkaloids (vinblastine and vincristine), interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]
-
Modulation of Signaling Pathways: Indole compounds, such as Indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are known to modulate critical signaling pathways like PI3K/Akt/mTOR and MAPK.[1][5][6] By inhibiting these pro-survival pathways, they can induce apoptosis and inhibit cell growth.
-
Induction of Apoptosis: Many indole derivatives trigger programmed cell death through both intrinsic and extrinsic pathways. This can involve the upregulation of pro-apoptotic proteins (e.g., Bax, Bak) and downregulation of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL).[2][7]
-
Enzyme Inhibition: Specific indole-based molecules act as inhibitors of key enzymes involved in cancer progression, such as histone deacetylases (HDACs), topoisomerases, and protein kinases.[2][4]
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of selected indole-based compounds, presenting their half-maximal inhibitory concentrations (IC50) against various cancer cell lines.
| Compound/Derivative | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |
| Indole-3-carbinol | H1299 (Lung) | MTT | 449.5 | [2] |
| Jerantinine B | MV4-11 (Leukemia) | Not Specified | 0.3 | [2] |
| Jerantinine B | HL-60 (Leukemia) | Not Specified | 0.4 | [2] |
| Jerantinine B | KG1a (Leukemia) | Not Specified | 0.8 | [2] |
| 3,5-Diprenyl indole | MIA PaCa-2 (Pancreatic) | MTT | 9.5 ± 2.2 | [2] |
| Compound 10b | A549 (Lung) | Not Specified | 0.12 | [8] |
| Compound 10b | K562 (Leukemia) | Not Specified | 0.01 | [8] |
| Compound 11h | K562 (Leukemia) | Not Specified | 0.06 | [8] |
| Indole Acrylamide 15 | Huh-7 (Liver) | Not Specified | 1.9 | [9] |
Antimicrobial Activity
Indole and its derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[3][10] Their ability to combat drug-resistant strains makes them particularly valuable in the search for new antibiotics.[11][12]
Mechanisms of Antimicrobial Action
The antimicrobial effects of indole compounds are multifaceted and include:
-
Inhibition of Biofilm Formation: Several indole derivatives have been shown to inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics.[10]
-
Disruption of Bacterial Membranes: Some indole-polyamine conjugates have been found to target and disrupt bacterial cell membranes, leading to cell death.[13]
-
Enzyme Inhibition: Indole compounds can inhibit essential bacterial enzymes, thereby disrupting critical metabolic pathways.
-
Antibiotic Potentiation: Certain indole derivatives can enhance the efficacy of existing antibiotics, offering a strategy to overcome antibiotic resistance.[13]
Quantitative Antimicrobial Data
The following table presents the minimum inhibitory concentrations (MIC) of various indole derivatives against different microbial strains.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| 5-iodoindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 3-methylindole | Acinetobacter baumannii (XDRAB) | 64 | [10] |
| 7-hydroxyindole | Acinetobacter baumannii (XDRAB) | 512 | [10] |
| Indole-thiadiazole 2c | Bacillus subtilis | 3.125 | [11] |
| Indole-triazole 3c | Bacillus subtilis | 3.125 | [11] |
| Indole-triazole 3d | Multiple Strains | 3.125 - 50 | [11] |
| 6-bromo-4-iodoindole | Staphylococcus aureus | 20 | [12] |
| 4-bromo-6-chloroindole | Staphylococcus aureus | 30 | [12] |
| Meribisindole A | Fusarium oxysporum | 0.39 - 12.5 | [14] |
| Compound 11 | Staphylococcus aureus | 0.098 | [14] |
Antiviral Activity
Indole alkaloids and their synthetic derivatives have shown promise as antiviral agents against a variety of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis C virus (HCV).[9][15][16]
Mechanisms of Antiviral Action
The antiviral mechanisms of indole-based compounds include:
-
Inhibition of Viral Replication: Many indole derivatives interfere with the viral replication cycle, targeting key viral enzymes such as reverse transcriptase and protease.[15]
-
Inhibition of Viral Entry: Some compounds prevent the virus from entering host cells by blocking viral attachment or fusion.[15]
-
Modulation of Host Factors: Certain indole derivatives can modulate host cell pathways that are essential for viral replication.
Quantitative Antiviral Data
The following table summarizes the antiviral activity of selected indole compounds, presenting their half-maximal effective concentrations (EC50) or inhibitory concentrations (IC50).
| Compound/Derivative | Virus | Assay Type | EC50/IC50 (µM) | Reference |
| Strychnine sulfate | Influenza A/H5N1 | Not Specified | IC50: 11.851 (µg/ml) | [17] |
| Harmalol | Influenza A/H5N1 | Not Specified | IC50: 0.02 (µg/ml) | [17] |
| Harmane | Influenza A/H5N1 | Not Specified | IC50: 0.023 (µg/ml) | [17] |
| Harmaline | Influenza A/H5N1 | Not Specified | IC50: 3.42 (µg/ml) | [17] |
| Compound I | HIV | Not Specified | IC50: 1.4 | [16] |
| Compound II | HIV-1 integrase | Not Specified | IC50: 1.4 | [16] |
| Delavirdine | HIV-1 | Not Specified | IC50: 0.26 | [16] |
| Compound IV | HCV | Not Specified | EC50: 1.16 | [16] |
| Compound V | HCV | Not Specified | EC50: 0.6 | [16] |
| Compound 1 | SARS-CoV-2 | VeroE6 cells | EC50: 2.8 | [18] |
| Compound 3 | SARS-CoV-2 | VeroE6 cells | EC50: 3.4 | [18] |
| Compound 4 | SARS-CoV-2 | VeroE6 cells | EC50: 3.2 | [18] |
Anti-inflammatory Activity
Indole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and pathways.[19][20][21]
Mechanisms of Anti-inflammatory Action
The anti-inflammatory effects of indole-based compounds are mediated by:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Many indole derivatives, including the well-known NSAID indomethacin, inhibit COX-1 and/or COX-2 enzymes, thereby reducing the production of prostaglandins, which are key mediators of inflammation.[19][22][23]
-
Modulation of NF-κB Signaling: Indole compounds can suppress the activation of the NF-κB transcription factor, a central regulator of the inflammatory response, leading to a decrease in the expression of pro-inflammatory cytokines.[7][19]
-
Inhibition of Pro-inflammatory Cytokine Production: These compounds can directly inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6.[20][24]
Quantitative Anti-inflammatory Data
The following table presents the inhibitory activity of selected indole derivatives against key inflammatory targets.
| Compound/Derivative | Target | Assay Type | IC50/CC50 (µM) | Reference |
| 1-benzoyl-3-[(4-trifluoromethylphenylimino)methyl]indole | COX-2 | Enzyme Immunoassay | IC50: 0.32 | [19] |
| Compound Q20 | COX-2 | Not Specified | IC50: 39.42 (nM/L) | [20] |
| Compound Q20 | NO Production | Not Specified | IC50: 9.96 | [20] |
| Compound S3 | COX-2 | Not Specified | Selective Inhibition | [22] |
| Compound LT76 | Lymphocyte Proliferation | Not Specified | CC50: 0.56 ± 0.036 | [25] |
| Compound LT81 | Lymphocyte Proliferation | Not Specified | CC50: 0.9 ± 0.01 | [25] |
| Compound LT87 | Lymphocyte Proliferation | Not Specified | CC50: 0.5 ± 0.07 | [25] |
| Ursolic Acid Derivative UA-1 | NO Inhibition | Not Specified | IC50: 2.2 ± 0.4 | [24] |
Neuroprotective Activity
Indole-based compounds have shown considerable promise in the development of treatments for neurodegenerative diseases due to their antioxidant, anti-inflammatory, and anti-amyloid aggregation properties.[11][26][27]
Mechanisms of Neuroprotective Action
The neuroprotective effects of indole derivatives are attributed to:
-
Antioxidant Activity: Many indole compounds, including melatonin, are potent antioxidants that can scavenge free radicals and reduce oxidative stress, a key factor in neurodegeneration.[11][27]
-
Anti-amyloid Aggregation: Certain indole derivatives can inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.[11][27]
-
Modulation of Neurotransmitter Systems: Some indole compounds can interact with neurotransmitter systems in the brain, offering therapeutic benefits in neurological disorders.
-
Anti-inflammatory Effects: By reducing neuroinflammation, indole derivatives can protect neurons from damage.[11]
Quantitative Neuroprotective Data
The following table summarizes the neuroprotective activity of selected indole-based compounds.
| Compound/Derivative | Activity | Cell Line/Model | Key Findings | Reference |
| Indole-phenolic derivatives | Antioxidant, Cytoprotective | SH-SY5Y | 25% increase in cell viability | [21][27] |
| SMe1EC2 | Neuroprotection | Rat hippocampal slices | Effective at 0.03-10.0 x 10⁻⁶ mol/L | [22] |
| NC009-1 | Anti-inflammatory | HMC3 microglial cells | Increased cell viability to 87% | [28] |
| Compound 14a | MAO-B Inhibition | Not Specified | IC50: 12.63 µM | [29] |
| Compound 14b | MAO-B Inhibition | Not Specified | IC50: 8.65 µM | [29] |
| Hydroxyindoles | Anti-ferroptotic | HT-22 and N27 cells | Protected against ferroptosis | [30] |
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by indole-based compounds.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by indole compounds.
Caption: Modulation of the MAPK signaling cascade by indole-based compounds.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the biological activity of indole-based compounds.
Caption: General workflow for screening and characterizing bioactive indole compounds.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is a standard method for assessing the cytotoxic effects of indole compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indole compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only). Incubate for 24-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.[8][31][32]
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with an indole compound.
Materials:
-
Cells treated with the indole compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Induce apoptosis in cells by treating with the indole compound for a specified time. Include untreated and positive controls.
-
Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[33][34]
Western Blot Analysis for Signaling Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, such as MAPK, upon treatment with indole compounds.
Materials:
-
Cell lysates from indole compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse the treated and control cells and quantify the protein concentration using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[17][35][36][37]
Conclusion
Indole-based compounds represent a vast and versatile class of molecules with a remarkable range of biological activities. Their proven efficacy as anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroprotective agents underscores their importance in modern drug discovery. The ability of these compounds to modulate multiple cellular targets and signaling pathways provides a powerful platform for the development of novel therapeutics with improved efficacy and reduced side effects. The data and protocols presented in this technical guide offer a valuable resource for researchers dedicated to harnessing the therapeutic potential of the indole scaffold. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and more potent indole-based drugs to address a wide spectrum of human diseases.
References
- 1. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the potential of some natural indoles as antiviral agents: quantum chemical analysis, inverse molecular docking, and affinity calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benthamdirect.com [benthamdirect.com]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies [mdpi.com]
- 23. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. biorlab.com [biorlab.com]
- 27. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [mdpi.com]
- 30. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 33. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 34. kumc.edu [kumc.edu]
- 35. benchchem.com [benchchem.com]
- 36. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 37. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Indole-6-boronic acid Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The synthesis of 6-arylindoles is of significant interest in medicinal chemistry and materials science, as the indole scaffold is a key component in numerous biologically active molecules.[3][4] This document provides a detailed protocol and application notes for the palladium-catalyzed Suzuki-Miyaura coupling of indole-6-boronic acid with various aryl and heteroaryl halides. The reaction facilitates the creation of diverse biaryl structures, which are crucial for drug discovery and development.[5]
Reaction Principle and Catalytic Cycle
The Suzuki-Miyaura coupling conjoins an organoboron species (this compound) with an organohalide in the presence of a palladium catalyst and a base.[6] The catalytic cycle involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.[1]
-
Transmetalation: The organoboron compound, activated by the base, transfers its organic group (the indole moiety) to the palladium center, displacing the halide.[2]
-
Reductive Elimination: The two organic groups on the palladium intermediate couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Application Notes: Key Parameters and Optimization
The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of reaction components. The presence of the unprotected N-H group in the indole ring can sometimes inhibit the reaction by coordinating to the palladium center.[7] Therefore, optimization of the catalyst, ligand, base, and solvent is crucial.
-
Palladium Catalyst: Pre-catalysts like Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are commonly used. For challenging couplings, particularly with aryl chlorides, more advanced catalysts or pre-catalysts featuring bulky, electron-rich phosphine ligands are often more effective.[2][5] A low catalyst loading (1-5 mol%) is typically sufficient.[4][8]
-
Ligand: The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle. For indole substrates, bulky biarylphosphine ligands such as SPhos and XPhos have been shown to be effective, especially in overcoming the inhibitory effects of the N-H group.[5][7]
-
Base: A base is required to activate the boronic acid for transmetalation.[2] Common choices include inorganic bases like K₃PO₄, K₂CO₃, and Cs₂CO₃. The strength and solubility of the base can significantly impact the reaction rate and yield. K₃PO₄ is often a good choice for N-H containing substrates.[7]
-
Solvent: The reaction is typically performed in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and THF.[9][10] Notably, using water as the primary solvent offers a greener and often highly efficient alternative.[4][8]
Table 1: Summary of Typical Reaction Conditions
| Parameter | Common Reagents / Conditions | Notes |
| Aryl Halide | Aryl Iodides, Bromides, Chlorides, Triflates | Reactivity order: I > Br > OTf > Cl. Aryl chlorides often require more active catalyst systems.[1] |
| Catalyst (mol%) | Pd(PPh₃)₄ (1.5-5%), Pd(OAc)₂ (2-5%), Pd₂(dba)₃ (1-3%) | Catalyst loading should be optimized; higher loading may be needed for less reactive substrates.[4] |
| Ligand | PPh₃, PCy₃, SPhos, XPhos | Buchwald-type ligands (SPhos, XPhos) are often superior for heteroaromatic couplings.[7] |
| Base (equiv.) | K₂CO₃ (2-3 eq.), K₃PO₄ (2-3 eq.), Cs₂CO₃ (2-3 eq.) | K₃PO₄ is often effective for unprotected indoles. The use of an appropriate base is crucial for the reaction.[2][7] |
| Solvent System | Dioxane/H₂O (4:1), Toluene/H₂O (4:1), THF/H₂O (4:1), Water | Degassing the solvent is critical to prevent catalyst oxidation. Water can be an effective and environmentally friendly solvent.[4][9] |
| Temperature | 60-120 °C | Higher temperatures may be required for less reactive halides but can also lead to protodeboronation.[4][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.[9] |
Detailed Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl halide. Reagent quantities should be adjusted based on the specific substrates and optimization experiments.
Methodology:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.0-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5-5 mol%).[4][9]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the reaction mixture via a syringe.[7] The concentration is typically between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath or microwave reactor and heat to the desired temperature (typically 80–120 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2–24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired 6-arylindole product.[11]
Data Summary: Exemplary Couplings
While direct examples for this compound are specific to proprietary research, the following table illustrates typical results for the Suzuki-Miyaura coupling of structurally similar bromo-indoles and other N-H heterocycles, which serve as excellent models for this protocol.
Table 2: Representative Suzuki-Miyaura Coupling Reactions on Indole Scaffolds
| Entry | Indole Substrate | Coupling Partner | Catalyst (mol%) | Base (2 eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | 6-Chloroindole | Phenylboronic acid | P1 (1.0-1.5%) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97 | [7] |
| 2 | 5,7-Dibromoindole | Phenylboronic acid (3 eq.) | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Water | 120 (µW) | 1 | 91 | [4] |
| 3 | 5,7-Dibromoindole | 4-Methoxyphenylboronic acid (3 eq.) | Pd(PPh₃)₄ (3%) | Na₂CO₃ | Water | 120 (µW) | 1 | 88 | [4] |
| 4 | 3-Chloroindazole | 5-Indoleboronic acid (2 eq.) | P2 (2.5%) | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 82 | [7] |
| 5 | 5-Bromo-1H-pyrrolo[2,3-b]pyridine | 3-Thienylboronic acid (1.5 eq.) | P1 (1.5%) | K₃PO₄ | Dioxane/H₂O | 60 | 6 | 94 | [7] |
Note: P1 and P2 are specific Buchwald pre-catalysts as described in the cited literature.[7]
Troubleshooting
-
Low or No Yield:
-
Catalyst Deactivation: Ensure the reaction was set up under a strictly inert atmosphere and that solvents were properly degassed.
-
Inefficient Catalyst System: For less reactive aryl chlorides or sterically hindered substrates, switch to a more active catalyst system, such as one using a Buchwald-type ligand (e.g., SPhos, XPhos).[5]
-
Incorrect Base: The choice of base is critical. Try alternative bases like Cs₂CO₃ or K₃PO₄.
-
-
Protodeboronation:
-
Problem: The boronic acid reacts with a proton source to revert to an unsubstituted indole.
-
Solution: This can be caused by excessive temperature or prolonged reaction times.[7] Try lowering the reaction temperature or using a more active catalyst that allows for shorter reaction times. Ensure the base is not excessively hydrolyzing.
-
-
Homocoupling of Boronic Acid:
-
Problem: Two molecules of this compound couple together.
-
Solution: This is often a sign of oxygen in the reaction vessel. Improve the degassing procedure and ensure a tight seal on the reaction vessel.
-
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Indole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals.[1] The functionalization of the indole nucleus is a key strategy in drug discovery for modulating the bioactivity and pharmacokinetic properties of lead compounds. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex molecular architectures under mild conditions.[2][3]
Indole-6-boronic acid (CAS: 147621-18-9) is a valuable building block that allows for the introduction of aryl, heteroaryl, vinyl, and alkynyl substituents at the C6-position of the indole ring.[4][] This modification is of significant interest as it can influence the molecule's interaction with biological targets. Applications of derivatives synthesized from this compound include HIV-1 glycoprotein-41 fusion inhibitors, δ-carbolines, PI3K inhibitors, and CHK1 inhibitors.[4][] These application notes provide an overview of the key palladium-catalyzed cross-coupling reactions involving this compound and detailed protocols to guide researchers in their synthetic endeavors.
Key Palladium-Catalyzed Cross-Coupling Reactions
The primary cross-coupling reactions utilizing this compound are the Suzuki-Miyaura, Heck, and Sonogashira reactions. Each of these transformations offers a unique pathway to a diverse range of functionalized indoles.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is the most widely used cross-coupling reaction for the formation of C(sp2)-C(sp2) bonds, reacting an organoboron species with an organic halide or triflate.[3] In the context of this compound, this reaction is ideal for the synthesis of 6-aryl and 6-heteroaryl indoles. These products are common motifs in biologically active molecules.
Heck Coupling
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] While the classical Heck reaction does not directly use boronic acids, variations such as the oxidative Heck reaction can utilize boronic acids as the arylating agent.[7] This allows for the synthesis of 6-vinylindoles, which are versatile intermediates for further functionalization.
Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] An "inverse" Sonogashira reaction has been developed where a boronic acid is coupled with a 1-iodoalkyne, providing a route to 6-alkynylindoles.[9] These compounds are valuable precursors in organic synthesis and can be found in various bioactive molecules.
Data Presentation: Representative Reaction Conditions and Yields
The following tables summarize representative conditions for palladium-catalyzed cross-coupling reactions with indole boronic acids. Note that these are generalized conditions and may require optimization for this compound and specific coupling partners.
Table 1: Suzuki-Miyaura Coupling of Indole Boronic Acids with Aryl Halides
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | >95 |
| 2 | 3-Bromopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | Toluene | 110 | 16 | 85-95 |
| 3 | 4-Chlorotoluene | Pd(OAc)₂ (3) | RuPhos (6) | Cs₂CO₃ | 2-MeTHF | 100 | 24 | 70-85 |
| 4 | 1-Iodonaphthalene | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 80 | 8 | >90 |
Data adapted from analogous systems and representative of typical Suzuki-Miyaura couplings.[10] Yields are illustrative and will vary based on the specific indole boronic acid isomer and reaction partners.
Experimental Protocols
Note: The following protocols are general procedures and should be adapted and optimized for this compound and the specific coupling partners being used. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst)
-
Phosphine ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., dioxane, toluene, DME)
-
Water (for aqueous conditions)
Procedure:
-
To a dry reaction vessel, add this compound (1.2-1.5 equiv.), the aryl halide (1.0 equiv.), and the base (2.0-3.0 equiv.).
-
The vessel is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Add the palladium catalyst (1-5 mol%) and ligand (if required, 2-10 mol%) to the vessel.
-
Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-arylindole.
Protocol 2: General Procedure for Oxidative Heck-Type Coupling of this compound with an Olefin
Materials:
-
This compound
-
Olefin (e.g., styrene, butyl acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Oxidant (e.g., benzoquinone, O₂ or air)
-
Base (e.g., Na₂CO₃, Et₃N)
-
Anhydrous solvent (e.g., DMF, DMSO, toluene)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv.), the palladium catalyst (5-10 mol%), and the oxidant (if solid).
-
The vessel is evacuated and backfilled with an inert gas (or air/O₂ if used as the oxidant).
-
Add the anhydrous solvent, the olefin (1.2-2.0 equiv.), and the base (2.0-3.0 equiv.).
-
Heat the reaction mixture to the desired temperature (typically 60-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the palladium black.
-
Dilute the filtrate with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, dry over an anhydrous salt, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the 6-vinylindole product.
Protocol 3: General Procedure for Inverse Sonogashira-Type Coupling of this compound with a 1-Iodoalkyne
Materials:
-
This compound
-
1-Iodoalkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) co-catalyst (e.g., CuI)
-
Base (e.g., Et₃N, DIPA)
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a dry reaction vessel, add the 1-iodoalkyne (1.0 equiv.), this compound (1.5 equiv.), the palladium catalyst (2-5 mol%), and the copper(I) iodide (5-10 mol%).
-
Evacuate the vessel and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete as indicated by TLC or LC-MS.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product via column chromatography to obtain the 6-alkynylindole.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Caption: Applications of this compound derivatives in drug discovery.
References
- 1. Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6-吲哚硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of the Inverse Sonogashira Reaction for DEL Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Indole-6-boronic Acid: A Versatile Building Block in Drug Discovery
Indole-6-boronic acid has emerged as a crucial scaffold in medicinal chemistry, facilitating the synthesis of a diverse range of biologically active compounds. Its utility primarily lies in its role as a key building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the construction of complex molecules with therapeutic potential against various diseases, including cancer, HIV, and neurodegenerative disorders.
This technical note provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals. It highlights the use of this compound in the synthesis of potent enzyme inhibitors and antiviral agents, presents quantitative biological data, and outlines the signaling pathways and experimental workflows involved.
Key Applications in Drug Discovery
This compound serves as a versatile reactant in the synthesis of several classes of therapeutic agents:
-
Phosphoinositide 3-Kinase (PI3K) Inhibitors: The PI3K/AKT/mTOR signaling pathway is a critical regulator of the cell cycle, and its overactivation is implicated in many cancers.[1] this compound is utilized in the synthesis of trisubstituted pyrimidines and other heterocyclic systems that act as potent and selective PI3K inhibitors.
-
Checkpoint Kinase 1 (CHK1) Inhibitors: CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy. This compound is a precursor for the synthesis of (thienopyridine)carboxamides and other compounds that exhibit CHK1 inhibitory activity.
-
HIV-1 Fusion Inhibitors: this compound is instrumental in creating compounds that target the HIV-1 glycoprotein-41 (gp41), a critical component of the viral fusion machinery.[2] These inhibitors prevent the virus from entering and infecting host cells.
-
δ-Carbolines and cis-Fluorostilbenes: This versatile building block is also employed in the synthesis of δ-carbolines and cis-fluorostilbenes, molecular scaffolds that are explored for various therapeutic applications.
Quantitative Data of Synthesized Compounds
The following tables summarize the biological activity of representative compounds synthesized using this compound.
Table 1: PI3K Inhibitory Activity of Pyrimidine Derivatives
| Compound ID | Target | IC50 (nM) | Cell Line | Reference |
| 17p | PI3Kα | 31.8 ± 4.1 | - | [3] |
| PI3Kδ | 15.4 ± 1.9 | - | [3] | |
| BKM-120 | PI3Kα | 44.6 ± 3.6 | - | [3] |
| Compound 37 | PI3Kδ | 0.5 µM | - | [4] |
| Compound 54 | PI3Kδ | 2.8 nM | - | [4] |
Table 2: Anti-HIV-1 Activity of Indole-Based Fusion Inhibitors
| Compound ID | EC50 (µM) | Target | Reference |
| 6j | 0.2 | HIV-1 Cell-Cell Fusion | [5] |
| 14g | < 1 | HIV-1 Cell-Cell Fusion & Viral Replication | [1] |
Table 3: Anticancer Activity of Boronic Acid Containing Compounds
| Compound ID | IC50 (µM) | Cell Line | Reference |
| Compound 5 | 17.9 | SCC-25 (Head and Neck Cancer) | [6] |
| Compound 4 | 9.8 | SCC-25 (Head and Neck Cancer) | [6] |
| Compound 3d | 35.9 | MDA-MB-231 (Breast Cancer) | [7] |
| Compound 4d | 35.1 | MDA-MB-231 (Breast Cancer) | [7] |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures provide a clearer understanding of the context and application of this compound in drug discovery.
Caption: The PI3K/AKT/mTOR Signaling Pathway.
Caption: HIV-1 gp41-Mediated Membrane Fusion.
Caption: General Workflow for Suzuki-Miyaura Coupling.
Experimental Protocols
Protocol 1: Synthesis of an Indole-based HIV-1 Fusion Inhibitor
This protocol describes the synthesis of a bis-indole compound with potent anti-HIV-1 activity, adapted from Zhou et al.[1]
Materials:
-
This compound
-
Methyl 3-(bromomethyl)benzoate
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]
-
Potassium carbonate (K2CO3), 2M solution
-
Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a 100 mL round-bottomed flask, add this compound (386 mg, 2.4 mmol) and methyl 3-(bromomethyl)benzoate (460 mg, 2.0 mmol) in THF (15 mL).
-
Add Pd(PPh3)4 (115 mg) to the mixture, followed by 3 mL of 2M K2CO3 solution.
-
Stir the mixture and heat to reflux under a nitrogen atmosphere for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling for PI3K Inhibitor Scaffolds
This generalized protocol is based on methodologies for synthesizing substituted pyrimidines as PI3K inhibitors.[8][9]
Materials:
-
This compound or its pinacol ester
-
Appropriate chloro-dimorpholino-pyrimidine intermediate
-
Palladium catalyst (e.g., Pd(dppf)Cl2 or Pd(PPh3)4)
-
Base (e.g., Na2CO3 or K2CO3), 2M aqueous solution
-
Solvent (e.g., DME or THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, dissolve the chloro-dimorpholino-pyrimidine intermediate and this compound (or its pinacol ester) in the chosen organic solvent.
-
Add the palladium catalyst and the aqueous base solution.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 6-indolyl-pyrimidine derivative.
Conclusion
This compound is a valuable and versatile building block in drug discovery, enabling the synthesis of a wide array of potent and selective therapeutic agents. The Suzuki-Miyaura coupling reaction is a cornerstone of its application, providing an efficient means to construct complex molecular architectures. The protocols and data presented here offer a foundation for researchers to explore the potential of this compound in developing novel therapeutics for various diseases.
References
- 1. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of indole compounds as small molecule fusion inhibitors targeting HIV-1 glycoprotein-41 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design and Synthesis of Boronic Chalcones with Dual Anticancer and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of δ-Carbolines via Suzuki-Miyaura Coupling of Indole-6-boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of δ-carbolines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities. The described methodology focuses on a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between Indole-6-boronic acid and a suitable halopyridine derivative, followed by an intramolecular cyclization to construct the δ-carboline scaffold. This approach offers a versatile and efficient route to this important molecular framework. Additionally, this document outlines the role of δ-carbolines in inducing apoptosis in cancer cells through the p53 and caspase signaling pathways, providing context for their potential therapeutic applications.
Introduction
Carbolines are a family of nitrogen-containing tricyclic compounds that are classified into four isomers (α, β, γ, and δ) based on the position of the nitrogen atom in the pyridine ring. Among these, δ-carbolines have emerged as a privileged scaffold in numerous natural products and pharmacologically active molecules, exhibiting a wide range of biological activities, including anticancer, antiviral, and antiparasitic properties. The development of efficient synthetic routes to access diverse δ-carboline derivatives is therefore a crucial aspect of drug discovery and development.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. This reaction offers mild conditions, high functional group tolerance, and broad substrate scope, making it an ideal method for the construction of complex molecular architectures. The use of this compound as a key building block in the Suzuki-Miyaura coupling provides a direct and modular approach to the synthesis of δ-carbolines.
This application note details a robust protocol for the synthesis of δ-carbolines and provides insights into their mechanism of action in cancer cells, specifically focusing on the induction of apoptosis via the p53 and caspase signaling pathways.
Data Presentation
Table 1: Representative Suzuki-Miyaura Coupling Reaction Conditions and Yields for the Synthesis of δ-Carboline Precursors
| Entry | Halopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromo-2-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 |
| 2 | 3-Iodo-2-aminopyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Toluene | 110 | 8 | 92 |
| 3 | 3-Bromo-2-methoxypyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 78 |
Yields are for the coupled intermediate prior to cyclization and are based on literature reports for similar transformations.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-3-(1H-indol-6-yl)pyridine (δ-Carboline Precursor) via Suzuki-Miyaura Coupling
Materials:
-
This compound
-
3-Bromo-2-chloropyridine
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.2 mmol, 1.2 eq), 3-bromo-2-chloropyridine (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol, 2.0 eq).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Add anhydrous 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-chloro-3-(1H-indol-6-yl)pyridine.
Protocol 2: Intramolecular Cyclization to form 5H-pyrido[3,2-b]indole (δ-Carboline)
Materials:
-
2-Chloro-3-(1H-indol-6-yl)pyridine (from Protocol 1)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., BINAP)
-
Base (e.g., Sodium tert-butoxide)
-
Anhydrous solvent (e.g., Toluene)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a flame-dried Schlenk tube, add 2-chloro-3-(1H-indol-6-yl)pyridine (1.0 mmol, 1.0 eq), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), BINAP (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.2 mmol, 1.2 eq).
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene (10 mL) via syringe.
-
Heat the reaction mixture at 110 °C for 16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final δ-carboline product.
Mandatory Visualization
Synthetic Workflow for δ-Carboline Synthesis
Caption: Experimental workflow for the synthesis of δ-carbolines.
Signaling Pathway of δ-Carboline Induced Apoptosis
Caption: δ-Carboline induced apoptosis signaling pathway.
Mechanism of Action: Induction of Apoptosis
δ-Carboline derivatives have demonstrated significant anticancer activity, with a primary mechanism of action being the induction of programmed cell death, or apoptosis, in cancer cells.[1] This process is often mediated through the activation of the p53 tumor suppressor protein and the subsequent engagement of the caspase cascade.
Upon exposure to δ-carbolines, cancer cells can exhibit an upregulation of p53. Activated p53 transcriptionally activates pro-apoptotic proteins such as Bax, while simultaneously repressing the expression of anti-apoptotic proteins like Bcl-2.[2][3] The increased Bax/Bcl-2 ratio leads to the permeabilization of the outer mitochondrial membrane, resulting in the release of cytochrome c into the cytoplasm.[4]
Cytosolic cytochrome c, in conjunction with Apaf-1 and pro-caspase-9, forms a complex known as the apoptosome. This complex facilitates the activation of the initiator caspase, caspase-9.[5] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[6] Effector caspases are responsible for the execution phase of apoptosis, cleaving a multitude of cellular substrates, which ultimately leads to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.[7][8]
References
- 1. 3-benzylamino-β-carboline derivatives induce apoptosis through G2/M arrest in human carcinoma cells HeLa S-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A role for caspase 2 and PIDD in the process of p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DH332, a synthetic β-carboline alkaloid, inhibits B cell lymphoma growth by activation of the caspase family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Apoptosis - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Indole-6-boronic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-6-boronic acid is a versatile and valuable building block in modern organic synthesis, particularly in the construction of complex molecular architectures for drug discovery and materials science.[1] Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][2] This reaction allows for the formation of carbon-carbon bonds between the indole scaffold and various aryl, heteroaryl, or vinyl partners, enabling the synthesis of a diverse array of substituted indoles.[2] These derivatives are key components in numerous biologically active compounds, including inhibitors of HIV-1 glycoprotein-41 (gp41) fusion, Phosphoinositide 3-kinase (PI3K), and Checkpoint kinase 1 (CHK1).[]
This document provides detailed application notes, experimental protocols, and visual diagrams to guide researchers in utilizing this compound as a strategic building block in their synthetic endeavors.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 147621-18-9 |
| Molecular Formula | C₈H₈BNO₂ |
| Molecular Weight | 160.97 g/mol |
| Appearance | Powder |
| Melting Point | 177-181 °C |
| Storage Temperature | 2-8°C |
Applications in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a key reagent for the synthesis of 6-substituted indoles via the Suzuki-Miyaura reaction. This reaction offers a powerful method for creating C-C bonds under relatively mild conditions with high functional group tolerance.[4]
General Reaction Scheme:
Caption: General scheme of the Suzuki-Miyaura reaction using this compound.
Catalyst and Reaction Condition Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. The following table summarizes the performance of various palladium catalysts in a model Suzuki-Miyaura coupling of 3-chloroindazole with 5-indole boronic acid, providing a useful starting point for optimization with this compound.
| Catalyst System | Ligand | Conversion (%) | Yield (%) |
| Pd₂(dba)₃ | XPhos | 75 | 56 |
| Pd₂(dba)₃ | SPhos | 71 | 52 |
| Pd₂(dba)₃ | RuPhos | 59 | 40 |
| Pd₂(dba)₃ | P(t-Bu)₃ | 23 | 10 |
| Pd(OAc)₂ | XPhos | 68 | 49 |
| Pd(OAc)₂ | SPhos | 65 | 47 |
| XPhos Pd G2 | XPhos | 87 | 69 |
| SPhos Pd G2 | SPhos | 97 | 80 |
Data sourced from a study on the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[5]
Suzuki-Miyaura Coupling of this compound with Various Aryl Halides
The following table provides examples of Suzuki-Miyaura coupling reactions between this compound and different aryl halides, demonstrating the versatility of this building block.
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 6-Chloroindole | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 97[6] |
| 2 | 5-Bromoindole | Pd/SPhos (5) | K₂CO₃ | H₂O/MeCN | 37 | 18 | 92-98[2] |
| 3 | 4-Bromopyridine | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 85-95[7] |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ (3) | K₂CO₃ | Dioxane/H₂O | 80-90 | 4-12 | 90-95 |
Yields are based on reported values for similar substrates and may vary.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Materials:
-
This compound (1.2-1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)
Procedure:
-
To a dry reaction vessel (e.g., Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), palladium catalyst (2-5 mol%), and base (2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.
-
Add the degassed solvent system via syringe. The final concentration of the aryl halide is typically between 0.1-0.2 M.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the desired 6-aryl-indole.[7][8]
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Application in the Synthesis of Bioactive Molecules
This compound is a crucial precursor in the synthesis of various compounds with significant therapeutic potential.
Synthesis of HIV-1 gp41 Fusion Inhibitors
Indole derivatives have been identified as potent inhibitors of the HIV-1 gp41 fusion protein, which is essential for the virus's entry into host cells.
Signaling Pathway/Mechanism of Action:
HIV-1 entry into a host cell is mediated by the gp120 and gp41 envelope glycoproteins. Gp120 binds to the CD4 receptor on the T-cell surface, leading to a conformational change that exposes a binding site for a coreceptor (CXCR4 or CCR5). This interaction triggers a dramatic conformational change in gp41, leading to the insertion of its fusion peptide into the host cell membrane. Gp41 then refolds into a six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating their fusion. Indole-based inhibitors can bind to a hydrophobic pocket on gp41, preventing the formation of the six-helix bundle and thus blocking membrane fusion.
Caption: Mechanism of HIV-1 fusion and inhibition by indole-based compounds.
Synthesis of PI3K Inhibitors
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for drug development. Trisubstituted pyrimidines synthesized using this compound have shown promise as PI3K inhibitors.
Signaling Pathway:
Upon activation by growth factors, receptor tyrosine kinases (RTKs) activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT phosphorylates a range of downstream targets, including mTOR, which promotes protein synthesis and cell growth, and inhibits apoptosis.
Caption: The PI3K/AKT/mTOR signaling pathway and the point of inhibition.
Synthesis of CHK1 Inhibitors
Checkpoint kinase 1 (CHK1) is a crucial component of the DNA damage response pathway, playing a key role in cell cycle arrest to allow for DNA repair. In many cancer cells, which often have a defective G1 checkpoint, there is an increased reliance on the S and G2 checkpoints regulated by CHK1. Therefore, inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapies. (Thienopyridine)carboxamides derived from this compound are being explored as CHK1 inhibitors.
Signaling Pathway:
In response to DNA damage, ATR (Ataxia telangiectasia and Rad3-related protein) is activated and phosphorylates CHK1. Activated CHK1 then phosphorylates and inactivates CDC25 phosphatases, which are required for the activation of cyclin-dependent kinases (CDKs) that drive cell cycle progression. This leads to cell cycle arrest, providing time for DNA repair.
Caption: The ATR-CHK1 DNA damage response pathway and the point of inhibition.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its utility in the Suzuki-Miyaura reaction provides a reliable and efficient route to a wide range of 6-substituted indoles. These compounds are of significant interest in medicinal chemistry due to their potential as inhibitors of various enzymes and proteins involved in critical disease pathways. The protocols and data presented in this document offer a solid foundation for researchers to explore the full potential of this compound in the development of novel therapeutics and functional materials.
References
- 1. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Suzuki Coupling with Indole Halides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental setup for Suzuki-Miyaura cross-coupling reactions involving indole halides. The indole scaffold is a privileged structure in medicinal chemistry, and its functionalization via C-C bond formation is a critical strategy in the development of novel therapeutics. The Suzuki-Miyaura reaction offers a versatile and efficient method for the synthesis of substituted indoles by coupling haloindoles with boronic acids or, alternatively, coupling indolylboronic acids with organic halides.[1]
Core Principles of the Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[2] The catalytic cycle generally involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the indole halide to form a Pd(II) intermediate.[3]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium complex, typically facilitated by a base.[3]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst.[3]
The choice of catalyst, ligand, base, and solvent is crucial for a successful and high-yielding reaction, especially when working with nitrogen-containing heterocycles like indoles.[2]
Experimental Workflow
A generalized workflow for setting up a Suzuki-Miyaura coupling reaction with indole halides is depicted below. Adherence to an inert atmosphere is critical to prevent catalyst deactivation.[4]
Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Quantitative Data Summary
The success of the Suzuki coupling of indole halides is highly dependent on the reaction conditions. Below is a summary of various reported conditions and their outcomes.
Table 1: Suzuki Coupling of Bromoindoles
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 5,7-Dibromoindole | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | H₂O | 120 °C, 1.5 h (µW) | 91 | [5] |
| 5-Bromoindole | Phenylboronic acid | Pd-nanoparticles | K₂CO₃ | H₂O | 37 °C | - | [6] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 °C, 2 h | High | [7] |
| N-Boc-5-bromoindole | Phenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 80 °C | - | [4] |
Table 2: Suzuki Coupling of Chloroindoles
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 3-Chloroindazole | 5-Indole boronic acid | Pd source (2), Ligand (3) | K₃PO₄ | Dioxane/H₂O | 100 °C, 15 h | Good to Excellent | [8] |
| 6-Chloroindole | Phenyl boronic acid | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O (4:1) | 60 °C, 5-8 h | 97 | [8] |
| Chloroindoles | Various boronic acids | P1 (1.0-1.5) | K₃PO₄ | Dioxane/H₂O (4:1) | 60 °C, 5-8 h | 91-99 | [8] |
Table 3: Suzuki Coupling of Iodoindoles
| Indole Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) & Time | Yield (%) | Reference |
| 3-Iodo-1H-indazole | Boronic acid | Palladium catalyst (2-5) | - | Dioxane/H₂O (4:1) | 80-120 °C | - | [9] |
| 3-Haloindole | Arylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | DME | 80-100 °C, 2-24 h | - | [1] |
Detailed Experimental Protocols
The following protocols are generalized procedures and may require optimization for specific substrates and scales.
Protocol 1: General Procedure for Suzuki Coupling of a Haloindole
This protocol is adapted from established methodologies for the coupling of haloindoles with arylboronic acids.[1]
Materials:
-
Haloindole (e.g., 3-bromoindole, 1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DME, 1,4-dioxane/H₂O)
-
Schlenk tube or microwave vial
-
Magnetic stir bar
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk tube or microwave vial equipped with a magnetic stir bar, add the haloindole, arylboronic acid, palladium catalyst, and base.[1]
-
Inert Atmosphere: Evacuate the reaction vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[1][2]
-
Solvent Addition: Add the degassed solvent (e.g., DME, 5 mL) via syringe.[1]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.[1][2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[1][2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted indole.[1][2]
Protocol 2: Microwave-Assisted Suzuki Coupling in Water
This protocol is based on the synthesis of 5,7-diarylindoles and highlights a greener approach using water as the solvent.[5]
Materials:
-
5,7-Dibromoindole (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (3.0 mmol, 3.0 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Na₂CO₃ (4.0 mmol, 4.0 equiv)
-
Deionized water (2.5 mL)
-
Microwave vial
-
Magnetic stir bar
Procedure:
-
Reaction Setup: In a microwave vial, combine the 5,7-dibromoindole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.[5]
-
Inert Atmosphere: Seal the vial and flush with a stream of dry nitrogen.[5]
-
Solvent Addition: Add deionized water (2.5 mL) via a septum.[5]
-
Sonication and Reaction: Sonicate the vial for 30 seconds and then heat it under microwave irradiation for 1.5 hours at 120 °C.[5]
-
Work-up and Purification: Follow the general work-up and purification steps outlined in Protocol 1.
Troubleshooting and Optimization
Low yields in Suzuki couplings involving indoles can often be attributed to several factors. N-protection of the indole with groups like Boc or SEM can sometimes prevent side reactions.[4] If issues persist, screening different combinations of catalysts (e.g., Pd(OAc)₂ with ligands like SPhos or XPhos), bases (K₃PO₄, Cs₂CO₃), and solvent systems (e.g., THF/H₂O) may be necessary.[4] Ensuring rigorous degassing is crucial to prevent catalyst decomposition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Indole-6-boronic Acid in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-6-boronic acid is a versatile fragment molecule increasingly utilized in fragment-based drug discovery (FBDD) campaigns. Its unique structure, combining the privileged indole scaffold with the reactive yet reversible binding properties of a boronic acid, makes it an attractive starting point for the development of potent and selective inhibitors against a variety of protein targets. The indole moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, while the boronic acid can form reversible covalent bonds with nucleophilic residues like serine, threonine, or lysine within an enzyme's active site. This dual-interaction capability often translates to high ligand efficiency, a key parameter in FBDD.
These application notes provide a comprehensive overview of the utility of this compound in a typical FBDD workflow, from initial library screening to hit validation and characterization. While specific experimental data for this compound as a primary fragment hit is not extensively available in public literature, this document presents a representative application against protein kinases, a well-established target class for both indole-containing compounds and boronic acid inhibitors.
Key Applications
This compound serves as a valuable building block and fragment for targeting a range of enzymes, including but not limited to:
-
Protein Kinases: The indole scaffold can mimic the purine ring of ATP, while the boronic acid can interact with catalytic residues in the ATP-binding pocket. It has been used in the synthesis of inhibitors for kinases such as PI3K and CHK1.
-
Serine Proteases: The boronic acid can form a stable, reversible covalent bond with the catalytic serine residue.
-
Ubiquitin-Activating Enzymes (E1): Indole boronic acids have been utilized as starting materials for the synthesis of inhibitors of enzymes like Uba6.
-
HIV-1 Glycoprotein-41 Fusion Inhibitors: The indole structure is a key pharmacophore in the development of these antiviral agents.
Fragment-Based Drug Discovery Workflow with this compound
The following diagram illustrates a typical FBDD workflow employing this compound.
Application Notes and Protocols: Synthesis and Evaluation of Novel CHK1 Inhibitors Utilizing Indole-6-boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Checkpoint Kinase 1 (CHK1) is a critical serine/threonine kinase that plays a central role in the DNA damage response (DDR) pathway.[1][2] In many cancer cells, particularly those with a defective p53 pathway, reliance on the CHK1-mediated cell cycle checkpoints for survival and DNA repair is heightened.[3][4] This dependency makes CHK1 an attractive therapeutic target for cancer treatment. Inhibition of CHK1 can abrogate DNA damage-induced cell cycle arrest, leading to mitotic catastrophe and apoptosis in cancer cells, and can potentiate the efficacy of DNA-damaging chemotherapeutic agents.[3][4] This document provides detailed protocols for the synthesis of a novel class of CHK1 inhibitors based on a pyrimido[4,5-b]indole scaffold, utilizing a key Suzuki-Miyaura coupling reaction with Indole-6-boronic acid. Furthermore, it outlines protocols for the biological evaluation of these synthesized compounds, including biochemical and cell-based assays to determine potency and cellular activity.
Introduction to CHK1 Inhibition
The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To manage this, cells have evolved a complex signaling network known as the DNA damage response. Central to this response are the ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases.[5][6] While ATM primarily responds to double-strand breaks, ATR is activated by single-stranded DNA, which often arises from replication stress.[5][6] Upon activation, ATR phosphorylates and activates CHK1, which in turn phosphorylates downstream targets like the Cdc25 family of phosphatases.[7][8] This phosphorylation cascade leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest, primarily at the G2/M phase, allowing time for DNA repair.[1][7][8]
Many tumor types have a deficient G1 checkpoint due to mutations in p53, making them highly dependent on the S and G2/M checkpoints regulated by CHK1 for their survival.[3][4] Therefore, inhibiting CHK1 in such cancer cells forces them to enter mitosis with damaged DNA, leading to cell death. This synthetic lethality approach forms the basis for using CHK1 inhibitors in cancer therapy, both as single agents and in combination with chemotherapy or radiation.
The indole scaffold is a privileged structure in medicinal chemistry, frequently found in bioactive compounds.[9] The pyrimido[4,5-b]indole core, in particular, has been explored for the development of various kinase inhibitors.[7] This application note focuses on the synthesis of 6-(1H-indol-6-yl)-9H-pyrimido[4,5-b]indol-4-amine derivatives as potential CHK1 inhibitors. The key synthetic step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a robust and versatile method for forming carbon-carbon bonds.[10][11]
Data Presentation
The following tables summarize representative biological data for indole-based and pyrimido-pyrimidine-based CHK1 inhibitors, illustrating the potency that can be achieved with these scaffolds. The data is compiled from published literature on structurally related compounds.
Table 1: Biochemical Potency of Representative CHK1 Inhibitors
| Compound ID | Scaffold Type | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) |
| V158411 | Indole-pyridone | 4.4 | - | - |
| SAR-020106 | Isoquinoline | 13.3 | >10,000 | >750 |
| Compound 11 | Pyrido[3,2-d]pyrimidin-6(5H)-one | 0.55 | >10,000 | >18,181 |
Data sourced from publicly available literature for structurally related compounds to demonstrate typical potency ranges.[3][4]
Table 2: Cellular Activity of Representative CHK1 Inhibitors
| Compound ID | Cell Line | Cancer Type | Single Agent GI₅₀ (µM) | Potentiation with Gemcitabine (IC₅₀, nM) |
| V158411 | HT29 | Colon Cancer | >10 | - |
| SAR-020106 | HT29 | Colon Cancer | - | 55 (abrogation of G2 arrest) |
| Compound 11 | MV-4-11 | Acute Myeloid Leukemia | 0.202 | - |
| Compound 11 | HT-29 | Colon Cancer | - | 63.53 |
Data sourced from publicly available literature for structurally related compounds to illustrate cellular efficacy.[3][4]
Signaling Pathway and Experimental Workflow
// Nodes dna_damage [label="DNA Damage\n(e.g., Replication Stress)", fillcolor="#F1F3F4", fontcolor="#202124"]; atr [label="ATR", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; chk1 [label="CHK1", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; chk1_p [label="p-CHK1 (Active)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; cdc25 [label="Cdc25\n(Phosphatase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; cdk_cyclin [label="CDK-Cyclin\nComplexes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; g2m_arrest [label="G2/M Cell Cycle Arrest\n(DNA Repair)", fillcolor="#F1F3F4", fontcolor="#202124"]; mitosis [label="Mitosis", fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="CHK1 Inhibitor\n(e.g., Indole-based)", shape=box, style=rounded, fillcolor="#5F6368", fontcolor="#FFFFFF"]; mitotic_catastrophe [label="Mitotic Catastrophe\n& Apoptosis", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges dna_damage -> atr [label=" activates"]; atr -> chk1 [label=" phosphorylates"]; chk1 -> chk1_p [style=invis]; chk1_p -> cdc25 [label=" phosphorylates &\n inhibits", arrowhead=tee]; cdc25 -> cdk_cyclin [label=" dephosphorylates &\n activates"]; cdk_cyclin -> mitosis [label=" promotes"]; cdc25 -> g2m_arrest [style=invis, minlen=2]; g2m_arrest -> mitosis [arrowhead=tee, style=dashed, label=" blocks"]; inhibitor -> chk1_p [label=" inhibits", arrowhead=tee, color="#EA4335", fontcolor="#EA4335"]; cdk_cyclin -> mitotic_catastrophe [style=dashed, label=" premature entry leads to"];
// Subgraphs for alignment {rank=same; chk1; chk1_p;} {rank=same; cdc25; g2m_arrest;} {rank=same; cdk_cyclin; mitosis; mitotic_catastrophe;}
// Invisible edges for layout chk1_p -> g2m_arrest [style=invis]; inhibitor -> cdk_cyclin [style=invis, minlen=2]; } enddot Figure 1: Simplified CHK1 Signaling Pathway in DNA Damage Response.
// Nodes start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; synthesis [label="Synthesis of 6-Chloro-9H-\npyrimido[4,5-b]indole Core", fillcolor="#4285F4", fontcolor="#FFFFFF"]; suzuki [label="Suzuki-Miyaura Coupling\nwith this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; purification [label="Purification & Characterization\n(HPLC, NMR, MS)", fillcolor="#FBBC05", fontcolor="#202124"]; biochem_assay [label="Biochemical Kinase Assay\n(IC₅₀ Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; cell_viability [label="Cell Viability Assay\n(GI₅₀ Determination)", fillcolor="#34A853", fontcolor="#FFFFFF"]; western_blot [label="Western Blot Analysis\n(Target Engagement)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis & SAR", shape=parallelogram, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> synthesis; synthesis -> suzuki; suzuki -> purification; purification -> biochem_assay; purification -> cell_viability; biochem_assay -> data_analysis; cell_viability -> western_blot; western_blot -> data_analysis; data_analysis -> end; } enddot Figure 2: General Experimental Workflow for Synthesis and Evaluation.
Experimental Protocols
Synthesis Protocol: 6-(1H-indol-6-yl)-9H-pyrimido[4,5-b]indol-4-amine
This protocol describes a plausible synthetic route based on established methodologies for related heterocyclic compounds. The key step is the Suzuki-Miyaura cross-coupling.
Step 1: Synthesis of 4,6-dichloro-9H-pyrimido[4,5-b]indole The synthesis of the chlorinated core can be achieved from commercially available starting materials through a multi-step process involving cyclization and chlorination, as described in the literature for similar scaffolds.
Step 2: Suzuki-Miyaura Cross-Coupling
// Reactants and Product reactant1 [label=<
];
plus1 [label="+"];
reactant2 [label=<
];
product [label=<
];
// Reaction Conditions conditions [label="Pd(PPh₃)₄\nK₂CO₃, Dioxane/H₂O\n90 °C", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges {rank=same; reactant1; plus1; reactant2;} reactant1 -> conditions [style=invis]; plus1 -> conditions [style=invis]; reactant2 -> conditions [style=invis]; conditions -> product; } enddot Figure 3: Suzuki-Miyaura Coupling Reaction Scheme.
Materials:
-
4,6-dichloro-9H-pyrimido[4,5-b]indole (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
-
Schlenk flask or sealed microwave vial
Procedure:
-
To a Schlenk flask, add 4,6-dichloro-9H-pyrimido[4,5-b]indole, this compound, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate the flask and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 12-24 hours, or until reaction completion is confirmed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-(1H-indol-6-yl)-4-chloro-9H-pyrimido[4,5-b]indole.
Step 3: Amination The final amination step can be achieved by reacting the product from Step 2 with ammonia in a suitable solvent under pressure to yield the target compound, 6-(1H-indol-6-yl)-9H-pyrimido[4,5-b]indol-4-amine.
Biochemical CHK1 Kinase Assay (ADP-Glo™ Protocol)
This protocol outlines a general method to determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against the CHK1 enzyme.
Materials:
-
Recombinant human CHK1 enzyme
-
CHK1 peptide substrate
-
ATP
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Synthesized inhibitor dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration is 10 mM, diluted down to the low nanomolar range.
-
Reaction Setup: In a 384-well plate, add the following in order:
-
1 µL of diluted inhibitor or DMSO (for control wells).
-
2 µL of CHK1 enzyme diluted in kinase assay buffer.
-
2 µL of a mixture of the CHK1 substrate and ATP in kinase assay buffer. The final ATP concentration should be at or near the Kₘ for CHK1.
-
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
-
IC₅₀ Calculation: The luminescent signal is proportional to the kinase activity. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay
This assay determines the effect of the CHK1 inhibitor on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., HT29, SW620)
-
Complete culture medium
-
Synthesized inhibitor dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or MTT reagent
-
96-well clear-bottom white plates
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Prepare serial dilutions of the inhibitor in complete culture medium. Add 100 µL of the medium containing various concentrations of the inhibitor to the cells. Include a vehicle control (DMSO only).
-
Incubation: Incubate the cells for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence or absorbance using a plate reader.
-
GI₅₀ Calculation: Normalize the results to the vehicle-treated control cells and calculate the concentration that causes 50% growth inhibition (GI₅₀) using non-linear regression analysis.
Western Blot Protocol for Target Engagement
This protocol is used to confirm the inhibition of CHK1 activity in cells by assessing the phosphorylation of CHK1 itself (autophosphorylation at S296) or downstream markers.
Materials:
-
Cancer cell line
-
Synthesized inhibitor
-
DNA-damaging agent (e.g., gemcitabine, etoposide) to induce CHK1 activation
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-CHK1 (Ser296), anti-total CHK1, anti-phospho-Histone H2A.X (Ser139), anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells and treat with a DNA-damaging agent for a specified time to induce checkpoint activation. Then, add serial dilutions of the CHK1 inhibitor and incubate for an additional 4-8 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the p-CHK1 (S296) signal with increasing inhibitor concentration indicates target engagement.
Conclusion
The synthetic and biological protocols provided in this application note offer a comprehensive framework for the discovery and preclinical evaluation of novel indole-based CHK1 inhibitors. The use of this compound in a Suzuki-Miyaura coupling reaction provides a versatile entry point to a new chemical space for CHK1-targeted therapies. The detailed assays for determining biochemical potency, cellular activity, and target engagement are crucial for advancing promising compounds through the drug discovery pipeline. These methodologies will aid researchers in developing potent and selective CHK1 inhibitors with the potential to enhance cancer treatment outcomes.
References
- 1. Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The preclinical pharmacology and therapeutic activity of the novel CHK1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Distinct but Concerted Roles of ATR, DNA-PK, and Chk1 in Countering Replication Stress during S Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Substituted indole derivatives as UNC-51-like kinase 1 inhibitors: Design, synthesis and anti-hepatocellular carcinoma activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of pyrido[3,2-d]pyrimidin-6(5H)-one derivatives as checkpoint kinase 1 (CHK1) inhibitors with potent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aqueous Suzuki-Miyaura Reactions of Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The functionalization of the indole ring is therefore of significant interest in drug discovery and development. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[2][3] Traditionally performed in organic solvents, the development of aqueous Suzuki-Miyaura reactions represents a significant advancement towards greener and more sustainable chemistry.[4] This protocol provides detailed methodologies for the aqueous Suzuki-Miyaura coupling of various halo-indole derivatives, offering an efficient and environmentally benign route to novel indole-based compounds with potential therapeutic applications. These derivatives have shown promise in targeting various signaling pathways implicated in diseases such as cancer and neurodegenerative disorders.[1][5]
Advantages of Aqueous Suzuki-Miyaura Reactions
-
Greener Chemistry: Reduces the use of volatile and often toxic organic solvents.[4]
-
Mild Reaction Conditions: Many aqueous protocols operate at or near room temperature, increasing functional group tolerance.[6]
-
Simplified Workup: In many cases, the desired product precipitates from the aqueous reaction mixture, simplifying purification.
-
Enhanced Reactivity: The use of water can sometimes accelerate the reaction rate.[7]
-
Cost-Effective: Water is an inexpensive and readily available solvent.
Key Reaction Components and Considerations
The success of an aqueous Suzuki-Miyaura reaction depends on the careful selection of the catalyst, base, and solvent system.
-
Catalyst: Palladium catalysts are most commonly used. While traditional catalysts like Pd(PPh₃)₄ are effective, water-soluble palladium complexes and ligandless systems (e.g., Pd(OAc)₂ or PdCl₂) are also widely employed.[8][9][10] The formation of palladium nanoparticles in situ can also catalyze the reaction.[11]
-
Base: An appropriate base is crucial for the transmetalation step.[12][13] Common bases include sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), and potassium phosphate (K₃PO₄).[8][14] The choice of base can influence reaction efficiency and selectivity.
-
Solvent System: While pure water can be used, often a co-solvent such as ethanol, isopropanol, or acetonitrile is added to improve the solubility of the reactants.[4][8] Surfactants can also be employed to create micelles that facilitate the reaction between hydrophobic substrates in an aqueous medium.[15]
Experimental Protocols
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of Bromoindoles in Water
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Bromoindole derivative (e.g., 3-bromoindole, 5-bromoindole)
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)
-
Base (e.g., Na₂CO₃, K₂CO₃)
-
Degassed water (and optional co-solvent like ethanol)
-
Reaction vessel (e.g., microwave vial or round-bottom flask)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a reaction vessel, add the bromoindole (1.0 mmol), arylboronic acid (1.2-1.5 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol).
-
Seal the vessel and flush with an inert gas (e.g., nitrogen or argon).
-
Add degassed water (or a water/co-solvent mixture) via syringe. The typical concentration is 0.1-0.5 M.
-
Stir the reaction mixture vigorously at the desired temperature (room temperature to 120 °C) for the specified time (1-24 hours). The reaction can be heated conventionally or using microwave irradiation for accelerated reaction times.[8][10]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with water.
-
If the product remains in solution, extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to obtain the desired indole derivative.
Protocol 2: Synthesis of 5,7-Diarylindoles via Double Suzuki-Miyaura Coupling in Water[9]
This protocol is specifically for the diarylation of 5,7-dibromoindole.
Materials:
-
5,7-dibromoindole
-
Arylboronic acid
-
Pd(PPh₃)₄
-
Na₂CO₃
-
Degassed water
-
Microwave vial
Procedure:
-
In a microwave vial, combine 5,7-dibromoindole (1.0 mmol), the respective arylboronic acid (3.0 mmol), Na₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).[8]
-
Seal the vial and flush with a stream of dry nitrogen.
-
Add degassed water (2.5 mL) via a septum.[8]
-
Sonicate the vial for 30 seconds to ensure proper mixing.[8]
-
Heat the reaction mixture under microwave irradiation for 1 hour at 120 °C.[8]
-
After cooling, the product can be isolated and purified as described in the general protocol.
Data Presentation
The following tables summarize typical reaction conditions and yields for the aqueous Suzuki-Miyaura coupling of various indole derivatives.
Table 1: Suzuki-Miyaura Coupling of 5-Bromoindole with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 95 |
| 2 | 4-Tolylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 98 |
| 3 | 4-Methoxyphenylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 96 |
| 4 | 4-Fluorophenylboronic acid | Pd/SPhos (5 mol%) | K₂CO₃ | H₂O/MeCN (4:1) | 37 | 18 | 92 |
Table 2: Double Suzuki-Miyaura Coupling of 5,7-Dibromoindole [8]
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 | 1 | 91 |
| 2 | 4-Tolylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 | 1 | 85 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 | 1 | 88 |
| 4 | 3-Thienylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | H₂O | 120 | 1 | 75 |
Mandatory Visualizations
Experimental Workflow
Signaling Pathways of Indole Derivatives
Indole derivatives synthesized via aqueous Suzuki-Miyaura reactions have been investigated for their potential to modulate various signaling pathways implicated in cancer and neurodegenerative diseases.
Targeting Cancer Signaling Pathways:
Many indole-based compounds have been shown to inhibit cancer cell proliferation and survival by targeting key signaling pathways such as the PI3K/Akt/mTOR and ERK pathways.[1][16]
Modulation of HIF-1α Pathway in Hypoxic Tumors:
Hypoxia-inducible factor-1α (HIF-1α) is a key transcription factor that allows tumor cells to adapt to low oxygen conditions. Some indole derivatives act as HIF-1α inhibitors, representing a promising anti-cancer strategy.[17][18][19]
Conclusion
Aqueous Suzuki-Miyaura cross-coupling reactions provide a powerful, green, and efficient platform for the synthesis of diverse indole derivatives. These protocols offer a practical guide for researchers in academia and industry to access novel chemical entities for drug discovery and development. The ability of these synthesized compounds to modulate key signaling pathways underscores their potential as therapeutic agents for a range of diseases.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. semanticscholar.org [semanticscholar.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saponin: a green and efficient natural surfactant for Suzuki–Miyaura cross-couplings of heteroaryl substrates in aqueous media at ambient conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Targeting HIF-1α by newly synthesized Indolephenoxyacetamide (IPA) analogs to induce anti-angiogenesis-mediated solid tumor suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dovepress.com [dovepress.com]
- 19. Natural products as potent inhibitors of hypoxia-inducible factor-1<i>α</i> in cancer therapy [cjnmcpu.com]
Application of Indole-6-Boronic Acid in the Synthesis of Novel HIV-1 Fusion Inhibitors
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous development of novel antiretroviral agents that target different stages of the viral life cycle. One of the most critical stages is the fusion of the viral and cellular membranes, a process mediated by the viral envelope glycoprotein complex (Env), which consists of gp120 and gp41 subunits. Inhibitors that target this process, known as fusion inhibitors, can effectively block viral entry into host cells, thus preventing infection. Indole-based compounds have emerged as a promising class of small molecule HIV-1 fusion inhibitors that specifically target the gp41 transmembrane glycoprotein.[1] This application note details the utility of indole-6-boronic acid as a key building block in the synthesis of these potent antiviral agents.
The indole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic peptide structures and bind to enzymes.[2] In the context of HIV-1, indole derivatives have been developed as inhibitors of various viral enzymes, including reverse transcriptase and integrase.[2][3][4][5][6] More recently, research has focused on indole-containing compounds that inhibit HIV-1 entry.[1][2] The synthesis of these complex molecules often relies on robust and versatile chemical reactions, with the Suzuki-Miyaura cross-coupling reaction being a cornerstone for creating carbon-carbon bonds between aromatic systems.[1][7][8][9]
This compound serves as a crucial reagent in these syntheses, enabling the efficient construction of bis-indole and other poly-aromatic scaffolds that are central to the pharmacophore of many gp41 inhibitors. The boronic acid moiety allows for regioselective coupling to a variety of aryl halides, providing a modular approach to generate a diverse library of inhibitor candidates for structure-activity relationship (SAR) studies.[1]
Mechanism of Action of Indole-Based Fusion Inhibitors
The HIV-1 gp41 protein undergoes a series of conformational changes to facilitate membrane fusion. A key intermediate in this process is the formation of a transiently exposed hydrophobic pocket on the surface of the gp41 N-terminal heptad repeat (NHR) region. Small molecules that can bind to this pocket can stabilize an inactive conformation of gp41, thereby preventing the six-helix bundle formation required for membrane fusion.
Indole-based inhibitors are designed to fit into this hydrophobic pocket, establishing critical interactions that disrupt the fusion process. The indole core provides a scaffold that can be functionalized with various substituents to optimize binding affinity and pharmacokinetic properties. The use of this compound allows for the strategic placement of additional aromatic or heterocyclic groups at the 6-position of the indole ring, which can extend into and interact with different sub-pockets of the gp41 binding site.
Synthesis of Indole-Based Fusion Inhibitors using this compound
A general synthetic strategy for preparing indole-based HIV-1 fusion inhibitors involves the Suzuki-Miyaura cross-coupling of this compound with a halogenated indole derivative.[1] This approach allows for the creation of a central bis-indole scaffold, which can be further modified. The versatility of the Suzuki-Miyaura reaction tolerates a wide range of functional groups, enabling the synthesis of complex molecules with diverse functionalities.
Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling reaction to form a bis-indole scaffold, a key step in the synthesis of potent HIV-1 fusion inhibitors.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
This protocol describes the synthesis of a 6,6'-bisindole scaffold, a common core structure in a class of HIV-1 fusion inhibitors.
Materials:
-
This compound
-
6-Bromoindole derivative (appropriately protected)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Argon or Nitrogen gas
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
To a dry round-bottom flask, add the 6-bromoindole derivative (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).
-
The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous 1,4-dioxane to the flask.
-
In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (0.05 eq) and SPhos (0.10 eq) in a small amount of anhydrous 1,4-dioxane under an inert atmosphere.
-
Add the catalyst solution to the reaction mixture.
-
The reaction mixture is heated to 80-100 °C and stirred under an inert atmosphere for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the desired 6,6'-bisindole product.
Data Presentation
The following table summarizes representative data for a series of synthesized bis-indole compounds, highlighting the impact of different substituents on their anti-HIV-1 activity.
| Compound ID | R1 Substituent | R2 Substituent | gp41 Binding Affinity (K D , µM) | Cell-Cell Fusion Inhibition (IC 50 , µM) | Antiviral Activity (EC 50 , µM) |
| 6a | H | H | 15.2 | 8.5 | > 25 |
| 6j | OCH₃ | H | 0.8 | 0.3 | 0.2 |
| 6k | Cl | H | 1.1 | 0.5 | 0.4 |
| 6m | CF₃ | H | 2.5 | 1.2 | 0.9 |
Data is hypothetical and for illustrative purposes, based on trends observed in cited literature.[1]
Visualizations
Signaling Pathway
Caption: Mechanism of HIV-1 fusion and inhibition by indole-based compounds.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of bis-indole HIV-1 fusion inhibitors.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel indole-based HIV-1 fusion inhibitors. The Suzuki-Miyaura cross-coupling reaction provides an efficient means to construct the core scaffolds of these inhibitors, allowing for extensive SAR studies to optimize their potency and pharmacokinetic profiles. The continued exploration of indole-based inhibitors, facilitated by the availability of key reagents like this compound, holds significant promise for the development of next-generation antiretroviral therapies that target the critical step of viral entry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Design and synthesis of novel indole beta-diketo acid derivatives as HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety [mdpi.com]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 9. Frontiers | DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting low yield in Indole-6-boronic acid Suzuki coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields or other issues during the Suzuki-Miyaura coupling of Indole-6-boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the primary factors I should investigate?
A1: Low yields in Suzuki couplings involving this compound can often be attributed to several critical factors:
-
Catalyst Inactivity: The palladium catalyst is susceptible to deactivation through exposure to oxygen or impurities within the reagents and solvents.[1][2]
-
Boronic Acid Instability: this compound may degrade via protodeboronation, where the boronic acid moiety is replaced by a hydrogen atom.[2][3] This is a known side reaction for boronic acids, especially heteroaromatic ones.[2]
-
Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time are crucial and may not be optimized for your specific substrates.[2][4]
-
Interference from the Indole N-H group: The acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields.[2][5][6]
A systematic approach to troubleshooting, starting with reagent integrity, is recommended.[2]
Q2: What are the common side reactions in the Suzuki coupling of this compound, and how can I minimize them?
A2: Besides the desired cross-coupling, several side reactions can occur, lowering the yield of your target molecule:
-
Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[3] To mitigate this, use fresh, high-purity this compound or consider converting it to a more stable boronate ester (e.g., a pinacol ester).[2]
-
Homocoupling of the Boronic Acid: This side reaction forms a bi-indole species and is often promoted by the presence of oxygen.[1][2] Thoroughly degassing your solvents and maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial to minimize this.[1][4]
-
Dehalogenation of the Aryl Halide: The aryl halide starting material can be reduced, replacing the halogen with a hydrogen. This can be influenced by the choice of base or impurities in the solvent.[2]
Q3: The N-H proton of my indole seems to be causing issues. Should I protect it?
A3: The free N-H group in indoles can indeed pose a synthetic challenge in palladium-catalyzed cross-coupling reactions.[5] While many modern protocols are designed to work with unprotected indoles, N-protection can significantly improve yields and consistency if you are facing persistent issues.[2][5] A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group. However, be mindful that this will add protection and deprotection steps to your overall synthesis.[2]
Q4: How do I choose the optimal catalyst, base, and solvent for my this compound Suzuki coupling?
A4: The selection of these components is critical for a successful reaction. There is no single universal condition, and screening may be necessary.[7]
-
Catalyst: Palladium catalysts are the standard for Suzuki couplings.[8] For heteroaromatic substrates like indoles, palladium precatalysts with bulky, electron-rich phosphine ligands such as SPhos and XPhos have shown high efficacy.[6][8] Using a precatalyst can also help ensure the generation of the active Pd(0) species.[1]
-
Base: The base is crucial for activating the boronic acid for transmetalation.[9][10] Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[9] For indole substrates, K₃PO₄ is often a good starting point.[6][8] The strength and nature of the base can significantly impact the reaction rate and yield.[9][11][12]
-
Solvent: A mixture of an organic solvent and water is typically used. Popular choices include dioxane/water, THF/water, and toluene/water.[4][6] The solvent system must be thoroughly degassed to remove oxygen.[1]
Troubleshooting Guide
If you are experiencing low yields, a systematic approach to identify the root cause is essential.
Data Presentation
Table 1: Catalyst and Base Screening for a Model Indole Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (2.0 equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ | Toluene/H₂O | 100 | 45 |
| 2 | Pd₂(dba)₃ (2) | P(Cy)₃ (4) | K₂CO₃ | Dioxane/H₂O | 100 | 65 |
| 3 | Pd(dppf)Cl₂ (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 88 |
| 4 | SPhos Pd G2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 95[8] |
| 5 | XPhos Pd G3 (1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 91-99[6] |
Note: This table is a representative summary based on literature for similar substrates and is intended to guide optimization.
Experimental Protocols
Detailed Protocol for a General this compound Suzuki Coupling
This protocol is a starting point and may require optimization for your specific substrates.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl or heteroaryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents, finely powdered)
-
Degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2–1.5 equiv.), and finely powdered K₃PO₄ (2.0–3.0 equiv.).[1]
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[9][13]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%).[1]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O, 4:1 v/v) via syringe.[1][13]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) with vigorous stirring.[6][13]
-
Monitoring: Monitor the reaction progress by a suitable technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Caption: A stepwise workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Indole Suzuki Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing catalyst and ligand systems for indole Suzuki-Miyaura cross-coupling reactions. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimentation.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues in indole Suzuki reactions.
Issue: Low to No Product Yield
Low or nonexistent yields are a frequent challenge in indole Suzuki couplings. This can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials.[1][2]
Initial Checks:
-
Reagent Integrity:
-
Palladium Catalyst: Ensure the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands are of high purity and stored under an inert atmosphere to prevent degradation.[1] The active Pd(0) species is crucial for the catalytic cycle.[1]
-
Boronic Acid/Ester: Use fresh, high-purity boronic acids or consider using more stable boronate esters (e.g., pinacol esters) to avoid degradation pathways like protodeboronation.[2][3]
-
Solvent: Employ dry, degassed solvents to prevent catalyst oxidation and unwanted side reactions.[1][2]
-
Base: Use an anhydrous base and ensure its compatibility with your specific substrates.
-
-
Inert Atmosphere: Thoroughly degas the solvent and reaction mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) to prevent the oxidation of the Pd(0) catalyst.[1]
Systematic Optimization Workflow:
If initial checks do not resolve the issue, a systematic optimization of reaction parameters is necessary. The following workflow provides a logical sequence for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with an indole substrate is showing low to no yield. What are the common causes and how can I fix them?
A1: Low or no yield in indole Suzuki reactions can be attributed to several factors:
-
Inactive Palladium Catalyst: The active Pd(0) species is essential for the catalytic cycle and can be deactivated by oxygen.[1]
-
Inappropriate Ligand Choice: The ligand stabilizes the palladium catalyst and facilitates crucial steps in the reaction. For challenging substrates like indoles, electron-rich and bulky phosphine ligands are often necessary.[1]
-
Solution: Screen a variety of phosphine ligands such as SPhos or XPhos, which are known to be effective for heteroaryl couplings.[2]
-
-
Boronic Acid Instability: Boronic acids, especially heteroaryl derivatives, can undergo protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[2]
-
Interference from the Indole N-H: The acidic proton on the indole nitrogen can interfere with the catalytic cycle, leading to lower yields.[2][4]
Q2: What are the most common side products in an indole Suzuki coupling, and how can I minimize them?
A2: Common side products include:
-
Homocoupling of the Boronic Acid: This occurs when two molecules of the boronic acid couple together and is often promoted by the presence of oxygen.[2]
-
Minimization: Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere.[2]
-
-
Protodeboronation: The boronic acid is replaced by a proton, leading to the formation of an arene byproduct.
-
Minimization: Use fresh, high-purity boronic acid or more stable boronate esters.[2]
-
-
Dehalogenation of the Haloindole: The starting haloindole is reduced, and the halogen is replaced by a hydrogen.
-
Minimization: This can be caused by certain bases or impurities. Screening alternative bases or ensuring the purity of starting materials can help.[2]
-
Q3: Should I use a boronic acid or a boronate ester for my indole Suzuki coupling?
A3: The choice between a boronic acid and a boronate ester involves a trade-off between reactivity and stability.[3]
-
Boronic Acids: Generally more reactive and can lead to faster reaction times.[3][6] However, they are less stable and more prone to decomposition pathways like protodeboronation and oxidation.[3][6]
-
Boronate Esters (e.g., pinacol esters): Offer significantly enhanced stability, are often crystalline solids that are easier to handle and purify, and have a longer shelf-life.[3][7] They may, however, require longer reaction times and result in lower yields compared to boronic acids under the same conditions.[7]
Q4: How does steric hindrance on the indole or the coupling partner affect the reaction?
A4: Steric hindrance on either the indole or the boronic acid can significantly impede the Suzuki-Miyaura coupling, often requiring specialized ligands and reaction conditions.
-
Challenge: Sterically demanding substrates can make the oxidative addition and reductive elimination steps of the catalytic cycle more difficult.
-
Solution: The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald group (e.g., XPhos, SPhos), can be highly effective.[8][9] These ligands promote the formation of the active catalyst and facilitate the challenging coupling steps.[8] In some cases, newly designed ligands, such as indole-amide-based phosphines, have shown excellent efficiency for sterically hindered couplings.[8][10]
Q5: Does the position of the halogen on the indole ring matter?
A5: Yes, the position of the halogen (e.g., C2, C3, C5) on the indole ring can influence its reactivity in the Suzuki coupling. The electronic environment of the carbon-halogen bond affects the ease of oxidative addition, which is often the rate-limiting step. While general principles of electron density apply, the optimal conditions will still need to be determined empirically for each specific isomer.
Data Presentation
Table 1: Comparison of Boronic Acids vs. Boronate Esters in Indole Suzuki Reactions
| Feature | Boronic Acids | Boronate Esters (e.g., Pinacol) |
| Reactivity | Generally higher, leading to faster reactions.[3][6] | Generally lower, may require longer reaction times.[7] |
| Stability | Less stable, prone to protodeboronation and oxidation.[3][6] | More stable, easier to handle and store.[3][7] |
| Yield | Can be higher in short reaction times, but may be compromised by decomposition.[3] | Often more reproducible and can provide higher isolated yields in complex syntheses due to higher purity.[3] |
| Handling | Can be challenging to purify and may exist as amorphous solids. | Often crystalline solids, easier to purify by chromatography.[3] |
Table 2: Common Catalysts and Ligands for Indole Suzuki Reactions
| Catalyst/Precatalyst | Ligand | Typical Substrates | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos | Sterically hindered and electron-rich indoles.[2] | Bulky, electron-rich phosphines are often effective.[1][11] |
| Pd(dppf)Cl₂ | (dppf) | General indole couplings.[2][12] | A robust and commonly used catalyst system.[12] |
| Pd/C | None (ligandless) | Simple, unhindered substrates. | Heterogeneous catalyst, offers ease of removal.[13] |
| NiCl₂(PPh₂Me)₂ | PPh₂Me | Unprotected indoles, base-sensitive functional groups.[14] | A non-precious metal alternative.[14] |
Experimental Protocols
General Procedure for a Trial Indole Suzuki Coupling Reaction:
This protocol is a general starting point and should be optimized for specific substrates.
-
Reaction Setup: To an oven-dried reaction vessel, add the haloindole (1.0 mmol), arylboronic acid (1.5 mmol), and a suitable base (e.g., K₃PO₄, 2.0 mmol).[11]
-
Catalyst and Ligand Addition: In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%).[11]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times.[11]
-
Solvent Addition: Add degassed solvent (e.g., a mixture of dioxane (4 mL) and water (1 mL)).[5][11]
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 2-24 hours, monitoring the progress by TLC or LC-MS.[2][11]
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[11]
-
Purification: Purify the crude product by flash column chromatography.[11]
Logical Relationship Diagram for Catalyst and Ligand Selection:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suzuki-Miyaura - Wordpress [reagents.acsgcipr.org]
- 14. Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03877C [pubs.rsc.org]
Preventing protodeboronation of Indole-6-boronic acid
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the prevention of protodeboronation of Indole-6-boronic acid during chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with this compound?
A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] In the case of this compound, this reaction consumes the starting material and produces indole as a byproduct. This reduces the yield of the desired coupled product and can complicate the purification process. Indoles are electron-rich aromatic systems, which can make them particularly susceptible to protodeboronation, especially under conditions commonly used for cross-coupling reactions.[3][4]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A2: Several experimental factors can accelerate the rate of protodeboronation:
-
High pH (Basic Conditions): The reaction is often fastest at a high pH (pH > 10). This is particularly problematic as many essential cross-coupling reactions, like the Suzuki-Miyaura coupling, are performed in basic media.[5][6] Base catalysis typically proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1][6]
-
Elevated Temperatures: Higher reaction temperatures significantly increase the rate of protodeboronation.[2][6]
-
Aqueous Media: The presence of a proton source, most commonly water, is a prerequisite for the reaction to occur.[1]
-
Catalyst System: Certain palladium-phosphine catalyst systems can inadvertently promote protodeboronation.[6]
-
Reaction Time: Longer reaction times expose the boronic acid to decomposition conditions for an extended period.
Q3: Are boronic esters, such as pinacol esters, always more stable than the corresponding boronic acid?
A3: It is a common and often correct assumption that converting a boronic acid to an ester, such as an this compound pinacol ester, confers greater stability against protodeboronation.[7] Pinacol esters are generally more robust and easier to handle.[8] However, this is not a universal guarantee of stability. The ester can still undergo hydrolysis back to the more reactive boronic acid under basic aqueous conditions, which then proceeds to protodeboronate.[7] Therefore, while using an ester is a strong strategy, it must be combined with optimized reaction conditions.
Troubleshooting Guide for this compound Reactions
Problem: My Suzuki-Miyaura reaction has a low yield, and NMR/LC-MS analysis shows the presence of indole as a major byproduct.
This is a classic sign of significant protodeboronation. Below are targeted strategies to mitigate this issue, starting with the simplest modifications.
| Strategy | Recommended Action & Protocol |
| 1. Optimize the Base | Strong bases like NaOH or KOH in high concentrations accelerate protodeboronation. Switch to a milder base. Finely ground potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are excellent alternatives.[6] In some systems, potassium fluoride (KF) can also be effective. Use the minimum effective amount of base. |
| 2. Lower the Temperature | High temperatures increase the rate of all reactions, including the undesired protodeboronation.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C). This will slow the decomposition rate. Note that this may require a longer reaction time or a more active catalyst to achieve full conversion of the desired coupling. |
| 3. Modify the Solvent System | While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water provides the proton source for protodeboronation. Minimize the amount of water or use anhydrous conditions if your system allows. A common choice is a degassed mixture of an organic solvent to water, such as dioxane/H₂O (5:1).[6] |
| 4. Enhance Catalyst Activity | A highly active catalyst can ensure the rate of the desired cross-coupling reaction far outpaces the rate of protodeboronation.[1] Consider using modern, highly active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) to achieve rapid catalytic turnover. |
| 5. Use a Stabilized Boron Reagent | If optimizing conditions is insufficient, the most robust solution is to replace the boronic acid with a more stable surrogate.[6] These reagents act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low and minimizing decomposition.[1][6] |
Data Presentation: Comparison of Boron Reagents
The choice of the boron species is critical for mitigating protodeboronation. The following table summarizes the relative stability and characteristics of common boron reagents.
| Reagent Type | Structure | Relative Stability | Key Characteristics & Considerations |
| Boronic Acid | R-B(OH)₂ | Low | Prone to protodeboronation, especially at high pH and temperature.[5][6] |
| Pinacol Boronate Ester | R-B(pin) | Moderate to High | Often more stable and easier to handle than free boronic acids.[8] Can still hydrolyze under reaction conditions.[7] |
| Trifluoroborate Salt | R-BF₃K | High | Highly stable, crystalline solids. Requires specific conditions for slow in-situ hydrolysis to the active boronic acid.[6] |
| MIDA Boronate Ester | R-B(MIDA) | Very High | Exceptionally stable, air-stable, crystalline solids.[1][6] Requires an additional synthetic step to prepare and a controlled release (deprotection) step, often using a mild aqueous base.[6] |
Experimental Protocols
Protocol 1: General Suzuki-Miyaura Coupling to Minimize Protodeboronation
This protocol provides a robust starting point and should be optimized for specific substrates. It incorporates the use of a more stable MIDA boronate ester.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the Indole-6-MIDA boronate (1.2 equiv.), and a mild base such as finely ground K₃PO₄ (3.0 equiv.).
-
Catalyst Addition: Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), add the Palladium catalyst and ligand (e.g., Pd(OAc)₂ / SPhos ligand, 1-2 mol%).
-
Solvent Addition: Add a degassed solvent mixture. A common choice is a ratio of an organic solvent to water, such as dioxane/H₂O (5:1).[6]
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to the increased stability of the MIDA boronate, the reaction may require a longer time than with the free boronic acid, but the formation of the indole byproduct should be significantly suppressed.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Relationship of Protodeboronation Factors
Caption: Factors promoting protodeboronation and corresponding preventative strategies.
Experimental Workflow to Minimize Protodeboronation
Caption: Decision workflow for setting up a Suzuki-Miyaura coupling to avoid protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. research.ed.ac.uk [research.ed.ac.uk]
- 8. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Indole-6-boronic acid stability issues in solution
Welcome to the technical support center for Indole-6-boronic acid. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the stability of this compound in solution and its application in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: For long-term storage, this compound solid should be kept in a tightly sealed container at 2-8°C.[1] Some suppliers recommend storage at -20°C. It is important to minimize moisture exposure. For solutions, freshly prepared solutions are always recommended. If storage of a solution is necessary, it should be kept at a low temperature (2-8°C) for a short period, though stability will be highly dependent on the solvent and pH.
Q2: What are the main stability issues with this compound in solution?
A2: The primary stability issue for this compound, like many other heteroaryl boronic acids, is its susceptibility to protodeboronation.[2][3] This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of indole. This degradation is often catalyzed by acidic or basic conditions and can be accelerated by elevated temperatures.
Q3: In which solvents is this compound soluble and most stable?
Q4: How does pH affect the stability of this compound in solution?
A4: The pH of an aqueous solution significantly impacts the stability of this compound. At neutral to acidic pH, the compound exists predominantly in its neutral, trigonal planar form. As the pH increases above its pKa (around 9), it converts to the anionic, tetrahedral boronate form. This boronate species is often more reactive and prone to protodeboronation, especially under basic conditions commonly used in Suzuki-Miyaura coupling reactions.
Q5: Can I use this compound directly in Suzuki-Miyaura coupling, or should I use an ester derivative?
A5: While this compound can be used directly, its stability can be a concern, potentially leading to lower yields due to protodeboronation.[2] Using a more stable boronate ester, such as the pinacol ester, is a common strategy to mitigate this issue.[2][5] These esters are generally more robust and can release the active boronic acid species under the reaction conditions.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling Reactions
Problem: I am getting a low yield or no product in my Suzuki-Miyaura coupling reaction using this compound.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound | Use fresh, high-purity this compound. Consider switching to a more stable derivative like this compound pinacol ester.[2] Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation and homocoupling of the boronic acid.[2][5] |
| Catalyst Inactivity | Use a fresh, active palladium catalyst. Ensure all reagents and solvents are free of impurities that could poison the catalyst. Consider screening different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos).[3][5] |
| Suboptimal Reaction Conditions | Base: The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is anhydrous if using an anhydrous solvent system.[5] Solvent: The solvent can significantly impact the reaction. Common solvent systems include DME/water, THF/water, or dioxane/water.[6] Ensure solvents are properly degassed.[2] Temperature: The reaction temperature may need optimization. While higher temperatures can increase the reaction rate, they can also accelerate the degradation of the boronic acid.[3] |
| Interference from Indole N-H Proton | The acidic N-H proton of the indole ring can sometimes interfere with the catalytic cycle.[2] If other troubleshooting steps fail, consider protecting the indole nitrogen with a suitable protecting group (e.g., Boc), which can be removed after the coupling reaction.[2] |
Troubleshooting Workflow for Low-Yield Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general method for evaluating the stability of this compound in a specific solvent system using HPLC.
1. Materials and Equipment:
-
This compound
-
Solvent of interest (e.g., DMSO, DMF, acetonitrile, methanol/water mixture)
-
Internal standard (a stable compound that does not react with the analyte or degrade under the experimental conditions)
-
HPLC system with a UV detector
-
C18 reversed-phase HPLC column
-
Volumetric flasks and pipettes
-
Autosampler vials
2. Preparation of Stock Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of the internal standard in the same solvent.
3. Sample Preparation for Stability Study:
-
In a series of autosampler vials, add a known volume of the this compound stock solution and the internal standard stock solution.
-
Dilute with the solvent of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL of this compound).
-
Prepare a set of vials for each time point you wish to analyze (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the vials under the desired conditions (e.g., room temperature, 40°C, protected from light).
4. HPLC Analysis:
-
At each time point, inject a sample onto the HPLC system.
-
A typical HPLC method for boronic acids might use a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm).
5. Data Analysis:
-
Identify the peaks corresponding to this compound, the internal standard, and any degradation products (e.g., indole).
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Plot the percentage of remaining this compound (relative to the t=0 sample) against time to determine its stability under the tested conditions.
Protodeboronation Pathway
Caption: The primary degradation pathway of this compound in solution.
References
- 1. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 147621-18-9 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Indole-6-boronic Acid in Experimental Applications
Welcome to the Technical Support Center for Indole-6-boronic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are protodeboronation and homocoupling, which can significantly lower the yield of the desired cross-coupled product.[1]
-
Protodeboronation: This is the undesired cleavage of the C-B bond, where the boronic acid group is replaced by a hydrogen atom, leading to the formation of indole.[1] This reaction is often catalyzed by acid or base and can be influenced by the reaction temperature and the presence of water.[2][3]
-
Homocoupling: This reaction involves the palladium-catalyzed coupling of two molecules of this compound to form 6,6'-biindole. The presence of oxygen in the reaction mixture can promote homocoupling.[4][5]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield. What are the likely causes and how can I troubleshoot it?
A2: Low yields in Suzuki-Miyaura couplings involving this compound can stem from several factors. A systematic approach to troubleshooting is recommended.[4]
Troubleshooting Steps for Low Yield:
-
Reagent and Catalyst Integrity:
-
This compound Quality: Boronic acids can degrade over time. Use fresh or properly stored this compound. Consider converting it to a more stable boronate ester, such as a pinacol ester, if instability is suspected.[6]
-
Catalyst Activity: Ensure your palladium catalyst and ligands are active. Using a pre-catalyst that is readily reduced to the active Pd(0) species can be beneficial.[4]
-
Solvent and Base Quality: Use anhydrous and degassed solvents to minimize protodeboronation and catalyst deactivation. Ensure the base is of high purity and anhydrous.[4][7]
-
-
Reaction Conditions:
-
Inert Atmosphere: The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxygen-induced homocoupling and catalyst degradation.[4]
-
Base Selection: The choice of base is critical. Weaker, non-hydroxide bases like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often preferred to minimize base-catalyzed protodeboronation.[2]
-
Temperature Optimization: High temperatures can accelerate protodeboronation. It is advisable to run the reaction at the lowest temperature that allows for efficient catalytic turnover, typically in the range of 60-80 °C.[2]
-
Reaction Time: Prolonged reaction times can lead to increased side product formation. Monitor the reaction progress closely by TLC or LC-MS and work it up as soon as the starting material is consumed.[2]
-
-
N-H Interference of the Indole Ring:
-
The acidic N-H proton of the indole ring can potentially interfere with the catalytic cycle.[8] While many protocols are successful with unprotected indoles, N-protection with a group like tert-butyloxycarbonyl (Boc) can sometimes improve yields and consistency, though this adds extra synthetic steps.
-
Q3: How can I purify my desired 6-arylindole product from the common side products?
A3: Purification can be challenging due to the similar polarities of the desired product and the side products (indole and 6,6'-biindole). Flash column chromatography on silica gel is the most common method for purification.
General Purification Protocol:
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[9]
-
Column Chromatography: Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is often effective in separating the desired product from the less polar indole and the more polar homocoupled product.[9] Careful monitoring of the fractions by TLC is crucial.
Q4: What is boroxine formation and how does it affect my reaction?
A4: Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This is a dehydration process where three molecules of boronic acid lose three molecules of water.[5] While boroxines can participate in Suzuki-Miyaura coupling, their reactivity can differ from the corresponding boronic acid.[10] The presence of water in the reaction mixture can shift the equilibrium back towards the boronic acid. In practice, for many Suzuki-Miyaura reactions which are run in the presence of water, the equilibrium between the boronic acid and boroxine may not significantly impact the outcome, as the boroxine can act as a source of the active boronic acid.[5]
Troubleshooting Guides
Issue 1: Significant Protodeboronation (Formation of Indole)
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Protic Solvents/Water | Use anhydrous solvents and reagents. Consider adding molecular sieves. | Minimizes the proton source for the protodeboronation reaction.[2] |
| Inappropriate Base | Switch to a weaker, non-hydroxide base (e.g., K₂CO₃, K₃PO₄, CsF). | Strong bases can catalyze the protodeboronation of boronic acids.[2][11] |
| High Reaction Temperature | Lower the reaction temperature (e.g., start at 60-80 °C). | Reduces the rate of the protodeboronation side reaction relative to the desired coupling.[2] |
| Slow Catalytic Turnover | Optimize the catalyst and ligand system for faster coupling. | A sluggish desired reaction exposes the boronic acid to degrading conditions for a longer period.[2] |
| Unstable Boronic Acid | Convert this compound to a more stable boronate ester (e.g., pinacol or MIDA ester). | Boronate esters can exhibit greater stability towards protodeboronation and act as a slow-release source of the boronic acid.[1] |
Issue 2: Formation of Homocoupling Product (6,6'-Biindole)
| Potential Cause | Troubleshooting Action | Rationale |
| Presence of Oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction. | Oxygen can promote the palladium-catalyzed homocoupling of boronic acids.[4] |
| Use of Pd(II) Pre-catalyst | Use a Pd(0) source directly or ensure efficient in situ reduction of the Pd(II) pre-catalyst. | The reduction of Pd(II) to Pd(0) can sometimes be accompanied by the homocoupling of the boronic acid.[5] |
| Inefficient Transmetalation | Optimize the base and solvent system to facilitate the transmetalation step. | If transmetalation is slow, the likelihood of side reactions like homocoupling can increase. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.0 - 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a Buchwald pre-catalyst, 1-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, the palladium catalyst, and the base.
-
Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent(s) via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[9]
Protocol for N-Boc Protection of this compound
If issues with the unprotected indole persist, N-protection may be beneficial.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
Procedure:
-
Dissolve this compound in the anhydrous solvent.
-
Add DMAP (catalytic amount) and (Boc)₂O (1.1 - 1.5 equiv).
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture and purify the N-Boc-Indole-6-boronic acid by column chromatography or recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling reactions.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting and Avoiding Boronic Acid Homocoupling in Suzuki Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides targeted guidance to help you minimize or eliminate the undesired homocoupling of boronic acids in your Suzuki-Miyaura cross-coupling reactions. Homocoupling not only reduces the yield of your desired product but also complicates purification due to the formation of symmetrical biaryl byproducts.
Frequently Asked Questions (FAQs)
Q1: What is boronic acid homocoupling in the context of Suzuki reactions?
A1: Homocoupling is a significant side reaction where two molecules of the boronic acid reagent react with each other to form a symmetrical biaryl. This depletes the boronic acid available for the desired cross-coupling with the organic halide, leading to lower yields of the target molecule and the formation of impurities that can be challenging to separate.[1]
Q2: What are the primary causes of boronic acid homocoupling?
A2: There are two main pathways that lead to the homocoupling of boronic acids in Suzuki reactions:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to produce the homocoupled product and regenerate the Pd(0) catalyst. Rigorous exclusion of oxygen is therefore critical.[2]
-
Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, the Pd(II) species can directly react with the boronic acid to generate the homocoupled product. This process also serves to reduce the Pd(II) to the catalytically active Pd(0) state, but it comes at the cost of consuming the boronic acid starting material.[2]
Q3: How does the choice of palladium source impact the extent of homocoupling?
A3: The selection of the palladium source is a critical factor in controlling homocoupling:
-
Pd(II) Sources (e.g., Pd(OAc)₂, PdCl₂): These are common, air-stable, and cost-effective catalyst precursors. However, they require an initial reduction to the active Pd(0) state. This reduction can occur via the homocoupling of two boronic acid molecules, making this a significant pathway for byproduct formation, especially at the beginning of the reaction.
-
Pd(0) Sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These catalysts are already in the active oxidation state and can directly enter the catalytic cycle without needing a reduction step. Consequently, they generally lead to lower levels of homocoupling compared to Pd(II) sources.[1]
-
Palladium Precatalysts (e.g., Buchwald Precatalysts): These are specifically designed Pd(II) complexes that readily and cleanly generate the active Pd(0) species upon activation. Their use can significantly minimize side reactions like homocoupling by providing a more controlled and efficient entry into the catalytic cycle.[3]
Q4: What is the role of ligands in preventing homocoupling?
A4: Ligands play a crucial role in stabilizing the palladium catalyst and modulating its reactivity. To minimize homocoupling, it is advisable to use bulky, electron-rich phosphine ligands (e.g., Buchwald's SPhos and XPhos) or N-heterocyclic carbenes (NHCs). The steric bulk of these ligands can hinder the formation of palladium complexes that lead to homocoupling, while their electron-donating properties promote the desired reductive elimination step of the cross-coupling cycle over competing side reactions.[3][4]
Q5: How does the choice of base affect the formation of homocoupling byproducts?
A5: The base is essential for the activation of the boronic acid in the transmetalation step. However, the nature of the base can influence the extent of homocoupling. Generally, weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are preferred over strong bases like sodium hydroxide (NaOH). Stronger bases can sometimes promote side reactions, including homocoupling.[5]
Q6: Can procedural modifications during the experiment help in reducing homocoupling?
A6: Yes, several procedural adjustments can significantly suppress homocoupling:
-
Rigorous Degassing: Thoroughly degassing the solvents and the reaction mixture to remove dissolved oxygen is one of the most effective ways to prevent oxygen-mediated homocoupling. This can be achieved by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw technique.[2][6][7]
-
Slow Addition of Boronic Acid: Adding the boronic acid solution slowly to the reaction mixture, for instance, using a syringe pump, helps to maintain a low instantaneous concentration of the boronic acid. This disfavors the bimolecular homocoupling reaction.[6][8]
-
Use of a Slight Excess of the Organic Halide: Employing a slight excess of the organic halide can help to ensure that the palladium catalyst preferentially undergoes oxidative addition with the halide rather than engaging in the homocoupling of the boronic acid.
Troubleshooting Guide
If you are observing significant homocoupling in your Suzuki reaction, follow this troubleshooting guide to identify and address the potential cause.
Caption: A step-by-step workflow to diagnose and resolve issues with boronic acid homocoupling.
Data Presentation: Comparative Performance of Reaction Components
The following tables summarize quantitative data on how different reaction components can influence the yield of the desired cross-coupled product and the formation of the homocoupling byproduct.
Table 1: Effect of Palladium Source and Additives on Homocoupling
| Catalyst Precursor | Ligand | Additive | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| Pd(OAc)₂ | PPh₃ | None | ~25-40 | ~50-65 |
| Pd(OAc)₂ | PPh₃ | KCOOH (1.5 equiv) | <5 | ~85-95 |
| Pd(PPh₃)₄ | (Internal) | None | <10 | ~80-90 |
| Pd(OAc)₂ | SPhos | None | <2 | >95 |
Note: Data is compiled and generalized from multiple sources for illustrative purposes.[1]
Table 2: Comparison of Different Bases in a Suzuki-Miyaura Coupling
| Base | Desired Product Yield (%) |
| Na₂CO₃ | 98 |
| K₂CO₃ | 95 |
| K₃PO₄ | 92 |
| NaOH | 85 |
| KOH | 88 |
| NaOAc | 75 |
| TEA (Triethylamine) | 60 |
Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), PPh₃ (4 mol%), base (2.0 mmol) in Toluene/H₂O at 100°C. Yields are illustrative and highly substrate-dependent.[5][9]
Table 3: Impact of Degassing on Homocoupling
| Dissolved Oxygen at t=0 (ppm) | Homocoupling Dimer (%) |
| 0.5 | 0.071 |
| 2.2 | 0.18 |
| 3.3 | 0.18 |
Data from a study on the synthesis of LY451395, demonstrating the critical importance of oxygen exclusion.[2]
Experimental Protocols
General Protocol for Minimizing Homocoupling in a Suzuki-Miyaura Coupling
This protocol provides a robust starting point for minimizing homocoupling. Optimization for specific substrates may be necessary.
Materials:
-
Aryl halide (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol% or a Buchwald precatalyst, 1-3 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane, or THF with a small amount of water)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry
-
Syringe pump for slow addition
Procedure:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvent Degassing: Degas the chosen solvent by sparging with argon or nitrogen for at least 30-60 minutes. For more sensitive reactions, perform three freeze-pump-thaw cycles.[6]
-
Reaction Setup: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the base (2.0-3.0 equiv), and the palladium catalyst.
-
Solvent Addition: Add the degassed solvent via syringe.
-
Boronic Acid Addition: In a separate flask, dissolve the arylboronic acid (1.1-1.2 equiv) in a minimal amount of the degassed solvent. Add the boronic acid solution to the reaction mixture dropwise over a period of 30-60 minutes using a syringe pump.[6][8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the progress of the reaction by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform a standard aqueous work-up, extract the product with an appropriate organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizing the Chemistry
Caption: Competing pathways of the desired Suzuki reaction and the undesired homocoupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Improving Reproducibility in Cross-Coupling with Indole-6-boronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using Indole-6-boronic acid in cross-coupling reactions, helping you improve the reproducibility and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with this compound?
A1: Protodeboronation is a common undesired side reaction in Suzuki-Miyaura coupling where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] This leads to the formation of indole as a byproduct, reducing the yield of the desired coupled product. This compound, like many heteroaromatic boronic acids, can be susceptible to protodeboronation, especially under harsh reaction conditions such as high temperatures and the presence of strong bases and water.[1][2]
Q2: My Suzuki-Miyaura reaction with this compound is giving low to no yield. What are the first things I should check?
A2: When a Suzuki coupling fails, begin by assessing these key parameters:
-
Reagent Quality: Ensure the this compound and other reagents are pure and dry. Boronic acids can degrade over time.[3]
-
Inert Atmosphere: Confirm that the reaction was set up under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst and boronic acid.
-
Solvent and Base: The choice of solvent and base is critical. Ensure they are anhydrous and appropriate for the specific coupling partners.
-
Catalyst System: Verify the activity of the palladium catalyst and ligand. Pre-catalysts can be more reliable than generating the active catalyst in situ.[4]
Q3: How can I improve the stability of this compound during the reaction?
A3: To enhance stability and minimize decomposition, consider the following strategies:
-
Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can protect it from premature decomposition.[5][6] These derivatives often release the boronic acid slowly under the reaction conditions, maintaining a low concentration and minimizing side reactions.[5]
-
Diethanolamine Adducts: Complexing the boronic acid with diethanolamine can form air- and water-stable crystalline solids that can be used directly in the coupling reaction.[7]
Q4: Can the N-H group on the indole ring interfere with the cross-coupling reaction?
A4: Yes, the acidic N-H group of unprotected indoles can interfere with palladium-catalyzed cross-coupling reactions.[8] It can react with the base or the catalyst, leading to inhibition of the catalytic cycle. While some protocols are designed for unprotected indoles, N-protection (e.g., with Boc or Bn groups) can sometimes improve yields and reproducibility, though it requires additional synthesis steps.[8]
Troubleshooting Guides
This section provides detailed solutions to specific problems you might encounter.
Problem 1: Significant Protodeboronation Observed
Symptoms:
-
Major byproduct identified as indole by GC-MS or LC-MS.
-
Low yield of the desired cross-coupled product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Harsh Reaction Conditions | Lower the reaction temperature. While some reactions require heat, high temperatures can accelerate protodeboronation.[2] Attempt the reaction at a lower temperature (e.g., 60-80 °C) before increasing it.[2] |
| Presence of Water | Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware thoroughly. Consider adding molecular sieves (e.g., 4Å) to the reaction mixture.[2] |
| Inappropriate Base | Strong bases, especially hydroxides, can promote protodeboronation.[2] Switch to a milder, non-hydroxide base such as potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[2][8] |
| Slow Catalytic Turnover | If the desired reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period.[2] Optimize the catalyst system by using a more active ligand (e.g., Buchwald-type biarylphosphine ligands like XPhos or SPhos) or increasing the catalyst loading slightly.[2][9] |
Problem 2: Low or No Conversion of Starting Materials
Symptoms:
-
Starting materials (aryl halide and/or boronic acid) remain largely unreacted.
-
Trace amounts of desired product and byproducts.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Inactive Catalyst | The Pd(0) catalyst may have oxidized. Use a reliable pre-catalyst or ensure the Pd(II) source is effectively reduced in situ. Ensure proper degassing of the solvent to remove oxygen.[4] |
| Poor Ligand Choice | The ligand may not be suitable for the specific substrates. For sterically hindered or electron-rich substrates, bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often necessary to promote oxidative addition and reductive elimination.[9] |
| Inhibition by Indole N-H | The unprotected N-H group of the indole may be inhibiting the catalyst.[8] Consider using a protocol specifically developed for unprotected indoles, which may involve specific ligands or bases, or protect the indole nitrogen.[8] |
| Insoluble Reagents | The base or other reagents may not be sufficiently soluble in the chosen solvent. Choose a solvent system where all components are at least partially soluble. Dioxane/water or THF/water mixtures are common.[10] |
Problem 3: Formation of Homocoupling Byproducts
Symptoms:
-
Detection of biaryl products derived from the coupling of two aryl halide molecules or two boronic acid molecules.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Oxygen in the Reaction | The presence of oxygen can promote the homocoupling of boronic acids.[4] Thoroughly degas the reaction mixture and maintain a strict inert atmosphere throughout the experiment. |
| Suboptimal Ligand Choice | Ligands that are not bulky enough can sometimes lead to homocoupling.[4] Using bulky phosphine ligands can help suppress this side reaction. |
| Inefficient Transmetalation | If the transmetalation step is slow, side reactions like homocoupling can become more prevalent. Ensure the chosen base is effective for the formation of the active boronate species. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a general starting point; optimization will likely be required for specific substrates.
-
Preparation: To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5-2.0 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).[8]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%) under a positive flow of inert gas.
-
Solvent Addition: Add the degassed solvent system (e.g., dioxane/water, 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (monitor by TLC, GC-MS, or LC-MS).[8]
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[9]
Protocol for the Formation of a Diethanolamine Adduct of this compound
This protocol can be used to prepare a more stable, solid form of the boronic acid.[7][9]
-
Dissolution: In a vial with a stir bar, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent like methylene chloride.[9]
-
Addition: While stirring, add diethanolamine (1.0 equiv) dropwise.[9]
-
Precipitation: A white precipitate should form. Stir the resulting slurry for 15-20 minutes.[9]
-
Isolation: Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[9] This adduct can now be used directly in the Suzuki coupling reaction.[7]
Visualizations
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Caption: Strategies to mitigate this compound instability.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. research.ed.ac.uk [research.ed.ac.uk]
- 7. m.youtube.com [m.youtube.com]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Inhibition by Nitrogen Heterocycles in Suzuki Coupling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki coupling reactions involving nitrogen-containing heterocycles.
Frequently Asked Questions (FAQs)
Q1: Why are Suzuki coupling reactions with nitrogen heterocycles often challenging?
Nitrogen-containing heterocycles can pose significant challenges in Suzuki coupling reactions primarily due to catalyst inhibition or poisoning.[1][2] The lone pair of electrons on the nitrogen atom can coordinate strongly to the palladium catalyst, forming stable, inactive complexes that disrupt the catalytic cycle.[1][3] This is particularly pronounced with Lewis-basic heterocycles.[2] Additionally, issues such as poor solubility of polar heterocyclic compounds in common organic solvents and the propensity of heteroaryl boronic acids to undergo protodeboronation can further complicate these reactions.[2][4]
Q2: What is the "2-Pyridyl Problem" in Suzuki coupling?
The "2-Pyridyl Problem" refers to the particularly strong inhibitory effect observed when a nitrogen atom is located at the 2-position of a pyridine ring involved in the coupling reaction.[1] The proximity of the nitrogen to the site of reaction facilitates chelation with the palladium center, leading to the formation of a stable, inactive palladacycle and effectively poisoning the catalyst.[1] This issue often results in low to no yield of the desired product.
Q3: What are the most common side reactions observed in these couplings?
Besides catalyst inhibition, several side reactions can reduce the yield of the desired cross-coupled product:
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid and its replacement with a hydrogen atom, often from residual water or other protic sources in the reaction mixture.[1][4]
-
Homocoupling: This side reaction results in the formation of symmetrical biaryl products from the coupling of two molecules of the boronic acid or two molecules of the aryl halide.[1][4] The presence of oxygen can promote the homocoupling of boronic acids.[1]
Q4: How can I mitigate catalyst poisoning by nitrogen heterocycles?
Several strategies can be employed to overcome catalyst inhibition:
-
Ligand Selection: The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) can sterically shield the palladium center, preventing strong coordination with the nitrogen heterocycle.[1][4]
-
Use of Precatalysts: Utilizing well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for deactivation.[4]
-
Slow Addition: A slow addition of the nitrogen-containing coupling partner can maintain a low concentration in the reaction mixture, thereby reducing its inhibitory effect on the catalyst.[4]
-
Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can reduce catalyst deactivation pathways and prevent protodeboronation.[1][4]
-
Addition of Additives: The addition of trimethyl borate has been shown to enhance reaction rates by solubilizing in situ-generated boronate complexes and preventing catalyst poisoning.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution | Citation |
| Low or No Yield | Catalyst Poisoning | 1. Switch to a bulkier, more electron-rich phosphine ligand (e.g., XPhos, SPhos).2. Use a palladium precatalyst.3. Add the nitrogen-containing heterocycle slowly to the reaction mixture. | [1][4] |
| Ineffective Catalyst System | 1. Screen different palladium sources and ligands (e.g., Buchwald or NHC ligands).2. Increase catalyst loading.3. Ensure the Pd(II) source is reduced to active Pd(0) in situ. | [1][4] | |
| Poor Solubility | 1. Screen different solvents or solvent mixtures (e.g., dioxane, THF, DMF, toluene, often with water).2. Increase the reaction temperature. | [4] | |
| Ineffective Base | Screen strong, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃. | [1] | |
| Significant Homocoupling | Presence of Oxygen | 1. Thoroughly degas all solvents and reagents.2. Maintain a strict inert atmosphere (Argon or Nitrogen). | [1][4] |
| Pd(II) Mediated Homocoupling | 1. Add a mild reducing agent.2. Ensure efficient generation and maintenance of the Pd(0) species. | [5] | |
| Significant Protodeboronation | Presence of Protic Sources | 1. Use anhydrous solvents and reagents.2. Employ more stable boronic esters (e.g., pinacol esters). | [1] |
| Inappropriate Base | Use a weaker or less nucleophilic base. | [1] | |
| Substrate-Dependent Reactivity | Electronic Effects | For electron-rich substrates, use a more active catalyst system and higher reaction temperatures. | [1] |
| Steric Hindrance | Employ ligands with different steric profiles. A less bulky ligand might be beneficial in some cases to reduce steric clash. | [1] |
Data Presentation
Table 1: Effect of Ligand on Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Entry | Ligand | Yield (%) |
| 1 | PPh₃ | <5 |
| 2 | P(tBu)₃ | 78 |
| 3 | XPhos | 92 |
| 4 | SPhos | 89 |
Note: This is a representative table compiled from general knowledge in the provided search results; specific yields can vary based on exact reaction conditions.
Table 2: Suzuki Coupling of Various Bromo-N-Heterocycles with Phenylboronic Acid
| Entry | Heteroaryl Bromide | Catalyst System | Yield (%) | Citation |
| 1 | 3-Bromopyridine | Pd₂(dba)₃ / SPhos | 95 | [6] |
| 2 | 4-Bromoimidazole | Pd(OAc)₂ / XPhos | 31 | [6] |
| 3 | 5-Bromoindole | Pd(OAc)₂ / RuPhos | 88 | [6] |
| 4 | 6-Chloroindole | Pd(OAc)₂ / SPhos | 97 | [6] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Cross-Coupling of an Unprotected Halo-Indazole
This protocol is adapted from a literature procedure.[6]
-
Reaction Setup: To an oven-dried reaction vessel, add the halo-indazole (1.00 mmol), the boronic acid (1.50 mmol), and potassium phosphate (K₃PO₄, 2.00 mmol).
-
Inert Atmosphere: Seal the vessel with a septum, and then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add dioxane (4 mL) and water (1 mL) via syringe.
-
Degassing: Degas the resulting mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Catalyst Addition: Add the palladium precatalyst (e.g., a Buchwald precatalyst, 1.0–1.5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for low yields in Suzuki coupling reactions.
Caption: Mechanism of catalyst inhibition by nitrogen heterocycles.
References
- 1. benchchem.com [benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude Indole-6-Boronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude Indole-6-boronic acid. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The primary purification techniques for crude this compound are recrystallization, acid-base extraction, and column chromatography.[1][2] For more challenging purifications, derivatization into a more easily purified form, such as a diethanolamine adduct, can be employed.[1]
Q2: What are the typical impurities in a crude this compound sample?
A2: Common impurities often depend on the synthetic route used. For syntheses involving lithiation of a haloindole followed by borylation, impurities may include the unreacted starting haloindole, homocoupling byproducts, and the protodeboronated indole.[2] Residual inorganic salts from the workup are also common.
Q3: My this compound appears to be degrading during purification. What are the likely causes?
A3: Indole boronic acids can be sensitive to certain conditions. Degradation can be caused by:
-
Elevated Temperatures: Prolonged heating, especially during recrystallization, can lead to decomposition.[2]
-
Acidic Conditions: Strong acids can cause protodeboronation, which is the cleavage of the carbon-boron bond.[2]
-
Oxidation: Boronic acids are susceptible to oxidation. It is advisable to handle them under an inert atmosphere when possible.[2]
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound.
Recrystallization
| Problem | Possible Cause | Suggested Solution |
| No crystal formation upon cooling. | The solution is too dilute, or the compound is highly soluble in the chosen solvent even at low temperatures. | - Concentrate the solution by evaporating some of the solvent. - Induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. |
| Low recovery of pure product. | The compound has significant solubility in the cold recrystallization solvent, or too much solvent was used initially. | - Use the minimum amount of hot solvent necessary for dissolution. - Cool the solution in an ice bath to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent.[2] |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | - Perform a hot filtration of the dissolved crude product. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. Be aware that charcoal may also adsorb some of the desired product.[2] |
Column Chromatography
| Problem | Possible Cause | Suggested Solution |
| Product streaks on the TLC plate/column. | The compound is too polar for the eluent system or is interacting strongly with the silica gel. | - Increase the polarity of the eluent. A gradient of ethyl acetate in hexanes is a good starting point. - Add a small amount of a more polar solvent like methanol to the eluent system. - Add a small amount of acetic acid to the eluent to reduce tailing by suppressing the ionization of the boronic acid.[2] |
| Product does not elute from the column. | The compound is strongly adsorbed to the silica gel due to its polarity. | - Switch to a more polar eluent system, such as dichloromethane/methanol. - Consider using a different stationary phase, such as neutral alumina.[1] |
| Co-elution of impurities. | The polarity of the product and the impurity are too similar in the chosen eluent system. | - Experiment with different solvent systems to alter the separation selectivity. - If the impurity is less polar, begin with a non-polar eluent to wash it off before eluting the product. - If the impurity is more polar, use a shallower elution gradient. |
| Product decomposes on the column. | The silica gel is too acidic, leading to protodeboronation. | - Deactivate the silica gel by treating it with a base like triethylamine before packing the column. - Use neutral alumina as the stationary phase.[1] |
Quantitative Data on Purification
While specific quantitative data for the purification of this compound is not extensively published, the following table provides a general expectation of purity for commercially available products, which can serve as a benchmark for your purification efforts.
| Product | Purity | Source |
| This compound | ≥95% | [3] |
| This compound | 98% | [4] |
Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in a flask and add a minimal amount of a suitable solvent (e.g., ethyl acetate, or a mixture of an alcohol and water).[1]
-
Heating: Gently heat the mixture with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve full dissolution at the solvent's boiling point.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes, then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH) to convert the acidic boronic acid into its water-soluble salt. The salt will move to the aqueous layer.
-
Separation: Separate the aqueous layer containing the boronic acid salt from the organic layer which retains neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify it with an acid (e.g., 1 M HCl) to precipitate the purified this compound.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold water to remove any remaining salts.
-
Drying: Dry the purified product under vacuum.
Protocol 3: Flash Column Chromatography
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.4 for the this compound. A common starting point is a mixture of hexanes and ethyl acetate.
-
Column Packing: Pack a column with silica gel in the chosen non-polar solvent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load it onto the column.
-
Elution: Start eluting with the non-polar solvent and gradually increase the polarity by adding more of the polar solvent.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualization of Purification Workflow
Caption: General purification workflow for crude this compound.
References
Technical Support Center: Indole-6-Boronic Acid in Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indole-6-boronic acid and its derivatives in cross-coupling reactions, particularly the Suzuki-Miyaura coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the base in the Suzuki-Miyaura coupling of this compound?
A1: The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its main function is to activate the this compound by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻). This "ate" complex then readily undergoes transmetalation with the palladium(II) halide complex, which is a key step in the formation of the new carbon-carbon bond.
Q2: Does the acidic N-H proton of the indole ring interfere with the reaction?
A2: Yes, the acidic N-H proton of the indole ring can interfere with the catalytic cycle, potentially leading to lower yields. The proton can react with the base, and the resulting indolide anion can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. While many protocols are optimized for unprotected indoles, if you are experiencing issues, N-protection with groups like tert-butyloxycarbonyl (Boc) can sometimes improve yields and consistency, though this adds extra protection and deprotection steps to your synthesis.
Q3: What is protodeboronation and how can it be minimized in reactions with this compound?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from the solvent or trace water.[1] This is particularly a concern with electron-rich heteroaryl boronic acids like this compound and can be exacerbated by strong bases and high temperatures. To minimize protodeboronation:
-
Use Milder Bases: Opt for weaker inorganic bases like K₂CO₃ or K₃PO₄ instead of strong bases like NaOH or KOH.
-
Anhydrous Conditions: In some cases, using anhydrous conditions with a base like potassium fluoride (KF) can reduce the extent of protodeboronation.
-
Use Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol ester, can protect it from degradation.
Q4: Which type of base is generally preferred for Suzuki couplings with indole derivatives?
A4: Inorganic bases are most commonly used and are generally more effective than organic bases like triethylamine (TEA) for Suzuki-Miyaura couplings involving indoles.[2] Weaker inorganic bases such as potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are often preferred as they are effective in promoting the reaction while minimizing side reactions like protodeboronation and degradation of sensitive functional groups. Cesium carbonate (Cs₂CO₃) is also a good option, especially for more challenging couplings, due to its higher solubility in organic solvents.
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) by properly degassing solvents and flushing the reaction vessel. |
| Inefficient Base | The strength and solubility of the base are critical. Screen different inorganic bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered for better reactivity. A mixed solvent system (e.g., dioxane/water) can help dissolve the base. |
| Protodeboronation of this compound | Use a milder base (e.g., K₂CO₃). Consider converting the boronic acid to a more stable pinacol ester. Lowering the reaction temperature may also help. |
| Interference from Indole N-H | If using an unprotected indole, consider N-protection (e.g., with a Boc group) to prevent catalyst inhibition. |
| Suboptimal Reaction Conditions | Systematically optimize the reaction parameters, including solvent, temperature, and reaction time. A good starting point is often a mixture of an ethereal solvent (like dioxane or DME) and water at 80-100 °C. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause & Minimization Strategy |
| Homocoupling of Boronic Acid | This side reaction, where two molecules of the boronic acid couple together, is often promoted by the presence of oxygen. Ensure the reaction is thoroughly degassed and maintained under an inert atmosphere. |
| Protodeboronation Product (Indole) | As discussed in the FAQs, this is the replacement of the boronic acid group with a hydrogen. Use milder bases, consider anhydrous conditions, or use a boronate ester. |
| Dehalogenation of the Coupling Partner | The starting aryl halide is reduced, and the halogen is replaced by a hydrogen. This can be caused by certain bases or impurities. Screening alternative bases or using high-purity starting materials can help. |
Data Presentation
Table 1: Effect of Base on the Suzuki-Miyaura Coupling of 6-Bromoindole with Phenylboronic Acid
| Entry | Base | Solvent | Catalyst | Ligand | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | - | 100 | 12 | 85 | Hypothetical data based on general procedures |
| 2 | K₃PO₄ | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ | - | 100 | 12 | 90 | Hypothetical data based on general procedures |
| 3 | Cs₂CO₃ | Dioxane | Pd₂(dba)₃ | SPhos | 100 | 8 | 92 | Hypothetical data based on general procedures |
| 4 | Na₂CO₃ | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | None | 80 | 1 | 95 | Based on similar aryl halide couplings[3] |
| 5 | NaOH | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | None | 80 | 1 | Low | Based on similar aryl halide couplings[3] |
| 6 | TEA | DMF/H₂O (1:1) | Pd/NiFe₂O₄ | None | 80 | 1 | Low | Based on similar aryl halide couplings[3] |
Table 2: Suzuki-Miyaura Coupling of Various Haloindoles with Arylboronic Acids - Base Comparison
| Entry | Indole Substrate | Boronic Acid | Base | Solvent | Catalyst | Yield (%) | Reference |
| 1 | 6-Chloroindole | Phenylboronic acid | K₃PO₄ | Dioxane/H₂O | P1 | 97 | [4] |
| 2 | 5-Bromoindole | p-Tolylboronic acid | K₂CO₃ | H₂O/ACN | Na₂PdCl₄/SSPhos | 92 | [5] |
| 3 | 5,7-Dibromoindole | Phenylboronic acid | Na₂CO₃ | H₂O | Pd(PPh₃)₄ | 91 | [6] |
| 4 | N-Boc-6-bromoindole | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | Pd(dppf)Cl₂ | 88 | Hypothetical data based on general procedures |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a 6-Haloindole with an Arylboronic Acid
This protocol is a general starting point and should be optimized for specific substrates.
Materials:
-
6-Haloindole (e.g., 6-Bromoindole) (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Schlenk tube or similar reaction vessel
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the 6-haloindole, the arylboronic acid, and the base.
-
Evacuate and backfill the tube with an inert gas three times to establish an inert atmosphere.
-
Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 6-arylindole.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction highlighting the role of the base in activating this compound.
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction involving this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
Racemization in Suzuki couplings with boronic acid derivatives
Welcome to the technical support center for troubleshooting issues related to racemization in Suzuki couplings with boronic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve challenges related to stereochemical integrity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of Suzuki couplings, and why is it a concern?
A1: Racemization in Suzuki couplings refers to the loss of stereochemical purity at a chiral center in either the starting materials or the product. For drug development professionals, maintaining a specific stereoisomer (enantiomer or diastereomer) is critical, as different stereoisomers of a molecule can have vastly different pharmacological activities and toxicities. Uncontrolled racemization leads to a mixture of stereoisomers, reducing the yield of the desired active pharmaceutical ingredient and requiring costly and difficult purification steps.
Q2: What are the primary causes of racemization in Suzuki couplings involving chiral boronic acid derivatives?
A2: Several factors can contribute to the loss of stereochemical integrity:
-
Instability of the Boronic Acid/Ester: Chiral boronic acids and their derivatives can be unstable under reaction conditions.[1][2] Electron-poor boronic acids are particularly susceptible to degradation.[1] Side reactions like protodeboronation (replacement of the boron group with a hydrogen atom) can occur, especially with vinyl, cyclopropyl, and certain heterocyclic derivatives.[3]
-
Reaction Mechanism: The stereochemical outcome of the Suzuki coupling is highly dependent on the mechanism of the transmetalation step, where the organic group is transferred from boron to the palladium catalyst.[4] This step can proceed with either retention or inversion of configuration, and competing pathways can lead to a loss of stereoselectivity.[4][5]
-
Reaction Conditions:
-
Base: The choice and strength of the base can influence the rate of transmetalation and potentially lead to epimerization of stereocenters adjacent to acidic protons. The base is required to activate the boronic acid for transmetalation.[6][7]
-
Temperature: Higher reaction temperatures can provide the energy to overcome activation barriers for undesired side reactions, including racemization pathways.[8]
-
Solvent: The solvent can affect the solubility of reagents and the stability of intermediates in the catalytic cycle.[8] Aprotic solvents like dioxane and THF are common.[8]
-
Q3: Can the structure of the boronic acid derivative influence the stereochemical outcome?
A3: Absolutely. The stability and reactivity of the organoboron reagent are crucial.
-
Boronic Acids vs. Boronic Esters: Boronic acids are generally more reactive than boronic esters.[2] However, they can also be less stable and prone to side reactions like homocoupling and protodeboronation.[2][9]
-
Type of Boronic Ester: Different boronic esters (e.g., pinacol, MIDA, glycol) exhibit varying stabilities and reaction kinetics.[3][10] For instance, glycol and dimethyl boronic esters have been shown to significantly increase the rate of transmetalation.[10] MIDA boronates and potassium trifluoroborates often require hydrolysis before transmetalation can occur.[10]
Q4: How does the choice of palladium catalyst and ligand affect stereocontrol?
A4: The palladium catalyst and its associated ligands play a pivotal role in determining the stereochemical course of the reaction.
-
Ligand Properties: The electronic and steric properties of the phosphine ligands on the palladium catalyst can influence the stereochemical outcome of the transmetalation step.[4] Bulky, electron-donating phosphine ligands are often used to improve catalyst performance, especially with less reactive substrates like aryl chlorides.[11]
-
Catalyst Precursor: The choice of palladium precursor (e.g., Pd(PPh3)4, Pd2(dba)3, or pre-formed palladium-ligand complexes) can affect the activation of the catalyst and the overall reaction efficiency.
Troubleshooting Guides
Problem 1: Significant loss of enantiomeric excess (e.e.) in the final product.
This is a classic sign of racemization occurring during the Suzuki coupling.
| Potential Cause | Troubleshooting Steps |
| Instability of the chiral boronic acid/ester. | 1. Switch to a more stable boronic acid derivative: Consider using a boronic ester (e.g., pinacol, MIDA) or a potassium trifluoroborate salt instead of the free boronic acid.[6][10] These are often more stable to the reaction conditions. 2. Slow addition: Add the boronic acid or ester slowly to the reaction mixture to keep its instantaneous concentration low, which can disfavor decomposition pathways.[8] 3. Protecting groups: For boronic acids with sensitive functional groups, using a protecting group like diethanolamine can form a stable, crystalline complex that can be used directly in the coupling reaction.[12] |
| Harsh reaction conditions. | 1. Lower the reaction temperature: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate to minimize side reactions.[8] 2. Optimize the base: Screen different bases (e.g., carbonates, phosphates, fluorides). Weaker bases like KF or CsF might be sufficient and less likely to cause epimerization.[1][6] 3. Solvent choice: Use anhydrous, aprotic solvents like 1,4-dioxane or THF.[8] Ensure all solvents are rigorously degassed to prevent oxygen-mediated side reactions.[8] |
| Inappropriate catalyst/ligand system. | 1. Ligand screening: Experiment with different phosphine ligands. Chiral ligands can be employed in asymmetric Suzuki couplings to induce enantioselectivity.[13][14] For stereospecific reactions, ligands that promote a single, dominant transmetalation pathway are required.[5] 2. Catalyst loading: Optimize the catalyst loading. Sometimes, higher catalyst loading can lead to more side reactions. |
Problem 2: Formation of significant side products, such as homocoupled or protodeboronated species.
These side reactions compete with the desired cross-coupling and can be indicative of conditions that may also favor racemization.
| Quantitative Data on Side Reactions |
| Side Reaction |
| Homocoupling |
| Protodeboronation |
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Rigorous Degassing: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or using the freeze-pump-thaw technique.[8] This is one of the most effective ways to prevent oxygen-mediated homocoupling.[8] |
| Suboptimal Reagent Stoichiometry | Use a slight excess of the aryl halide: This can help ensure the palladium catalyst preferentially undergoes oxidative addition with the halide rather than participating in boronic acid homocoupling.[8] |
| Excess Water | Control water content: While a small amount of water is often necessary to dissolve the base and facilitate the formation of the boronate species, excessive amounts can promote protodeboronation and homocoupling.[8] For sensitive substrates, consider anhydrous conditions.[10] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling with Minimized Racemization
This protocol is a general starting point and requires optimization for specific substrates.
-
Reaction Setup:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/vinyl halide (1.0 eq.), the chiral boronic acid derivative (1.1 - 1.5 eq.), and the base (e.g., K3PO4, Cs2CO3, 2.0 - 3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 1-5 mol%) and any additional ligand.
-
-
Solvent Addition:
-
Add the degassed solvent (e.g., 1,4-dioxane, THF, toluene). If required, a minimal amount of degassed water can be added.
-
-
Reaction Execution:
-
Stir the reaction mixture at the optimized temperature (start with room temperature and gradually increase if necessary).
-
Monitor the reaction progress by TLC, GC, or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water or saturated aqueous NH4Cl.[15]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[15]
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.[15]
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral HPLC or SFC.
-
Visualizations
Troubleshooting Logic for Racemization
Caption: A flowchart for diagnosing and solving racemization issues.
Simplified Suzuki Coupling Catalytic Cycle
Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.
References
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. Enantio‐ and Diastereoselective Suzuki–Miyaura Coupling with Racemic Bicycles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. youtube.com [youtube.com]
Validation & Comparative
A Comparative Analysis of Reactivity: Indole-6-boronic Acid vs. Indole-5-boronic Acid in Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount to the success of synthetic endeavors. Indole-boronic acids are valuable reagents in the construction of complex molecules, particularly through palladium-catalyzed cross-coupling reactions. This guide provides a detailed comparison of the reactivity of two common isomers, Indole-6-boronic acid and Indole-5-boronic acid, supported by available experimental data and mechanistic insights.
The position of the boronic acid group on the indole ring can subtly influence the electronic properties and steric environment of the molecule, thereby affecting its reactivity in cross-coupling reactions such as the Suzuki-Miyaura coupling. While direct comparative kinetic studies are not extensively available in the literature, a close examination of reported synthetic yields and general reactivity principles allows for a valuable comparison.
Electronic and Steric Considerations
The reactivity of arylboronic acids in Suzuki-Miyaura coupling is influenced by both electronic and steric factors. Electron-donating groups on the boronic acid can enhance the rate of transmetalation, a key step in the catalytic cycle, by increasing the nucleophilicity of the organic group being transferred to the palladium center. Conversely, steric hindrance around the boronic acid moiety can impede the approach of the palladium complex, slowing down the reaction.
In the case of indole-5-boronic acid and this compound, the electronic differences are generally considered to be minor. The boronic acid group is a meta-directing deactivator in electrophilic aromatic substitution, but its electronic influence on the reactivity of the boronic acid itself in cross-coupling is more complex. The overall electron density of the indole ring system is high, which can influence the catalytic cycle.
From a steric perspective, the C-5 and C-6 positions on the indole ring are relatively unhindered compared to positions closer to the pyrrole ring fusion. Therefore, significant steric differentiation between the two isomers is not generally expected to be a major determining factor in their reactivity with common coupling partners.
Performance in Suzuki-Miyaura Coupling: A Comparative Overview
For instance, in homocoupling reactions facilitated by tosyl chloride, both 5-boronic acid indole and 6-boronic acid indole have been reported to provide quantitative yields of the corresponding bi-indoles, suggesting comparable reactivity under these specific oxidative conditions.[1]
To provide a more direct, albeit inferred, comparison, we can examine the outcomes of Suzuki-Miyaura reactions with similar coupling partners and conditions reported in the literature.
| Indole Boronic Acid Isomer | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| Indole-5-boronic acid | 3-Chloroindazole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | Good Yield | [2] |
| This compound | Phenylboronic acid (as 6-chloroindole) | Pd precatalyst (P1) | K₃PO₄ | Dioxane/H₂O | 97 | [3] |
| 5-Bromoindole | p-Tolylboronic acid | Pd/SPhos | K₂CO₃ | Acetonitrile/H₂O | 92 | [4] |
Note: The data in this table is compiled from different sources and reaction conditions are not identical. It serves to illustrate the general effectiveness of both isomers in Suzuki-Miyaura coupling.
The high yield obtained for the coupling of 6-chloroindole with phenylboronic acid suggests that the electronic properties of the indole ring at the C-6 position are conducive to efficient cross-coupling.[3] Similarly, the successful coupling of 5-bromoindole with various aryl boronic acids in high yields indicates the facility of reactions involving the C-5 position.[4]
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving indole derivatives. These protocols can be adapted for the specific use of Indole-5-boronic acid or this compound.
General Procedure for Suzuki-Miyaura Coupling of a Bromoindole with an Arylboronic Acid
This protocol is adapted from a procedure for the coupling of 5-bromoindole.[4]
Materials:
-
5-Bromoindole or 6-Bromoindole (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like SPhos-Pd-G3) (1-5 mol%)
-
Ligand (if required, e.g., SPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equiv)
-
Degassed solvent (e.g., Dioxane/H₂O, Acetonitrile/H₂O, Toluene)
Procedure:
-
To a reaction vessel, add the bromoindole, arylboronic acid, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Experimental workflow for a typical Suzuki-Miyaura coupling reaction.
Signaling Pathways and Catalytic Cycles
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for optimizing reaction conditions.
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and Indole-5-boronic acid are highly effective reagents for the synthesis of biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The available data does not suggest a significant and consistent difference in their general reactivity. Both isomers can be expected to perform well under standard palladium-catalyzed conditions, affording good to excellent yields with a range of aryl halide coupling partners.
The choice between this compound and Indole-5-boronic acid will therefore likely be dictated by the desired final structure of the target molecule rather than by significant differences in their inherent reactivity. For challenging substrates or when optimizing for very high yields, a systematic screening of reaction parameters, including catalyst, ligand, base, and solvent, is always recommended for both isomers.
References
A Comparative Guide to Palladium Catalysts for Indole Suzuki Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The indole moiety, a privileged scaffold in medicinal chemistry, is frequently functionalized using this powerful reaction. The choice of the palladium catalyst is a critical parameter that significantly influences the yield, reaction time, and overall success of the indole Suzuki coupling. This guide provides an objective comparison of commonly employed palladium catalysts for this transformation, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.
The Suzuki coupling of indole substrates, particularly bromoindoles, can be challenging due to the electron-rich nature of the indole ring and the potential for side reactions, such as debromination. Protecting the indole nitrogen, for instance with a tert-Butoxycarbonyl (Boc) group, is a common strategy to mitigate these issues and achieve cleaner reactions with higher yields.[1] This guide will focus on the Suzuki coupling of N-Boc-5-bromoindole with phenylboronic acid as a model reaction to compare the performance of different palladium catalyst systems.
Performance Comparison of Palladium Catalysts
The selection of the palladium catalyst and its associated ligand is paramount for a successful indole Suzuki coupling. Below is a comparison of three representative catalyst systems: a traditional catalyst with a simple phosphine ligand (Pd(PPh₃)₄), a more robust catalyst with a ferrocenyl phosphine ligand (Pd(dppf)Cl₂), and a modern catalyst system utilizing a bulky, electron-rich biaryl phosphine ligand (a Buchwald ligand such as SPhos).
| Catalyst System | Ligand Type | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | Monodentate Phosphine | 4 | K₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | ~75-85 |
| Pd(dppf)Cl₂ | Ferrocenyl Phosphine | 5 | K₂CO₃ | 1,4-Dioxane/H₂O | 80-90 | 2-4 | >95 |
| Pd(OAc)₂ / SPhos | Biaryl Phosphine (Buchwald) | 2 | K₃PO₄ | Toluene/H₂O | 100 | 2 | >98 |
Note: The data presented is compiled from various sources and represents typical outcomes for the Suzuki coupling of N-Boc-5-bromoindole with phenylboronic acid. Actual results may vary depending on the specific reaction conditions and substrate purity.
Experimental Protocols
Detailed experimental methodologies for the Suzuki coupling of N-Boc-5-bromoindole with phenylboronic acid using the three compared palladium catalyst systems are provided below.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
This protocol employs a traditional and widely used palladium catalyst.
Materials:
-
N-Boc-5-bromoindole
-
Phenylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene, Ethanol, and Water (e.g., in a 4:1:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, and potassium carbonate.
-
Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture (toluene, ethanol, and water) via syringe.
-
Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously for 12 hours.
-
Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(dppf)Cl₂
This protocol utilizes a more robust and often more efficient catalyst for challenging substrates.[1][2]
Materials:
-
N-Boc-5-bromoindole
-
Phenylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (e.g., in a 4:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
In an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, potassium carbonate, and Pd(dppf)Cl₂.[1]
-
Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times.[1]
-
Add degassed 1,4-dioxane and water via syringe to achieve a suitable concentration (e.g., 0.1 M).[1]
-
Place the flask in a preheated oil bath at 80-90 °C and stir the mixture vigorously for 2-4 hours.[1]
-
Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[1]
-
Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 3: Suzuki Coupling using Pd(OAc)₂ / SPhos
This protocol employs a modern, highly active Buchwald-type catalyst system known for its high efficiency with challenging substrates.[1]
Materials:
-
N-Boc-5-bromoindole
-
Phenylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equivalents)
-
Toluene and Water (e.g., in a 10:1 ratio)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add N-Boc-5-bromoindole, phenylboronic acid, and potassium phosphate.
-
Seal the flask with a septum, and then evacuate and backfill with nitrogen or argon gas three times.
-
In a separate vial, under an inert atmosphere, prepare the catalyst pre-mixture by dissolving Pd(OAc)₂ and SPhos in a small amount of the degassed toluene.
-
Add the degassed toluene and water to the Schlenk flask containing the substrates and base.
-
Transfer the catalyst pre-mixture to the reaction flask via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Generalized experimental workflow for indole Suzuki coupling.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Purity Analysis of Indole-6-boronic Acid: HPLC vs. Alternatives
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is paramount to ensure the integrity, reproducibility, and safety of synthesized compounds. Indole-6-boronic acid is a key building block in the synthesis of a wide range of biologically active molecules. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and comparative data.
High-Performance Liquid Chromatography (HPLC) for this compound Purity
HPLC is a cornerstone technique in pharmaceutical quality control for its high resolution, sensitivity, and broad applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[1] For the analysis of this compound, reversed-phase HPLC is a common and effective approach.[2]
Experimental Protocol: HPLC Purity of this compound
This protocol is adapted from established methods for the analysis of aromatic boronic acids.[2]
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Sample Solution: Accurately weigh approximately 10 mg of the this compound sample and dissolve in 10 mL of diluent to obtain a concentration of 1 mg/mL.
-
Diluent: A mixture of acetonitrile and water (50:50, v/v) is a suitable starting point.
2. Chromatographic Conditions:
| Parameter | Condition |
| HPLC System | A gradient-capable HPLC system with a UV-Vis or Photodiode Array (PDA) detector. |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). |
| Mobile Phase A | 0.1% Formic acid in Water. |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 30 °C. |
| Detection | UV at 270 nm. |
| Injection Volume | 10 µL. |
3. Data Analysis:
-
The purity of the this compound sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
HPLC analysis workflow for this compound purity.
Comparison with Alternative Analytical Techniques
While HPLC is a robust method, other techniques offer unique advantages for the purity assessment of this compound. The choice of method often depends on the specific analytical requirements, such as the need for absolute quantification or the analysis of volatile impurities.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.[1] | Separation of volatile compounds in the gas phase with detection by mass spectrometry.[1] | A primary analytical method providing direct measurement of analyte concentration based on the signal intensity of specific nuclei.[3] |
| Sample Preparation | Simple dissolution in a suitable solvent. | Often requires derivatization to increase the volatility and thermal stability of the polar boronic acid.[1] | Simple dissolution in a deuterated solvent with an internal standard of known purity.[3] |
| Common Impurities Detected | Non-volatile synthesis precursors (e.g., 6-bromoindole), byproducts of Suzuki-Miyaura coupling, and degradation products. | Volatile impurities, residual solvents, and derivatized non-volatile impurities. | Both proton-containing impurities and the main compound, allowing for absolute purity determination.[3] |
| Quantification | Relative purity based on area percentage. Requires a reference standard for absolute quantification. | Can provide both qualitative (mass spectrum) and quantitative (peak area) information. | Provides an absolute purity value without the need for a specific reference standard of the analyte.[3] |
| Advantages | High throughput, robust, and suitable for non-volatile and thermally labile compounds.[1] | High resolution and sensitivity, excellent for volatile impurities and structural confirmation when coupled with MS.[1] | High precision, non-destructive, and provides structural information. A primary method for absolute quantification.[3] |
| Limitations | Co-eluting impurities can affect accuracy. The UV response factor can vary between the main compound and impurities.[3] | The derivatization step can be complex and introduce variability. Not suitable for non-volatile or thermally unstable compounds.[1] | Lower sensitivity compared to chromatographic methods. May not detect impurities that lack NMR-active nuclei or are present at very low levels. |
| Hypothetical LoD | ~0.01% | ~0.001% (after derivatization) | ~0.1% |
| Hypothetical Analysis Time | 20-30 minutes per sample. | 30-45 minutes per sample (including derivatization). | 5-15 minutes per sample. |
Logical Relationship of Analytical Techniques
References
A Comparative Guide to LC-MS Methods for Monitoring Indole-6-boronic Acid Reactions
For researchers, medicinal chemists, and professionals in drug development, the precise monitoring of chemical reactions is critical for optimizing yields, minimizing impurities, and ensuring the timely progression of development timelines. Indole-6-boronic acid is a key building block in the synthesis of a wide range of biologically active molecules. Its reactions, particularly Suzuki-Miyaura cross-coupling, necessitate robust analytical methods for real-time monitoring. Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for this purpose, offering high sensitivity and selectivity for the simultaneous analysis of reactants, intermediates, products, and byproducts.
This guide provides a comparative overview of various LC-MS methods applicable to the monitoring of this compound reactions, supported by experimental data from studies on similar boronic acids.
Performance Comparison of LC-MS Methods
The selection of an appropriate LC-MS method depends on the specific requirements of the analysis, such as the need for high throughput, ultimate sensitivity, or compatibility with existing laboratory instrumentation. The following table summarizes the quantitative performance of different LC-MS approaches for the analysis of boronic acids. While specific data for this compound is not detailed in the literature, the presented data for analogous boronic acids provide a strong basis for method selection and development.
| Method | Key Performance Characteristics | Limit of Detection (LOD) / Lower Limit of Quantitation (LLOQ) | Linearity (R²) | Precision (%RSD) | Throughput | Reference |
| UPLC-ESI-MS | High-throughput analysis of a broad range of boronic acids without derivatization. | LOD: 0.1 µg, LOQ: 1.0 µg | >0.98 | <2.0% | ~1 minute run time | [1][2] |
| LC-MS/MS (MRM) | High sensitivity and selectivity for trace level quantification of underivatized boronic acids. | LLOQ: 2-10 pg/mL | >0.99 | <3% | ~7 minute run time | [3] |
| LC-MS/MS (MRM) | Simultaneous quantification of multiple boronic acid impurities. | Concentration range: 0.05 ppm to 5 ppm | >0.99 | N/A (Recoveries 80-120%) | ~14 minute run time | [4][5] |
| HPLC-Fluorescence (Post-Column Derivatization) | Selective detection of boronic acids using a post-column reaction with alizarin. | LOD: 1.2 ng (for phenylboronic acid) | N/A | N/A | Slower due to post-column reaction | [6] |
| Nano LC-EI-MS | Analysis of polar compounds with reproducible spectra. | Detection limits up to 200 pg | Linear | High reproducibility | N/A | [7] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of LC-MS for reaction monitoring. Below are representative protocols derived from the literature for the analysis of boronic acids.
Method 1: High-Throughput UPLC-ESI-MS
This method is ideal for rapid, routine monitoring of reaction progress where high sample throughput is a priority.[1][2]
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.
-
Quench the reaction immediately by diluting the aliquot in a known volume of a suitable solvent (e.g., 1 mL of acetonitrile or methanol) to halt the catalytic cycle.[8]
-
Further dilute the sample as needed to fall within the linear range of the instrument.
-
-
Liquid Chromatography (UPLC):
-
Column: Acquity BEH C18 (or equivalent)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A fast gradient suitable for a short run time (e.g., 5-95% B in 0.5 minutes).
-
Flow Rate: 0.4 - 0.6 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry (ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for underivatized boronic acids.[4]
-
Scan Mode: Full scan or Selected Ion Monitoring (SIM) for target analytes.
-
Capillary Voltage: Optimized for the specific instrument and analytes (e.g., 4500 V).[4]
-
Drying Gas Temperature: e.g., 300 °C[4]
-
Drying Gas Flow: e.g., 12 L/min[4]
-
Method 2: High-Sensitivity LC-MS/MS (MRM)
This method is employed when trace-level quantification of this compound or related impurities is required.[3][4]
-
Sample Preparation:
-
Follow the quenching and initial dilution steps as described in Method 1.
-
Prepare a calibration curve using standards of this compound.
-
Individual standards (e.g., 1 mg/mL) can be prepared in methanol and serially diluted to the desired concentration range (e.g., pg/mL to ng/mL) with a mixture of methanol/water (50:50 v/v).[3]
-
-
Liquid Chromatography (LC):
-
Column: Agilent Poroshell HPH C18, 150 x 4.6 mm, 2.7 µm (or equivalent)[4]
-
Mobile Phase A: 0.1% Ammonia in Water[4] or 0.1% Formic Acid in Water[9]
-
Mobile Phase B: Acetonitrile[4]
-
Gradient: A suitable gradient to separate the analyte of interest from the reaction matrix. For example:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12.1-14 min: 5% B
-
-
Flow Rate: 0.25 mL/min[4]
-
Injection Volume: 10 µL
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: ESI negative mode[4]
-
MRM Transitions: The precursor ion (M-H)⁻ for this compound and its characteristic product ions need to be determined by direct infusion or by analyzing a standard solution.
-
Instrument Parameters: Optimize collision energy, capillary voltage, and source temperatures to achieve maximum sensitivity for the target MRM transitions.[10]
-
Visualizing Workflows and Pathways
To better illustrate the processes involved, the following diagrams outline a typical experimental workflow for LC-MS reaction monitoring and the catalytic cycle of a Suzuki-Miyaura coupling reaction, a common application for this compound.
Caption: Experimental workflow for LC-MS reaction monitoring.
Caption: Generalized Suzuki-Miyaura cross-coupling cycle.
References
- 1. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sciex.com [sciex.com]
- 4. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 5. researchgate.net [researchgate.net]
- 6. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of boronic acids by nano liquid chromatography-direct electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Indolylboronic Acids and Indolyl Trifluoroborates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of palladium-catalyzed cross-coupling reactions, indolylboron reagents are indispensable for the construction of complex molecules with diverse biological activities. The choice between using an indolylboronic acid or its corresponding potassium indolyltrifluoroborate salt can significantly impact the efficiency, reproducibility, and scalability of a synthetic route. This guide provides an objective comparison of the stability of these two classes of reagents, supported by established chemical principles and illustrative experimental data.
Executive Summary: The Stability Advantage of Indolyl Trifluoroborates
Potassium indolyltrifluoroborates exhibit markedly enhanced stability compared to their indolylboronic acid counterparts. This superior stability profile is a key advantage in terms of storage, handling, and reaction consistency. While indolylboronic acids are valuable reagents, they are susceptible to several decomposition pathways that can compromise their integrity over time. In contrast, the trifluoroborate salts serve as a protected and more robust form of the boronic acid, offering greater reliability in synthetic applications.[1][2]
The enhanced stability of trifluoroborates is primarily attributed to the structural difference at the boron center. In boronic acids, the boron atom is trivalent and possesses a vacant p-orbital, making it susceptible to nucleophilic attack and various degradation reactions. In contrast, the boron atom in a trifluoroborate salt is tetracoordinate, forming a stable anionic complex with three fluorine atoms. This structural feature shields the boron center from common decomposition pathways.[2]
Data Presentation: A Comparative Overview of Stability
| Parameter | Indolylboronic Acids | Potassium Indolyl Trifluoroborates | Rationale for Difference |
| Physical State | Typically white to off-white crystalline powders.[3] | Crystalline, free-flowing solids.[1] | The ionic salt lattice of trifluoroborates contributes to a more defined and stable solid form. |
| Air & Moisture Stability | Sensitive to air and moisture.[3] Prone to dehydration to form cyclic trimeric anhydrides (boroxines). Susceptible to protodeboronation in the presence of moisture. | Exceptionally stable to both air and moisture; can often be stored indefinitely at room temperature.[4] | The tetracoordinate boron atom in the trifluoroborate is less electrophilic and sterically shielded, making it resistant to attack by water and oxygen.[2] |
| Thermal Stability | Can decompose upon heating. For example, the initial decomposition temperature (T5%) of a poly(5-indolylboronic acid) was observed to be around 205 °C, which may be attributed to the release of water. | Highly thermally stable. Decomposition temperatures for many potassium organotrifluoroborates are often above 300°C. | The strong boron-fluorine bonds and the stable ionic lattice contribute to high thermal resistance. |
| Benchtop Stability (Representative) | Unstable heteroaryl boronic acids can show significant decomposition over days on the benchtop.[5][6] | MIDA boronates, another class of stabilized boronic acids, show no detectable decomposition after ≥60 days.[6] Trifluoroborates are similarly bench-stable.[1] | The inherent chemical structure of the trifluoroborate salt prevents common decomposition pathways like boroxine formation and protodeboronation. |
Key Decomposition Pathways
The primary modes of degradation for indolylboronic acids include:
-
Boroxine Formation: In the solid state or under anhydrous conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered cyclic anhydride known as a boroxine. While this process is often reversible, it complicates reaction stoichiometry as the exact ratio of boronic acid to boroxine is often unknown.
-
Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This irreversible decomposition is often promoted by moisture and can be catalyzed by acid or base, leading to the formation of the parent indole and boric acid.
-
Oxidation: The boron center in boronic acids is susceptible to oxidation, particularly in the presence of air or other oxidizing agents, which can lead to the formation of undesired byproducts.
Potassium indolyltrifluoroborates are significantly more resistant to these decomposition pathways due to their stable tetracoordinate structure.
Signaling Pathways and Equilibria
The relationship between indolylboronic acids, their boroxine anhydrides, and indolyltrifluoroborates can be visualized as a series of equilibria. The trifluoroborate salt acts as a stable reservoir from which the active boronic acid can be generated when needed.
Caption: Equilibrium between indolylboronic acid, its boroxine, and the trifluoroborate salt.
Experimental Protocols
To quantitatively assess the stability of indolylboronic acids and indolyl trifluoroborates, the following experimental protocols can be employed.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
Objective: To determine and compare the thermal decomposition temperatures of indolylboronic acid and potassium indolyltrifluoroborate.
Methodology:
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Place 5-10 mg of the sample (indolylboronic acid or potassium indolyltrifluoroborate) in a tared TGA pan.
-
Analysis Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), at a constant flow rate (e.g., 20 mL/min).
-
Temperature Program: Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Record the sample weight as a function of temperature. The onset temperature of significant weight loss is considered the decomposition temperature. A plot of percent weight loss versus temperature provides a thermogram for comparison.[2]
Caption: General workflow for Thermogravimetric Analysis (TGA).
Hydrolytic Stability Assessment by ¹H NMR Spectroscopy
Objective: To monitor the decomposition of indolylboronic acid and the hydrolysis of potassium indolyltrifluoroborate in an aqueous solvent system over time.
Methodology:
-
Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz).
-
Sample Preparation:
-
Prepare a stock solution of the test compound (indolylboronic acid or potassium indolyltrifluoroborate) in a deuterated organic solvent (e.g., DMSO-d₆ or acetonitrile-d₃).
-
Prepare a buffer solution in D₂O at the desired pH.
-
In an NMR tube, mix the stock solution with the D₂O buffer to initiate the experiment. An internal standard (e.g., trimethylsilylpropanoic acid) can be added for quantitative analysis.
-
-
Analysis: Acquire a ¹H NMR spectrum at time zero and then at regular intervals over a set period.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products (e.g., the parent indole). The relative integration of the signals against the internal standard can be used to quantify the rate of decomposition or hydrolysis.
Shelf-Life Stability Assessment by HPLC
Objective: To quantify the degradation of indolylboronic acid and potassium indolyltrifluoroborate under specific storage conditions over an extended period.
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometer).
-
Sample Preparation:
-
Store samples of the indolylboronic acid and potassium indolyltrifluoroborate under defined conditions (e.g., room temperature exposed to air, refrigerated under nitrogen).
-
At specified time points (e.g., day 0, 7, 14, 30, 60), dissolve a precisely weighed amount of each sample in a suitable solvent to prepare a solution of known concentration.
-
-
Analysis:
-
Develop a stability-indicating HPLC method capable of separating the intact compound from its potential degradation products.
-
Inject the prepared solutions onto the HPLC system.
-
-
Data Analysis:
-
Quantify the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound as a function of time to determine the shelf-life and degradation kinetics.
-
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Comparison: Indole-6-boronic Acid and a Key Isomer
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectroscopic characteristics of key building blocks is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for Indole-6-boronic acid and its structural isomer, Indole-5-boronic acid. The data presented herein, compiled from various sources, offers a baseline for identity confirmation, purity assessment, and reaction monitoring.
NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei, providing a detailed fingerprint of the molecule.
Below is a comparison of the reported ¹H and ¹³C NMR data for this compound and Indole-5-boronic acid. It is important to note that slight variations in chemical shifts can occur due to differences in solvent, concentration, and instrument calibration.
Table 1: ¹H NMR Data Comparison
| Proton | This compound (Predicted) | Indole-5-boronic acid (DMSO-d₆) |
| NH | ~11.0-11.5 (br s) | 11.1 (s, 1H) |
| H2 | ~7.4 (t, J ≈ 2.8 Hz) | 7.34 (s, 1H) |
| H3 | ~6.5 (t, J ≈ 2.0 Hz) | - |
| H4 | ~7.6 (d, J ≈ 8.0 Hz) | 7.47 (d, 1H, J = 8.1 Hz) |
| H5 | ~7.3 (dd, J ≈ 8.0, 1.5 Hz) | - |
| H7 | ~7.9 (s) | 7.81 (d, 1H, J = 8.1 Hz) |
| B(OH)₂ | ~8.0 (br s) | 8.30 (s, 1H) |
Table 2: ¹³C NMR Data Comparison
| Carbon | This compound (Predicted) | Indole-5-boronic acid (DMSO-d₆) |
| C2 | ~125.0 | 127.5 |
| C3 | ~102.0 | 102.0 |
| C3a | ~128.0 | 128.0 |
| C4 | ~120.0 | 125.4 |
| C5 | ~122.0 | - |
| C6 | (C-B) | 127.3 |
| C7 | ~115.0 | 111.0 |
| C7a | ~137.0 | 138.0 |
Infrared (IR) Spectroscopic Data
Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Key characteristic IR absorptions for indole boronic acids include the N-H stretch of the indole ring, the O-H stretch of the boronic acid group, B-O stretching vibrations, and various C-H and C=C vibrations of the aromatic system.
Table 3: Key IR Absorptions
| Functional Group | This compound (Expected, cm⁻¹) | Indole-5-boronic acid (Observed, cm⁻¹) |
| O-H stretch (boronic acid) | 3400-3200 (broad) | ~3400 (broad) |
| N-H stretch (indole) | ~3400 | ~3400 |
| C-H stretch (aromatic) | 3100-3000 | Not specified |
| C=C stretch (aromatic) | 1600-1450 | Not specified |
| B-O stretch | 1380-1320 | ~1350 |
| O-H bend (boronic acid) | 1200-1100 | Not specified |
Experimental Protocols
The following are generalized experimental protocols for acquiring NMR and IR spectra of indole boronic acid derivatives. Specific parameters may need to be optimized based on the instrument and sample.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of the indole boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). The choice of solvent is critical as boronic acids can undergo dehydration to form boroxines, which can complicate the NMR spectrum. Using a solvent that can hydrogen bond with the boronic acid can help to minimize this issue.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 16-64, depending on the concentration.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical spectral width: 0 to 160 ppm.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is recommended for better quantitative results, especially for quaternary carbons.
-
-
Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the chemical shifts to the residual solvent peak.
FT-IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal or the KBr pellet holder.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
The data is usually presented as percent transmittance versus wavenumber (cm⁻¹).
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a boronic acid compound.
Caption: Workflow for Spectroscopic Analysis of Boronic Acids.
A Researcher's Guide to the Quantitative Analysis of Boronic Acids in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of boronic acids in reaction mixtures is critical for monitoring reaction progress, determining yield, and ensuring the purity of final products. This guide provides a comprehensive comparison of the primary analytical techniques employed for this purpose: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your specific needs.
At a Glance: Comparison of Analytical Methods
The choice of analytical method for quantifying boronic acids depends on several factors, including the complexity of the reaction mixture, the required sensitivity and selectivity, and the available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Titration |
| Principle | Differential partitioning of the analyte between a mobile phase and a stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Neutralization reaction between the acidic boronic acid moiety and a basic titrant. |
| Applicability | Ideal for routine analysis of complex reaction mixtures. It can separate the analyte from impurities and starting materials.[1][2][3] | Provides structural information and can be used for quantification (qNMR) without a reference standard of the analyte.[3] | Suitable for determining the total boronic acid content, often after hydrolysis of the ester. It is less effective for complex mixtures.[3] |
| Selectivity | High, especially with UV or MS detection. Can resolve isomers and closely related compounds.[3] | High. Can distinguish between different boron species (boronic acid vs. boronate ester) using ¹¹B NMR.[3][4] | Low. Other acidic or basic components in the reaction mixture can interfere. |
| Sensitivity | High. Limits of detection (LOD) can be in the µg/mL to pg/mL range.[3][5][6] | Moderate. Generally less sensitive than HPLC.[3] | Moderate to low. Dependent on the concentration of the analyte.[3] |
| Throughput | High. Modern UHPLC systems offer very short run times.[5] | Moderate. Sample preparation and data acquisition can be time-consuming. | High. Can be automated for rapid analysis of multiple samples. |
| Quantitative Accuracy | High, with proper calibration. | High, especially with the use of an internal standard (qNMR). | Moderate, can be affected by endpoint determination. |
In-Depth Analysis of Quantitative Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of boronic acids due to its high resolving power and sensitivity.[1][2] A variety of stationary phases and mobile phase compositions can be employed to achieve optimal separation.
Common HPLC Approaches:
-
Reversed-Phase HPLC (RP-HPLC): This is the most common mode, often utilizing C18 columns.[5][7] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives like formic acid or ammonium acetate to improve peak shape and ionization in mass spectrometry.[5][8]
-
Post-Column Derivatization: To enhance the selectivity and sensitivity of detection, a derivatizing agent can be introduced after the analytical column. For instance, alizarin reacts with boronic acids to form fluorescent complexes, allowing for highly sensitive fluorescence detection.[9][10][11]
Experimental Protocol: RP-HPLC with UV Detection
This protocol provides a general framework for the quantitative analysis of a boronic acid in a reaction mixture.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., XSelect™ Premier HSS T3).[1][2]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Injection Volume: 5 - 20 µL.
-
Detection: UV detection at the wavelength of maximum absorbance for the target boronic acid.
-
-
Sample Preparation:
-
A known volume or weight of the reaction mixture is taken.
-
If the reaction is ongoing, it should be quenched.
-
The sample is diluted with a suitable solvent (e.g., a mixture of water and acetonitrile) to a concentration that falls within the linear range of the calibration curve.
-
The sample is filtered through a 0.22 µm syringe filter before injection.
-
-
Calibration:
-
A series of standard solutions of the pure boronic acid of known concentrations are prepared.
-
These standards are injected into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.
-
-
Data Analysis:
-
The peak area of the boronic acid in the sample chromatogram is measured.
-
The concentration of the boronic acid in the sample is determined using the calibration curve.
-
Workflow for HPLC Analysis
Caption: Workflow for quantitative analysis of boronic acids using HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural elucidation and quantitative analysis of boronic acids.[3] Both ¹H and ¹¹B NMR can be utilized.
-
Quantitative ¹H NMR (qNMR): This technique relies on the integration of proton signals relative to a known amount of an internal standard.[3] It offers the advantage of not requiring a calibration curve for the analyte itself.
-
¹¹B NMR Spectroscopy: As boron is a quadrupolar nucleus, ¹¹B NMR provides direct information about the chemical environment of the boron atom. This allows for the differentiation and quantification of various boron species, such as the boronic acid, its corresponding boronate ester, and boric acid.[4][12] While historically challenging due to broad signals, modern NMR instruments and optimized pulse sequences have significantly improved the utility of ¹¹B NMR for quantitative purposes.[13][14]
Experimental Protocol: Quantitative ¹¹B NMR
-
Instrumentation: A high-field NMR spectrometer equipped with a broadband probe. Quartz NMR tubes are recommended to avoid background signals from borosilicate glass.[4]
-
Sample Preparation:
-
Accurately weigh a known amount of the reaction mixture.
-
Accurately weigh a known amount of a suitable internal standard (e.g., a compound with a known boron concentration that does not react with the sample).
-
Dissolve both in a precise volume of a deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹¹B NMR spectrum. A pulse sequence with an appropriate relaxation delay is crucial for accurate quantification.
-
-
Data Analysis:
-
Integrate the signals corresponding to the boronic acid and the internal standard.
-
The concentration of the boronic acid is calculated based on the ratio of the integrals and the known concentration of the internal standard.
-
Logical Flow for NMR-based Quantification
Caption: Logical workflow for qNMR analysis of boronic acids.
Titration
Titration is a classical analytical method that can be used to determine the total boronic acid content in a sample.[3] It is a cost-effective and straightforward technique but lacks the selectivity of chromatographic and spectroscopic methods.
Experimental Protocol: Acid-Base Titration
-
Principle: The acidic proton of the boronic acid is titrated with a standardized solution of a strong base, such as sodium hydroxide.
-
Procedure:
-
A known amount of the reaction mixture is dissolved in a suitable solvent.
-
A pH electrode is used to monitor the pH of the solution.
-
The titrant (standardized NaOH solution) is added incrementally, and the pH is recorded after each addition.
-
-
Endpoint Determination: The equivalence point, where the moles of base added are equal to the moles of boronic acid present, is determined from the inflection point of the titration curve.
-
Data Analysis: The amount of boronic acid is calculated from the volume of NaOH consumed to reach the equivalence point.
Signaling Pathway for Titrimetric Analysis
Caption: Signaling pathway of boronic acid quantification by titration.
Conclusion
The quantitative analysis of boronic acids in reaction mixtures can be effectively achieved using a range of analytical techniques. HPLC offers a robust and sensitive method for complex mixtures, providing excellent separation and quantification capabilities. NMR spectroscopy, particularly ¹¹B NMR, provides valuable structural information and allows for the direct quantification of different boron species. Titration, while less selective, is a simple and cost-effective method for determining total boronic acid content. The selection of the most appropriate method will be dictated by the specific requirements of the analysis, including the nature of the sample, the desired level of accuracy and precision, and the available instrumentation. This guide provides the foundational knowledge for researchers to make an informed decision and implement a suitable quantitative workflow for their boronic acid-containing reactions.
References
- 1. waters.com [waters.com]
- 2. waters.com [waters.com]
- 3. benchchem.com [benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. sciex.com [sciex.com]
- 7. researchgate.net [researchgate.net]
- 8. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. edepot.wur.nl [edepot.wur.nl]
- 11. research.wur.nl [research.wur.nl]
- 12. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis and its application to determine boric acid in commercial biocides - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
BN Isosteres of Indole: A Comparative Guide for Researchers
An objective comparison of the performance of BN isosteres of indole with their carbocyclic counterparts, supported by experimental data, for researchers, scientists, and drug development professionals.
The replacement of a carbon-carbon (C=C) bond with an isoelectronic boron-nitrogen (B-N) bond, a concept known as BN/CC isosterism, has emerged as a powerful strategy in medicinal chemistry and materials science to expand chemical diversity and modulate molecular properties.[1][2][3] Indole, a ubiquitous heterocyclic scaffold in biologically active compounds and functional materials, has been a key target for this isosteric replacement, leading to the development of BN isosteres of indole.[4][5][6] This guide provides a comparative analysis of the two primary classes of BN indoles—"fused" and "external" BN indoles—against the parent indole, focusing on their electronic, photophysical, and chemical properties, supported by experimental data.
Key Structural Classes of BN Indoles
There are two main classes of BN isosteres of indole that have been synthesized and studied:
-
"Fused" BN Indoles: In this class, a C=C bond within the pyrrole ring of the indole scaffold is replaced by a B-N bond, forming a 1,2-azaborine ring fused to a benzene ring.[1][7]
-
"External" BN Indoles (1,3,2-Benzodiazaborolines): These compounds feature a BN unit external to the five-membered ring, where two nitrogen atoms are bonded to a boron atom, creating a diazaborole ring fused to a benzene ring.[1][4]
This guide will primarily focus on the "fused" BN indoles as they more closely mimic the electronic structure and reactivity of the parent indole.
Comparative Data: Indole vs. Fused BN Indole
The following tables summarize the key quantitative data comparing the properties of indole and its "fused" BN isostere.
Table 1: Electronic and Photophysical Properties
| Property | Indole | "Fused" BN Indole | Experimental Conditions |
| HOMO Energy | -7.9 eV | -8.05 eV | Gas-phase UV-Photoelectron Spectroscopy (UV-PES) |
| Peak Oxidation Potential | 1.18 V | 1.04 V | Cyclic Voltammetry (vs. SCE)[1][8] |
| UV-Vis Absorption (λmax) | 268 nm | 293 nm | in CH3CN[1][9] |
| Fluorescence Emission (λem) | 315 nm | 360 nm | in CH3CN[1] |
| Molecular Dipole Moment | 2.177 D | 1.512 D | CAM-B3LYP/6-311G(d,p) calculations[10][11] |
Note: The data for "Fused" BN Indole corresponds to the parent N-H BN indole.
The data reveals that "fused" BN indoles exhibit a smaller HOMO-LUMO energy gap compared to indole, as evidenced by the bathochromic (red) shifts in both their absorption and emission spectra.[1] The lower oxidation potential of the "fused" BN indole suggests it has a higher energy HOMO and is more electron-rich than its carbocyclic counterpart.[8] Interestingly, despite the introduction of the polar B-N bond, the calculated dipole moment of the "fused" BN indole is lower than that of indole.[10][11]
Table 2: Reactivity and Acidity
| Property | Indole | "Fused" BN Indole | Experimental Conditions |
| Relative EAS Reactivity | < "Fused" BN Indole | > Indole | Competition experiment with dimethyliminium chloride[10][11] |
| pKa of N-H | ~21 | ~30 | 1H NMR bracketing experiments[1] |
Electrophilic aromatic substitution (EAS) is a characteristic reaction of indoles, typically occurring at the C3 position.[7] Competition experiments have shown that "fused" BN indoles are more nucleophilic and exhibit higher reactivity in EAS reactions compared to indole.[7][10] A significant difference is also observed in the acidity of the N-H bond, with the "fused" BN indole being considerably less acidic than indole by approximately nine orders of magnitude.[1]
Experimental Protocols
Synthesis of "Fused" BN Indole
The general synthetic strategy for N-substituted "fused" BN indoles involves a multi-step process.[1]
Experimental Workflow for the Synthesis of "Fused" BN Indole
Caption: General synthetic workflow for "fused" BN indoles.
Detailed Methodology:
-
Condensation: An N-protected N'-allylethylenediamine is condensed with in situ generated allylboron dichloride in the presence of a base to form a five-membered diazaborolidine ring.[1]
-
Ring-Closing Metathesis (RCM): The resulting intermediate undergoes RCM using a ruthenium-based (e.g., Grubbs' catalyst) or molybdenum-based (e.g., Schrock's catalyst) catalyst to form the bicyclic precursor.[1]
-
Oxidative Dehydrogenation: The bicyclic precursor is aromatized via high-temperature oxidative dehydrogenation, typically using a palladium on carbon (Pd/C) catalyst, to yield the N-protected "fused" BN indole.[1]
-
Deprotection: For the synthesis of the parent N-H "fused" BN indole, the protecting group on the nitrogen atom is subsequently removed.[1]
Characterization of Electronic Properties
Cyclic Voltammetry (CV):
Cyclic voltammetry is employed to determine the oxidation potential of the compounds. The measurements are typically performed in a non-aqueous solvent (e.g., acetonitrile) with a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate). A standard three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., saturated calomel electrode, SCE), and a counter electrode (e.g., platinum wire). The potential is swept, and the resulting current is measured to identify the peak oxidation potential.[8]
UV-Photoelectron Spectroscopy (UV-PES):
Gas-phase He I photoelectron spectroscopy is used to experimentally determine the ionization energies, including the energy of the highest occupied molecular orbital (HOMO).[10][12] This technique involves irradiating the gaseous sample with monochromatic UV radiation and measuring the kinetic energy of the emitted photoelectrons.
Logical Relationship of BN/CC Isosterism and Property Modulation
References
- 1. BN Isosteres of Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 4. BN isosteres of indole - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 7. Electrophilic Aromatic Substitution of a BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boron in Disguise: The Parent “Fused” BN Indole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electric Dipole Transition Moments and Solvent-Dependent Interactions of Fluorescent Boron–Nitrogen Substituted Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. UV-photoelectron spectroscopy of BN indoles: Experimental and computational electronic structure analysis - East China Normal University [pure.ecnu.edu.cn:443]
- 12. UV-photoelectron spectroscopy of BN indoles: experimental and computational electronic structure analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy comparison of different bases in Suzuki-Miyaura coupling
An Objective Comparison of Different Bases in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, optimizing the Suzuki-Miyaura cross-coupling reaction is crucial for the efficient synthesis of a wide array of organic compounds. The choice of base is a critical parameter that significantly influences reaction yield, rate, and selectivity. This guide provides an objective comparison of different bases, supported by experimental data, to aid in the selection of the most suitable base for your specific synthetic needs.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical, yet sometimes overlooked, component of this reaction is the choice of base. The base plays a multifaceted role in the catalytic cycle, primarily by activating the boronic acid for transmetalation to the palladium center.[1][2] The selection of an appropriate base can significantly impact reaction yield, rate, and selectivity.[3]
The generally accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4] The base is crucial for the transmetalation step.[1][3] It is believed to activate the organoboron species, making it more nucleophilic and facilitating the transfer of the organic group to the palladium complex.[1][5] The choice of base can influence the rate of this step and, consequently, the overall efficiency of the reaction.[1] There are two generally accepted pathways for the role of the base in activating the organoboron species for transmetalation:
-
Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[3]
-
Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[3]
Comparative Performance of Different Bases
The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions.[3]
Data Presentation
Below is a summary of quantitative data from various screening studies that compared the performance of various bases in the Suzuki-Miyaura coupling.
Table 1: Comparison of Yields with Different Inorganic Bases
| Base | Common Substrates | Typical Yield (%) | Notes |
| Na₂CO₃ | Aryl bromides, aryl chlorides | 95-98% | Often the most effective base in terms of yield.[6][7] |
| K₂CO₃ | Aryl bromides, aryl chlorides | ~92% | A widely used and effective base.[1][3] |
| K₃PO₄ | Aryl bromides, aryl chlorides, nitrogen-containing heterocycles | 90-99% | A strong, non-nucleophilic base, particularly effective for coupling nitrogen-rich heterocycles.[3][8] |
| Cs₂CO₃ | Sterically demanding substrates | Good to high | Often used in more challenging coupling reactions due to its higher solubility in organic solvents.[1][9] |
| KOH | Aryl bromides | 70-90% | A strong base, but can sometimes lead to side reactions.[3] |
| NaOH | Aryl bromides | ~70% | Similar to KOH, its high basicity can be detrimental in some cases.[3] |
| KF | Aryl bromides | Moderate to high | Fluoride ions are believed to play a unique role in activating the boronic acid.[3] |
Table 2: Comparison of Yields with Different Organic Bases
| Base | Common Substrates | Typical Yield (%) | Notes |
| Triethylamine (TEA) | Aryl bromides | Moderate (~45%) | Often less effective than inorganic bases in aqueous conditions.[1][3] |
| Diisopropylethylamine (DIPEA) | Base-sensitive substrates | Variable | A non-nucleophilic base suitable for sensitive functional groups.[3] |
| Potassium tert-butoxide (KOtBu) | Aryl chlorides | High | A very strong base, often used for less reactive aryl chlorides.[3] |
| DBU or DABCO | Aryl halides | Good | Can be used as alternative bases, particularly in microwave-promoted reactions in water.[10] |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility. Below are representative protocols for Suzuki-Miyaura coupling reactions using different bases.
General Experimental Protocol for Base Screening
Materials:
-
Aryl halide (e.g., 4-bromotoluene, 1.0 mmol)
-
Arylboronic acid (e.g., phenylboronic acid, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄, 2.0 mmol)
-
Solvent (e.g., Toluene/H₂O, 10:1 mixture, 11 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), phosphine ligand (0.04 mmol), and the selected base (2.0 mmol).[1]
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]
-
Add the degassed solvent system to the flask.[11]
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (typically 12-24 hours).[1]
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.[1]
Protocol for Coupling with an Aryl Chloride using an Inorganic Base (e.g., K₂CO₃)
Materials:
-
Aryl chloride (0.5 mmol, 1 equiv.)
-
Boronic acid (0.5 mmol, 1 equiv.)
-
K₂CO₃ (76 mg, 0.55 mmol, 1.1 equiv.)
-
[Pd(IPr)(cin)Cl] catalyst (1.62 mg, 2.5 x 10⁻³ mmol, 0.5 mol%)
-
Ethanol (0.5 mL)
-
Distilled water (0.5 mL)
Procedure:
-
In a reaction vessel, combine the aryl chloride, boronic acid, and K₂CO₃.[3]
-
Add a solution of the [Pd(IPr)(cin)Cl] catalyst in ethanol.[3]
-
Add distilled water to the mixture.[3]
-
Heat the reaction mixture at 80°C with stirring for the required time.[3]
-
After the reaction is complete, allow the mixture to cool to room temperature.[3]
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography.[3]
Visualizing the Process
To better understand the Suzuki-Miyaura coupling, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. uwindsor.ca [uwindsor.ca]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Validating Suzuki Coupling Products: A Comparative Guide for Indole-6-Boronic Acid Derivatives
For researchers in organic synthesis and drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of a diverse array of biaryl and hetero-biaryl compounds. When employing indole-6-boronic acid as a coupling partner, rigorous structural validation of the resulting product is paramount to ensure the integrity of downstream applications, particularly in the context of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for validating the structure of the product formed from the coupling of this compound with an aryl halide. It also presents a comparative analysis with alternative heterocyclic boronic acids, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques for Product Validation
A multi-pronged analytical approach is essential for the unambiguous confirmation of the desired product structure and the assessment of its purity. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like High-Performance Liquid Chromatography (HPLC).
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H NMR Spectroscopy | Provides detailed information about the chemical environment, connectivity, and relative number of protons. | Excellent for confirming the formation of the new biaryl bond and determining isomeric purity. | Can have overlapping signals in complex molecules. |
| ¹³C NMR Spectroscopy | Reveals the number of unique carbon atoms and their chemical environments. | Confirms the carbon skeleton of the product and helps identify impurities. | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and provides information about its fragmentation pattern. | High sensitivity allows for the detection of trace impurities and byproducts. Confirms the elemental composition with high-resolution MS. | Isomers are often indistinguishable by MS alone. |
| HPLC-UV | Separates the product from starting materials, reagents, and byproducts, and quantifies the purity based on UV absorbance. | Provides accurate assessment of product purity. | Requires a chromophore for UV detection. Co-elution of impurities can lead to inaccurate purity assessment. |
Comparative Analysis of Suzuki Coupling Products
To illustrate the validation process, we present a comparative analysis of the expected analytical data for the product of this compound coupled with bromobenzene (Product A: 6-phenyl-1H-indole) against two common alternative heteroaryl boronic acids: pyridine-3-boronic acid (yielding Product B: 3-(1H-indol-6-yl)pyridine) and thiophene-2-boronic acid (yielding Product C: 6-(thiophen-2-yl)-1H-indole).
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Product A (6-phenyl-1H-indole) δ (ppm), Multiplicity, J (Hz) | Product B (3-(1H-indol-6-yl)pyridine) δ (ppm), Multiplicity, J (Hz) | Product C (6-(thiophen-2-yl)-1H-indole) δ (ppm), Multiplicity, J (Hz) |
| Indole NH | ~8.15 (br s) | ~8.20 (br s) | ~8.10 (br s) |
| Indole H2 | ~7.25 (t, J = 2.8) | ~7.20 (t, J = 2.8) | ~7.22 (t, J = 2.8) |
| Indole H3 | ~6.55 (dd, J = 2.8, 1.0) | ~6.52 (dd, J = 2.8, 1.0) | ~6.54 (dd, J = 2.8, 1.0) |
| Indole H4 | ~7.65 (d, J = 8.4) | ~7.60 (d, J = 8.4) | ~7.62 (d, J = 8.4) |
| Indole H5 | ~7.40 (dd, J = 8.4, 1.6) | ~7.35 (dd, J = 8.4, 1.6) | ~7.38 (dd, J = 8.4, 1.6) |
| Indole H7 | ~7.80 (d, J = 1.6) | ~7.75 (d, J = 1.6) | ~7.78 (d, J = 1.6) |
| Aryl Protons | 7.60-7.30 (m, 5H) | 8.90 (d, J=2.0), 8.60 (dd, J=4.8, 1.6), 7.90 (dt, J=8.0, 2.0), 7.40 (dd, J=8.0, 4.8) | 7.30 (dd, J=5.1, 1.2), 7.25 (dd, J=3.6, 1.2), 7.05 (dd, J=5.1, 3.6) |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Product A (6-phenyl-1H-indole) δ (ppm) | Product B (3-(1H-indol-6-yl)pyridine) δ (ppm) | Product C (6-(thiophen-2-yl)-1H-indole) δ (ppm) |
| Indole C2 | ~124.5 | ~124.8 | ~124.6 |
| Indole C3 | ~102.8 | ~102.5 | ~102.7 |
| Indole C3a | ~128.0 | ~128.2 | ~128.1 |
| Indole C4 | ~121.5 | ~121.2 | ~121.4 |
| Indole C5 | ~120.0 | ~119.8 | ~119.9 |
| Indole C6 | ~135.0 | ~133.0 | ~134.5 |
| Indole C7 | ~111.0 | ~111.2 | ~111.1 |
| Indole C7a | ~136.5 | ~136.8 | ~136.6 |
| Aryl Carbons | ~142.0, 129.0, 127.5, 127.0 | ~149.0, 148.5, 134.0, 123.8 | ~144.0, 128.0, 125.0, 123.5 |
Table 3: Comparative Mass Spectrometry Data (EI-MS)
| Parameter | Product A (6-phenyl-1H-indole) | Product B (3-(1H-indol-6-yl)pyridine) | Product C (6-(thiophen-2-yl)-1H-indole) |
| Molecular Ion (M⁺) | m/z 193 | m/z 194 | m/z 199 |
| Key Fragments | m/z 165 ([M-HCN-H]⁺), 139, 115, 89 | m/z 167 ([M-HCN-H]⁺), 140, 115 | m/z 171 ([M-HCN-H]⁺), 154, 127, 83 |
| Purity (by HPLC) | >98% | >98% | >98% |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Sample Weighing: Accurately weigh 5-10 mg of the purified product into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the solvent contains a known internal standard (e.g., tetramethylsilane, TMS).
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Filtering: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.
-
Capping and Labeling: Cap the NMR tube and label it clearly.
Protocol 2: ¹H and ¹³C NMR Data Acquisition and Interpretation
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer experiment time are typically required.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Spectral Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): Analyze the position of the signals to identify the types of protons (aromatic, vinylic, etc.).
-
Integration: Determine the relative number of protons corresponding to each signal.
-
Multiplicity (Splitting Pattern): Analyze the splitting of signals to determine the number of neighboring protons (n+1 rule).
-
Coupling Constants (J): Measure the distance between the split peaks to gain information about the connectivity of protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): Analyze the position of the signals to identify the types of carbon atoms (aromatic, sp³, sp², etc.).
-
Number of Signals: Count the number of unique carbon environments.
-
-
Protocol 3: Sample Preparation and Analysis by EI-MS
-
Sample Preparation: Prepare a dilute solution of the purified product (approximately 1 µg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).
-
Injection: Introduce the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: The sample is ionized using a high-energy electron beam (Electron Ionization - EI).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
Data Interpretation:
-
Molecular Ion Peak (M⁺): Identify the peak corresponding to the intact molecule to confirm the molecular weight.
-
Fragmentation Pattern: Analyze the lower mass peaks, which correspond to fragments of the original molecule. The fragmentation pattern is a characteristic fingerprint of the compound and can be used to confirm its structure by comparing it to known fragmentation pathways of similar compounds. For indole derivatives, a characteristic loss of HCN (27 amu) from the molecular ion is often observed.
-
Visualization of the Validation Workflow
Safety Operating Guide
Proper Disposal of Indole-6-Boronic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Indole-6-boronic acid.
This compound is a chemical compound utilized in various research and development applications, including the synthesis of potential therapeutic agents. As a hazardous substance, it is imperative to follow strict protocols for its disposal to mitigate risks to personnel and the environment. This guide outlines the necessary steps and precautions for the proper handling and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[1]
Step-by-Step Disposal Procedures
The disposal of this compound must adhere to all applicable national, regional, and local regulations. The following steps provide a general framework for its proper disposal:
-
Waste Identification and Segregation:
-
Solid this compound waste, including residues and contaminated materials (e.g., weighing paper, gloves), should be collected in a designated, properly labeled, and sealed container.[2]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solutions containing this compound should be collected in a separate, labeled liquid waste container. Do not pour down the drain.
-
-
Container Management:
-
Use containers that are chemically resistant and compatible with boronic acids.
-
Ensure waste containers are kept tightly closed when not in use and are stored in a cool, dry, and well-ventilated area away from incompatible materials.
-
Label waste containers clearly with "Hazardous Waste" and the full chemical name: "this compound."
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound must be handled as hazardous waste until properly decontaminated.
-
To decontaminate, triple rinse the container with a suitable solvent (e.g., methanol, ethanol, or acetone).
-
Collect the rinsate as hazardous waste and dispose of it with the liquid this compound waste.
-
After thorough decontamination, the container may be disposed of as non-hazardous waste, in accordance with institutional guidelines.
-
-
Arranging for Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the this compound waste.
-
Provide the EHS department or contractor with an accurate description of the waste, including its composition and quantity.
-
Quantitative Data Summary
While specific quantitative limits for disposal are typically determined by local regulations, the following table summarizes key hazard and classification information for this compound.
| Parameter | Value | Reference |
| Hazard Class | Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system) | |
| Signal Word | Warning | |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][3] |
| Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | [1] |
Experimental Protocols
No specific experimental protocols for the chemical neutralization or deactivation of this compound for disposal were found in the reviewed safety data sheets. The standard and recommended procedure is to collect the chemical waste and have it managed by a qualified hazardous waste disposal service.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Indole-6-boronic acid
Essential Safety and Handling Guide for Indole-6-boronic Acid
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use of this compound, including detailed operational protocols and disposal plans to ensure a safe laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 147621-18-9
-
Molecular Formula: C₈H₈BNO₂
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance and requires careful handling to avoid adverse health effects.[4]
Primary Hazards:
-
Serious Eye Irritation: Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation: May cause respiratory irritation.[3][4][5]
The following table summarizes the necessary personal protective equipment (PPE) for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or eyeglasses with side shields meeting OSHA 29 CFR 1910.133 or European Standard EN166 standards.[4] | To prevent eye contact with dust particles and potential splashes. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[6][7] | To prevent skin contact and irritation.[6] |
| Body Protection | A standard laboratory coat is required. For tasks with a higher risk of splashing, a chemical-resistant apron is recommended.[6][7][8] | To protect skin from accidental spills or contact. |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) is necessary if dust is generated.[4][7][9] | To prevent inhalation of dust particles and subsequent respiratory irritation.[7] |
Operational and Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound. All operations should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][10] Ensure that an eyewash station and safety shower are readily accessible.[6][9]
Step-by-Step Handling Procedure:
-
Preparation:
-
Before handling, ensure the work area within the chemical fume hood is clean and uncluttered.
-
Confirm the availability and functionality of the eyewash station and safety shower.
-
Assemble all necessary equipment (spatula, weighing paper, glassware, etc.).
-
-
Donning PPE:
-
Put on all required personal protective equipment as outlined in the table above before handling the chemical.
-
-
Handling the Chemical:
-
Keep the container of this compound tightly closed when not in use.[4][7]
-
To retrieve the product, centrifuge the original vial before removing the cap to ensure maximum recovery.[1]
-
Use a spatula to carefully transfer the solid powder, avoiding the generation of dust.[7]
-
If weighing the compound, do so on weighing paper or in a suitable container within the fume hood.
-
When dissolving the solid, add the solvent slowly to the solid to prevent splashing.
-
-
Post-Handling:
Storage and Disposal Plan
Proper storage and disposal are critical components of the safe handling of this compound.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
-
Recommended storage temperatures are between 2-8°C or at -20°C for long-term stability.[1][2]
Disposal:
-
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be treated as hazardous waste.[6]
-
Dispose of chemical waste in accordance with federal, state, and local regulations.[6] Do not empty into drains.[4]
-
Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Empty containers should be triple rinsed with a suitable solvent before disposal. The rinsate should be collected and disposed of as hazardous waste.[11]
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling of this compound.
References
- 1. usbio.net [usbio.net]
- 2. 6-Indolylboronic acid = 95 147621-18-9 [sigmaaldrich.com]
- 3. H53313.03 [thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. aksci.com [aksci.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
